molecular formula C35H60N7O17P3S B15546701 11Z-tetradecenoyl-CoA

11Z-tetradecenoyl-CoA

Cat. No.: B15546701
M. Wt: 975.9 g/mol
InChI Key: WFGNMSCJASVFQK-OEQHHJRLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11Z-tetradecenoyl-CoA is a useful research compound. Its molecular formula is C35H60N7O17P3S and its molecular weight is 975.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H60N7O17P3S

Molecular Weight

975.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-11-enethioate

InChI

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5-/t24-,28?,29+,30+,34-/m1/s1

InChI Key

WFGNMSCJASVFQK-OEQHHJRLSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Precursor: A Technical Guide to the Discovery and Isolation of (11Z)-Tetradecenoyl-CoA in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-tetradecenoyl-CoA is a pivotal, yet often unheralded, intermediate in the biosynthesis of a major class of insect sex pheromones. As the direct precursor to (Z)-11-tetradecenyl acetate (B1210297) and related compounds, its formation represents a critical control point in chemical communication for numerous lepidopteran species. This technical guide provides a comprehensive overview of the discovery, isolation, and significance of (11Z)-tetradecenoyl-CoA. It details the biosynthetic pathway, the key enzymes involved, and the hormonal regulation that governs its production. Furthermore, this document outlines the experimental methodologies for the extraction and analysis of this and other long-chain acyl-CoA esters from insect tissues and presents the available quantitative data. This guide is intended to be a valuable resource for researchers in entomology, biochemistry, and chemical ecology, as well as for professionals in drug development seeking to understand and potentially disrupt insect reproductive processes.

Discovery and Identification

The discovery of (11Z)-tetradecenoyl-CoA was not a singular event but rather a deduction based on the elucidation of the biosynthetic pathway of Type I insect sex pheromones, particularly in moths. Early research in the 1980s, utilizing metabolic labeling studies, sought to understand how insects produce these highly specific chemical signals. These pioneering studies laid the groundwork for identifying the key precursors and enzymatic steps involved.

Initial investigations focused on identifying the final pheromone products, such as (Z)-11-tetradecenyl acetate, in various moth species, including the European corn borer, Ostrinia nubilalis.[1][2] Through the use of radiolabeled precursors like [1-¹⁴C]acetate and fatty acids, researchers were able to trace the flow of carbon atoms into the final pheromone molecules. These experiments strongly suggested that moth sex pheromones were derived from fatty acid metabolism.[3][4][5]

The logical inference was that a C14 fatty acid derivative was the immediate precursor to the C14 pheromone components. The presence of a double bond at the 11th position in the final product pointed towards the action of a specific desaturase enzyme. This led to the hypothesis of an unsaturated fatty acyl-CoA intermediate, namely (11Z)-tetradecenoyl-CoA, which would then be subject to reduction to form the corresponding alcohol. While the direct isolation and characterization of (11Z)-tetradecenoyl-CoA from insect pheromone glands in these early studies proved technically challenging due to its low abundance and transient nature, its existence as a key intermediate was widely accepted based on the robust biochemical evidence.

Biosynthesis of (11Z)-Tetradecenoyl-CoA

The biosynthesis of (11Z)-tetradecenoyl-CoA is an integral part of the larger pathway for the production of Type I insect sex pheromones. This pathway begins with de novo fatty acid synthesis and proceeds through a series of modifications to yield the final pheromone components.

The generalized biosynthetic pathway leading to the formation of (11Z)-tetradecenoyl-CoA and its subsequent conversion is as follows:

  • De Novo Fatty Acid Synthesis: The process initiates in the pheromone gland cells with the synthesis of saturated fatty acids, primarily palmitoyl-CoA (C16:CoA), from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).[6]

  • Desaturation: The key step in the formation of the specific double bond is catalyzed by a Δ11-desaturase. This enzyme introduces a cis double bond between the 11th and 12th carbons of a saturated fatty acyl-CoA precursor. In the case of (11Z)-tetradecenoyl-CoA, the substrate is myristoyl-CoA (C14:CoA).

  • Chain Shortening (in some species): In some insect species, the C16 palmitoyl-CoA is first desaturated to (11Z)-hexadecenoyl-CoA, which is then chain-shortened by one round of β-oxidation to yield (11Z)-tetradecenoyl-CoA.

  • Reduction: Following its synthesis, (11Z)-tetradecenoyl-CoA is reduced to (11Z)-tetradecenol by a fatty acyl-CoA reductase (FAR).

  • Acetylation or Oxidation: The resulting fatty alcohol can then be acetylated by an acetyltransferase to form (Z)-11-tetradecenyl acetate, a common pheromone component, or oxidized to an aldehyde.

Key Enzymes in the Pathway
  • Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis.

  • Fatty Acid Synthase (FAS): A multi-enzyme complex that synthesizes saturated fatty acids, typically palmitoyl-CoA.

  • Δ11-Desaturase: A crucial enzyme that introduces the Z-configured double bond at the 11th position of the fatty acyl-CoA chain. This enzyme exhibits high substrate specificity and is a key determinant of the final pheromone structure.

  • Fatty Acyl-CoA Reductase (FAR): Reduces the acyl-CoA thioester to the corresponding fatty alcohol.

Hormonal Regulation by PBAN

The biosynthesis of sex pheromones in many moth species is under the tight control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN). This neuropeptide is released from the subesophageal ganglion and acts on the pheromone gland to stimulate pheromone production. Research indicates that PBAN's primary mode of action is the stimulation of acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in fatty acid synthesis. This upstream regulation increases the pool of fatty acyl-CoA precursors available for desaturation and subsequent conversion to pheromones.

Quantitative Data

Direct quantitative data for (11Z)-tetradecenoyl-CoA in insect pheromone glands is scarce in the literature due to the technical challenges associated with its extraction and analysis. However, the levels of the final pheromone products can serve as an indirect measure of the biosynthetic flux through the pathway involving this intermediate.

Insect SpeciesPheromone ComponentTiter (ng/female or gland)Reference
Ostrinia nubilalis (Z-strain)(Z)-11-Tetradecenyl acetate1.5 - 3.0Webster et al., 1986
Choristoneura fumiferana(E/Z)-11-Tetradecenal~100Morse & Meighen, 1984
Heliothis virescens(Z)-11-Hexadecenal10 - 150Raina et al., 1986
Plodia interpunctella(Z,E)-9,12-Tetradecadienyl acetate~10Brady & Smithwick, 1968

Note: The titers of final pheromone products can vary significantly based on the insect's age, mating status, and the time of day (photoperiod).

Experimental Protocols

Extraction and Purification of Long-Chain Acyl-CoAs from Insect Pheromone Glands

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in mammalian tissues and may require optimization for specific insect species and gland sizes.[7]

Materials:

  • Pheromone glands dissected from insects

  • Homogenization buffer: 100 mM KH₂PO₄, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Elution solvent: 2-propanol

  • Internal standards (e.g., C17:0-CoA)

Procedure:

  • Homogenization: Dissected pheromone glands are immediately placed in ice-cold homogenization buffer. Homogenize the tissue using a micro-homogenizer.

  • Solvent Extraction: Add 2-propanol to the homogenate and continue homogenization. Subsequently, add acetonitrile to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH ~10.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 - 50 °C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for (11Z)-tetradecenoyl-CoA and the internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is observed.

Visualizations

Biosynthetic Pathway of (Z)-11-Tetradecenyl Acetate

Pheromone_Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase MyristoylCoA Myristoyl-CoA (C14:0-CoA) MalonylCoA->MyristoylCoA FAS Z11_14_CoA (11Z)-Tetradecenoyl-CoA MyristoylCoA->Z11_14_CoA Δ11-Desaturase Z11_14_OH (11Z)-Tetradecenol Z11_14_CoA->Z11_14_OH FAR Z11_14_OAc (Z)-11-Tetradecenyl Acetate (Pheromone) Z11_14_OH->Z11_14_OAc Acetyltransferase

Caption: Biosynthesis of (Z)-11-tetradecenyl acetate from acetyl-CoA.

Experimental Workflow for Acyl-CoA Analysis

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Dissection Pheromone Gland Dissection Homogenization Homogenization Dissection->Homogenization Solvent_Extraction Solvent Extraction (2-propanol/ACN) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for the analysis of acyl-CoAs from insect pheromone glands.

PBAN Signaling Pathway

PBAN_Signaling PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R G_Protein G-Protein PBAN_R->G_Protein Second_Messengers Second Messengers (e.g., Ca²⁺, cAMP) G_Protein->Second_Messengers Kinase_Cascade Kinase Cascade Second_Messengers->Kinase_Cascade ACCase_inactive ACCase (inactive) Kinase_Cascade->ACCase_inactive ACCase_active ACCase (active) ACCase_inactive->ACCase_active Phosphorylation Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase_active->Fatty_Acid_Synthesis

References

The Role of 11Z-Tetradecenoyl-CoA as a Precursor in Moth Pheromone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones, particularly those of moths (Lepidoptera), are crucial for chemical communication, primarily for mating purposes. The biosynthesis of these species-specific chemical signals is a highly regulated and fascinating enzymatic process. A significant class of moth sex pheromones are Type I pheromones, which are C10-C18 unsaturated fatty alcohols, acetates, or aldehydes. The biosynthesis of these compounds originates from fatty acid metabolism, with acetyl-CoA serving as the initial building block. This technical guide focuses on the pivotal role of (11Z)-tetradecenoyl-CoA as a key intermediate in the biosynthetic pathway of certain moth pheromones. We will delve into the enzymatic transformations leading to and from this precursor, present available quantitative data, provide detailed experimental protocols for studying this pathway, and visualize the core processes.

Pheromone Biosynthesis from 11Z-Tetradecenoyl-CoA

The journey from basic metabolites to a specific pheromone molecule involves a series of enzymatic steps, including fatty acid synthesis, desaturation, chain-shortening, reduction, and functional group modification. This compound sits (B43327) at a crucial juncture in this pathway, arising from the desaturation of a saturated C14 fatty acyl-CoA precursor.

The general biosynthetic sequence is as follows:

  • De novo fatty acid synthesis: Acetyl-CoA is converted to palmitoyl-CoA (C16) or stearoyl-CoA (C18) by acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).

  • Chain-shortening: Longer-chain fatty acyl-CoAs can be shortened by a process of limited β-oxidation to produce myristoyl-CoA (C14-CoA).

  • Desaturation: A Δ11-desaturase introduces a double bond at the 11th position of the C14 acyl chain, forming this compound. This step is critical for determining the position and stereochemistry of the unsaturation in the final pheromone.

  • Reduction: A fatty acyl-CoA reductase (FAR) reduces the thioester group of this compound to an alcohol, yielding (11Z)-tetradecen-1-ol. The specificity of the FAR can be a key determinant of the final pheromone composition.

  • Functional Group Modification: The resulting fatty alcohol can be the final pheromone component or can be further modified by an oxidase to form an aldehyde or by an acetyltransferase to form an acetate (B1210297) ester.

Quantitative Data on Pheromone Biosynthesis

Quantitative analysis of enzyme kinetics and substrate specificity is fundamental to understanding the regulation and output of the pheromone biosynthetic pathway. While comprehensive kinetic data for every enzyme and substrate combination is not always available, studies on various moth species provide valuable insights. The following table summarizes representative quantitative data related to the enzymes involved in the biosynthesis of C14 pheromone precursors. It is important to note that specific values can vary significantly between insect species and with experimental conditions.

Enzyme ClassEnzyme ExampleSubstrateProduct(s)Km (µM)Vmax (nmol/min/mg protein)Source Species
Δ11-Desaturase C. rosaceana Δ11-desaturaseMyristoyl-CoA (14:0-CoA)(Z)-11-tetradecenoyl-CoA, (E)-11-tetradecenoyl-CoAN/AN/A (Product ratio Z/E = 7:1)Choristoneura rosaceana
Δ11-Desaturase S. littoralis Sls-FL3Myristoyl-CoA (14:0-CoA)(E)-11-tetradecenoyl-CoA, (Z)-11-tetradecenoyl-CoAN/AN/A (Product ratio E/Z = 5:4)Spodoptera littoralis[1]
Fatty Acyl-CoA Reductase S. littoralis Slit-FAR1Tetradecanoyl-CoA (14:0-CoA)Tetradecanol12.8 ± 2.11.8 ± 0.1Spodoptera littoralis[2]
Fatty Acyl-CoA Reductase S. littoralis Slit-FAR1(Z)-9-Tetradecenoyl-CoA(Z)-9-Tetradecenol10.5 ± 1.52.5 ± 0.1Spodoptera littoralis[2]
Fatty Acyl-CoA Reductase H. armigera Carboxylesterase 001D1-naphthyl acetate1-naphthol7.61 - 19.720.35 - 2.29 s⁻¹ (kcat)Helicoverpa armigera[1]

Note: N/A indicates that the specific kinetic values were not provided in the referenced literature, but other relevant data such as product ratios are included. The data for Helicoverpa armigera carboxylesterase is included as an example of kinetic analysis of an insect enzyme involved in pheromone metabolism, though it is not a reductase acting on this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in pheromone biosynthesis.

Heterologous Expression and Functional Characterization of a Δ11-Desaturase in Saccharomyces cerevisiae

This protocol describes the expression of a candidate moth desaturase gene in yeast to determine its function.

a. Gene Cloning and Vector Construction:

  • Isolate total RNA from the pheromone glands of the moth species of interest.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Amplify the full-length open reading frame (ORF) of the candidate Δ11-desaturase gene by PCR using specific primers.

  • Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Verify the sequence of the insert by DNA sequencing.

b. Yeast Transformation:

  • Transform the expression vector into a suitable S. cerevisiae strain (e.g., one that is deficient in its endogenous desaturase, ole1).

  • Use the lithium acetate/polyethylene glycol (PEG) method for transformation.

  • Select for transformed yeast colonies on appropriate selective media.

c. Functional Assay:

  • Grow a starter culture of the transformed yeast in selective medium containing glucose.

  • Inoculate a larger culture with the starter culture and grow to mid-log phase.

  • Induce gene expression by transferring the cells to a medium containing galactose instead of glucose.

  • Supplement the culture with a saturated fatty acid precursor, such as myristic acid (14:0), to a final concentration of 0.5 mM.

  • Incubate the culture for 48-72 hours at 28-30°C with shaking.

  • Harvest the yeast cells by centrifugation.

d. Lipid Analysis by GC-MS:

  • Extract total lipids from the yeast pellet using a chloroform:methanol (B129727) (2:1, v/v) mixture.

  • Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with 1% sulfuric acid in methanol or using boron trifluoride-methanol.

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the novel unsaturated products formed by the expressed desaturase. The position of the double bond can be determined by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by GC-MS analysis.

In Vitro Assay of Fatty Acyl-CoA Reductase (FAR) Activity

This protocol outlines a method to measure the activity of a FAR enzyme expressed and purified from a heterologous system.

a. Recombinant Enzyme Production and Purification:

  • Express the candidate FAR gene, cloned into a suitable expression vector (e.g., pFastBac with a His-tag), in an insect cell line (e.g., Sf9) using a baculovirus expression system.

  • Harvest the cells 48-72 hours post-infection.

  • Lyse the cells and purify the recombinant FAR using immobilized metal affinity chromatography (IMAC) if a His-tag is present.

  • Alternatively, prepare a microsomal fraction from the expressing cells, as FARs are often membrane-associated.

b. Enzymatic Assay:

  • Prepare a reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.0-7.5)

    • NADPH (1-2 mM)

    • Purified FAR enzyme or microsomal preparation

    • (11Z)-tetradecenoyl-CoA substrate (e.g., 50 µM). This can be commercially sourced or synthesized.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).

c. Product Analysis:

  • Extract the lipids from the reaction mixture.

  • Analyze the extract by GC-MS to detect and quantify the formation of (11Z)-tetradecen-1-ol.

  • For kinetic studies (determination of Km and Vmax), vary the concentration of the this compound substrate and measure the initial reaction velocity.

Quantitative Analysis of Pheromone Precursors in Moth Glands

This protocol describes the extraction and quantification of fatty acyl-CoAs and other precursors from moth pheromone glands.

a. Gland Extraction:

  • Dissect pheromone glands from female moths at the peak of pheromone production.

  • Immediately place the glands in a solvent suitable for extracting both polar and non-polar lipids (e.g., a two-phase extraction with a mixture of chloroform, methanol, and water).

  • To specifically analyze acyl-CoAs, which are prone to hydrolysis, rapid quenching of enzymatic activity and specific extraction protocols are required.[3]

b. Sample Preparation and Derivatization:

  • Separate the lipid classes if necessary using solid-phase extraction (SPE).

  • For the analysis of total fatty acid content, hydrolyze the lipid extract and convert the fatty acids to FAMEs as described in Protocol 1d.

  • For the direct analysis of acyl-CoAs, specialized liquid chromatography-mass spectrometry (LC-MS/MS) methods are typically required due to their non-volatile nature.

c. GC-MS Analysis:

  • Use a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX or HP-INNOWax) for the separation of FAMEs.

  • Employ a mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific quantification of the target compounds.

  • Use internal standards (e.g., deuterated fatty acids) for accurate quantification.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Pheromone_Biosynthesis Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) Fatty_Acid_Synthase->Myristoyl_CoA Delta11_Desaturase Δ11-Desaturase Z11_Tetradecenoyl_CoA This compound Delta11_Desaturase->Z11_Tetradecenoyl_CoA Fatty_Acyl_Reductase Fatty Acyl-CoA Reductase (FAR) Z11_Tetradecenol (11Z)-Tetradecen-1-ol Fatty_Acyl_Reductase->Z11_Tetradecenol Oxidase Oxidase Acetyltransferase Acetyltransferase Z11_Tetradecenal (11Z)-Tetradecenal Oxidase->Z11_Tetradecenal Z11_Tetradecenyl_Acetate (11Z)-Tetradecenyl Acetate Acetyltransferase->Z11_Tetradecenyl_Acetate

Figure 1: Biosynthetic pathway of C14 pheromones from this compound.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_expression Heterologous Expression cluster_assay Functional Assay & Analysis RNA_Isolation RNA Isolation (Pheromone Gland) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Vector_Cloning Cloning into Expression Vector PCR_Amplification->Vector_Cloning Transformation Yeast/Insect Cell Transformation Vector_Cloning->Transformation Protein_Expression Protein Expression & Purification Transformation->Protein_Expression Enzyme_Assay In Vitro/In Vivo Enzyme Assay Protein_Expression->Enzyme_Assay Lipid_Extraction Lipid Extraction & Derivatization Enzyme_Assay->Lipid_Extraction GC_MS_Analysis GC-MS Analysis Lipid_Extraction->GC_MS_Analysis Data_Analysis Data Analysis (Kinetics, Product ID) GC_MS_Analysis->Data_Analysis

Figure 2: Workflow for functional characterization of pheromone biosynthesis enzymes.

Conclusion

This compound is a critical precursor in the biosynthesis of a variety of moth sex pheromones. Understanding the enzymes that produce and utilize this intermediate is essential for elucidating the mechanisms of pheromone evolution and for developing novel pest management strategies. The protocols and data presented in this guide provide a framework for researchers to investigate this fascinating biosynthetic pathway. Further research is needed to fully characterize the kinetics and regulation of all the enzymes involved to create a complete quantitative model of pheromone production.

References

The Biochemical Pathway of 11Z-Tetradecenoyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-Tetradecenoyl-CoA is a pivotal intermediate in the biosynthesis of a variety of biologically active molecules, most notably insect sex pheromones. The precise orchestration of its synthesis is critical for chemical communication and reproductive success in numerous species. This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of (11Z)-tetradecenoyl-CoA, detailing the key enzymatic steps, and summarizing relevant quantitative data. Furthermore, it offers detailed experimental protocols for the characterization of the involved enzymes and pathways, and visualizes these processes through logical diagrams. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, entomology, and drug development, facilitating a deeper understanding of this vital metabolic route and providing a foundation for future research and application.

Introduction

The biosynthesis of unsaturated fatty acyl-CoA molecules is a fundamental process in all domains of life, providing essential precursors for membrane lipids, signaling molecules, and, in many insects, sex pheromones. (11Z)-Tetradecenoyl-CoA, a C14 mono-unsaturated fatty acyl-CoA, is a key intermediate in the production of C14 pheromone components, which are widely used by lepidopteran species for mate attraction. The synthesis of this molecule is a multi-step process involving the coordinated action of several enzyme families, including fatty acid synthases (FAS), acyl-CoA desaturases (FADs), and enzymes of the β-oxidation pathway for chain shortening. Understanding this pathway at a molecular level is crucial for developing novel pest management strategies and for the biotechnological production of pheromones for agricultural applications.

The Core Biochemical Pathway

The biosynthesis of (11Z)-tetradecenoyl-CoA in insects typically originates from the de novo synthesis of saturated fatty acids in the pheromone gland. The canonical pathway can be dissected into three primary stages:

  • De Novo Fatty Acid Synthesis: The process begins with the production of a saturated fatty acyl-CoA, typically palmitoyl-CoA (16:0-CoA) or myristoyl-CoA (14:0-CoA), by the fatty acid synthase (FAS) complex.

  • Desaturation: A specific acyl-CoA desaturase, a Δ11-desaturase, introduces a cis double bond between carbons 11 and 12 of the fatty acyl chain.

  • Chain Shortening (if necessary): If the initial precursor is longer than C14 (e.g., palmitoyl-CoA), a limited round of peroxisomal β-oxidation is employed to shorten the carbon chain to the required C14 length.

Fatty Acid Synthase (FAS)

The initial step in the pathway is the synthesis of a saturated fatty acyl-CoA by the multi-enzyme FAS complex. In insects, this is a type I FAS, a large, multifunctional protein. The final product of insect FAS is typically palmitoyl-CoA (C16:0-CoA), although the production of myristoyl-CoA (C14:0-CoA) has also been observed, which would bypass the need for subsequent chain shortening.[1][2] The substrate specificity of the thioesterase (TE) domain of the FAS complex is a key determinant of the final chain length of the fatty acid produced.[3]

Δ11-Desaturase (Δ11-FAD)

The hallmark of this pathway is the introduction of a double bond at the Δ11 position of the saturated fatty acyl-CoA. This reaction is catalyzed by a Δ11-fatty acid desaturase, a membrane-bound enzyme located in the endoplasmic reticulum.[4][5] These enzymes are non-heme iron-containing proteins that utilize molecular oxygen and electrons from a donor, typically cytochrome b5, to introduce a cis (Z) or trans (E) double bond.[6][7] For the synthesis of (11Z)-tetradecenoyl-CoA, a desaturase with Z-specificity is required. The substrate specificity of these desaturases can be quite stringent, with some enzymes showing a preference for C14 or C16 acyl-CoA substrates.[8]

Chain Shortening via β-Oxidation

When the primary product of FAS is a C16 or C18 fatty acyl-CoA, a controlled chain-shortening process is necessary to produce the C14 precursor. This is achieved through a limited cycle of β-oxidation, which typically occurs in the peroxisomes.[9][10] This pathway involves a series of four enzymatic reactions that shorten the fatty acyl chain by two carbons, releasing acetyl-CoA. The key enzymes in this process are acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. The regulation of this process is crucial to ensure that only one or two cycles of β-oxidation occur to yield the desired C14 chain length.[11]

Biochemical_Pathway cluster_FAS De Novo Fatty Acid Synthesis (Cytosol) cluster_Desaturation Desaturation (Endoplasmic Reticulum) cluster_BetaOxidation Chain Shortening (Peroxisome) Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Palmitoyl-CoA (16:0-CoA) Palmitoyl-CoA (16:0-CoA) FAS->Palmitoyl-CoA (16:0-CoA) Fatty Acid Synthase Delta11_Desaturase Delta11_Desaturase Palmitoyl-CoA (16:0-CoA)->Delta11_Desaturase Δ11-Desaturase Z11-Hexadecenoyl-CoA (Z11-16:0-CoA) Z11-Hexadecenoyl-CoA (Z11-16:0-CoA) Beta_Oxidation Beta_Oxidation Z11-Hexadecenoyl-CoA (Z11-16:0-CoA)->Beta_Oxidation β-Oxidation (1 cycle) Delta11_Desaturase->Z11-Hexadecenoyl-CoA (Z11-16:0-CoA) 11Z-Tetradecenoyl-CoA This compound Beta_Oxidation->this compound

Figure 1: Biochemical pathway of this compound synthesis.

Quantitative Data

Enzyme ClassEnzyme SourceSubstrateProduct(s)KmVmaxReference
Δ11-Desaturase Choristoneura rosaceanaMyristoyl-CoA (14:0-CoA)(Z/E)-11-Tetradecenoyl-CoAN/AN/A[12]
Spodoptera littoralisPalmitoyl-CoA (16:0-CoA)(Z)-11-Hexadecenoyl-CoAN/AN/A[13]
Acyl-CoA Oxidase Rat Liver PeroxisomesPalmitoyl-CoA (16:0-CoA)trans-2-Hexadecenoyl-CoA~5 µMN/A[14]
Rat Liver PeroxisomesLauroyl-CoA (12:0-CoA)trans-2-Dodecenoyl-CoAN/A>4.5-fold higher than with palmitoyl-CoA[15]

N/A: Not available in the cited literature. The data for Δ11-desaturases often report product ratios rather than classical kinetic parameters due to the challenges of working with membrane-bound enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the (11Z)-tetradecenoyl-CoA synthesis pathway.

Heterologous Expression and Functional Characterization of a Δ11-Desaturase

This protocol describes the expression of a putative insect Δ11-desaturase in the yeast Pichia pastoris to determine its function and substrate specificity.

4.1.1. Materials

  • Pichia pastoris expression vector (e.g., pPICZ A)

  • Pichia pastoris competent cells (e.g., X-33)

  • Yeast extract peptone dextrose (YPD) medium

  • Buffered glycerol-complex medium (BMGY)

  • Buffered methanol-complex medium (BMMY)

  • Fatty acid substrates (e.g., myristic acid, palmitic acid)

  • Methanol (B129727)

  • Gas chromatograph-mass spectrometer (GC-MS)

4.1.2. Method

  • Gene Cloning: The full-length open reading frame of the candidate Δ11-desaturase gene is amplified by PCR from pheromone gland cDNA and cloned into the Pichia pastoris expression vector.

  • Yeast Transformation: The recombinant plasmid is linearized and transformed into P. pastoris competent cells by electroporation. Transformants are selected on YPD plates containing the appropriate antibiotic.

  • Protein Expression: A single colony is inoculated into BMGY medium and grown at 30°C with shaking until the culture reaches an OD600 of 2-6. The cells are then harvested by centrifugation and resuspended in BMMY medium containing 0.5% methanol to induce protein expression. The culture is incubated for a further 48-72 hours at 30°C, with methanol added every 24 hours to a final concentration of 0.5%.

  • Functional Assay: The fatty acid substrate (e.g., myristic acid) is added to the culture medium to a final concentration of 0.5 mM at the time of induction.

  • Fatty Acid Analysis: After induction, the yeast cells are harvested, and total lipids are extracted. The fatty acids are then transesterified to fatty acid methyl esters (FAMEs) and analyzed by GC-MS to identify the desaturation products.

Experimental_Workflow_Desaturase cluster_Cloning Gene Cloning cluster_Transformation Yeast Transformation cluster_Expression Protein Expression cluster_Assay Functional Assay cluster_Analysis Analysis Amplify Gene Amplify Gene Clone into Vector Clone into Vector Amplify Gene->Clone into Vector Transform P. pastoris Transform P. pastoris Clone into Vector->Transform P. pastoris Select Transformants Select Transformants Transform P. pastoris->Select Transformants Grow in BMGY Grow in BMGY Select Transformants->Grow in BMGY Induce in BMMY Induce in BMMY Grow in BMGY->Induce in BMMY Add Substrate Add Substrate Induce in BMMY->Add Substrate Incubate Incubate Add Substrate->Incubate Extract Lipids Extract Lipids Incubate->Extract Lipids Derivatize to FAMEs Derivatize to FAMEs Extract Lipids->Derivatize to FAMEs GC-MS Analysis GC-MS Analysis Derivatize to FAMEs->GC-MS Analysis

Figure 2: Experimental workflow for Δ11-desaturase characterization.
In Vitro Acyl-CoA Oxidase Assay

This protocol describes a fluorometric assay to measure the activity of acyl-CoA oxidase, the first and often rate-limiting enzyme in peroxisomal β-oxidation.

4.2.1. Materials

  • Tissue homogenate or purified enzyme preparation

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Lauroyl-CoA (substrate)

  • 4-Hydroxyphenylacetic acid

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) standard solution

  • Fluorometer

4.2.2. Method

  • Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer, 4-hydroxyphenylacetic acid, and HRP.

  • Assay Initiation: The assay is initiated by adding the tissue homogenate or purified enzyme to the reaction mixture, followed by the addition of lauroyl-CoA.

  • Fluorescence Measurement: The increase in fluorescence resulting from the HRP-catalyzed oxidation of 4-hydroxyphenylacetic acid by the H₂O₂ produced from the acyl-CoA oxidase reaction is monitored over time in a fluorometer.

  • Standard Curve: A standard curve is generated using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.

  • Activity Calculation: The specific activity of the acyl-CoA oxidase is calculated based on the rate of H₂O₂ production.

Regulation of the Pathway

The biosynthesis of insect sex pheromones is a tightly regulated process, often under the control of neuropeptides. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key hormonal regulator in many moth species.[10][11] PBAN is released from the subesophageal ganglion and acts on the pheromone gland to stimulate pheromone production. The signaling cascade initiated by PBAN can influence multiple steps in the biosynthetic pathway, including fatty acid synthesis and the activity of desaturases and reductases.

Regulatory_Pathway PBAN PBAN PBAN Receptor PBAN Receptor PBAN->PBAN Receptor Binds to G-protein G-protein PBAN Receptor->G-protein Activates Second Messengers Second Messengers G-protein->Second Messengers Generates Enzyme Activation Enzyme Activation Second Messengers->Enzyme Activation FAS FAS Enzyme Activation->FAS Δ11-Desaturase Δ11-Desaturase Enzyme Activation->Δ11-Desaturase β-Oxidation Enzymes β-Oxidation Enzymes Enzyme Activation->β-Oxidation Enzymes Pheromone Biosynthesis Pheromone Biosynthesis FAS->Pheromone Biosynthesis Δ11-Desaturase->Pheromone Biosynthesis β-Oxidation Enzymes->Pheromone Biosynthesis

Figure 3: PBAN signaling pathway regulating pheromone biosynthesis.

Conclusion

The biosynthesis of (11Z)-tetradecenoyl-CoA is a well-conserved, yet elegantly regulated, metabolic pathway in many insect species. It involves the interplay of enzymes from fatty acid synthesis, desaturation, and β-oxidation. While the general steps of the pathway are well-understood, further research is needed to elucidate the specific kinetic properties of the involved enzymes and the precise regulatory mechanisms that govern the production of this key pheromone precursor. The methodologies and information presented in this guide provide a solid foundation for future investigations aimed at a deeper understanding and potential manipulation of this important biochemical pathway. Such knowledge will be invaluable for the development of sustainable pest control strategies and for the advancement of biotechnological production of valuable semiochemicals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical relationship between the acyl-CoA substrate, 11Z-tetradecenoyl-CoA, and the enzymatic activity of Δ11-desaturase. Predominantly studied in the context of insect chemical communication, this enzyme-substrate interaction is a cornerstone in the biosynthesis of specific moth sex pheromones. Understanding the kinetics, substrate specificity, and regulatory mechanisms of Δ11-desaturase is paramount for the development of novel pest management strategies and for broader applications in lipid biochemistry and drug development. This document details the biochemical pathways, experimental methodologies for enzyme characterization, and quantitative data pertaining to Δ11-desaturase activity.

Introduction

Fatty acid desaturases are a class of enzymes that introduce double bonds into fatty acyl chains, thereby playing a pivotal role in lipid metabolism and the generation of signaling molecules.[1] Among these, Δ11-desaturase is a key enzyme in the biosynthesis of type I moth sex pheromones, which are typically C10-C18 unsaturated fatty alcohols, acetates, or aldehydes. The enzyme exhibits regiospecificity and stereospecificity, introducing a double bond at the 11th carbon position of a saturated fatty acyl-CoA precursor. The resulting monounsaturated fatty acyl-CoA is then further modified through chain shortening, reduction, and acetylation to produce the final pheromone components.[2][3][4]

This compound is a C14 monounsaturated acyl-CoA that is a direct or indirect product of Δ11-desaturase activity and a key intermediate in the biosynthetic cascade of various pheromones.[5] A thorough understanding of the interaction between Δ11-desaturase and its substrates, particularly the C14 and C16 acyl-CoAs, is crucial for manipulating these pathways for biotechnological purposes, such as the development of inhibitors for pest control or the engineered biosynthesis of valuable semiochemicals.

Biochemical Pathway of Pheromone Biosynthesis Involving Δ11-Desaturase

The biosynthesis of moth sex pheromones is a multi-step process that typically originates from palmitoyl-CoA (C16:0-CoA) or myristoyl-CoA (C14:0-CoA). The Δ11-desaturase acts on these saturated fatty acyl-CoAs to introduce a double bond at the C11 position. The subsequent steps are species-specific and determine the final pheromone components.

Pheromone_Biosynthesis General Pheromone Biosynthetic Pathway cluster_0 Fatty Acid Synthesis cluster_1 Desaturation cluster_2 Pheromone Formation Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (16:0-CoA) Palmitoyl-CoA (16:0-CoA) Acetyl-CoA->Palmitoyl-CoA (16:0-CoA) Fatty Acid Synthase Myristoyl-CoA (14:0-CoA) Myristoyl-CoA (14:0-CoA) Palmitoyl-CoA (16:0-CoA)->Myristoyl-CoA (14:0-CoA) Chain Shortening Z11-Hexadecenoyl-CoA (16:1-CoA) Z11-Hexadecenoyl-CoA (16:1-CoA) Palmitoyl-CoA (16:0-CoA)->Z11-Hexadecenoyl-CoA (16:1-CoA) Δ11-Desaturase This compound (14:1-CoA) This compound (14:1-CoA) Myristoyl-CoA (14:0-CoA)->this compound (14:1-CoA) Δ11-Desaturase Z11-Hexadecenoyl-CoA (16:1-CoA)->this compound (14:1-CoA) Chain Shortening Fatty Alcohol Fatty Alcohol This compound (14:1-CoA)->Fatty Alcohol Reduction Fatty Acetate (B1210297) Fatty Acetate Fatty Alcohol->Fatty Acetate Acetylation Aldehyde Aldehyde Fatty Alcohol->Aldehyde Oxidation

A generalized pathway for moth sex pheromone biosynthesis.

Quantitative Data on Δ11-Desaturase Activity

Precise kinetic parameters for insect Δ11-desaturases are not extensively reported in the literature and can vary significantly between species and isoforms. The tables below summarize available data on substrate preference and product distribution, which serve as a proxy for enzyme activity and specificity.

Table 1: Substrate Specificity of a Δ11-Desaturase from Spodoptera littoralis

Substrate (Acyl-CoA)Product(s)Relative Product RatioReference
Myristoyl-CoA (14:0)(E)-11-tetradecenoic acid, (Z)-11-tetradecenoic acid5:4[5]
Palmitoyl-CoA (16:0)(Z)-11-hexadecenoic acidMajor Product[5]
Stearoyl-CoA (18:0)(Z)-11-octadecenoic acidMinor Product[5]

Table 2: Product Distribution of a Δ11-Desaturase from Choristoneura rosaceana

SubstrateProduct(s)E/Z RatioReference
Myristic Acid(E)-11-tetradecenoate, (Z)-11-tetradecenoate35:65[6]

Note: The data in these tables are derived from heterologous expression systems (e.g., yeast) and represent the fatty acid products after hydrolysis of the CoA thioester.

Experimental Protocols

Heterologous Expression and Purification of Δ11-Desaturase

The study of Δ11-desaturase in vitro requires obtaining a purified and active enzyme. As membrane-bound proteins, their expression and purification present challenges. A common and effective method is heterologous expression in the yeast Saccharomyces cerevisiae.

Expression_Purification_Workflow Workflow for Δ11-Desaturase Expression and Purification Δ11-desaturase cDNA Δ11-desaturase cDNA Ligation Ligation Δ11-desaturase cDNA->Ligation Yeast Expression Vector (e.g., pYES2) Yeast Expression Vector (e.g., pYES2) Yeast Expression Vector (e.g., pYES2)->Ligation Recombinant Plasmid Recombinant Plasmid Ligation->Recombinant Plasmid Transformation into S. cerevisiae Transformation into S. cerevisiae Recombinant Plasmid->Transformation into S. cerevisiae Yeast Culture and Induction Yeast Culture and Induction Transformation into S. cerevisiae->Yeast Culture and Induction Cell Lysis and Microsome Isolation Cell Lysis and Microsome Isolation Yeast Culture and Induction->Cell Lysis and Microsome Isolation Solubilization with Detergent Solubilization with Detergent Cell Lysis and Microsome Isolation->Solubilization with Detergent Affinity Chromatography (e.g., His-tag) Affinity Chromatography (e.g., His-tag) Solubilization with Detergent->Affinity Chromatography (e.g., His-tag) Purified Δ11-Desaturase Purified Δ11-Desaturase Affinity Chromatography (e.g., His-tag)->Purified Δ11-Desaturase

Workflow for heterologous expression and purification.

Detailed Methodology:

  • Gene Cloning: The open reading frame of the Δ11-desaturase gene is amplified by PCR and cloned into a yeast expression vector, such as pYES2, which is under the control of a galactose-inducible promoter. A tag, such as a polyhistidine (His)-tag, is often added to facilitate purification.

  • Yeast Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae strain using the lithium acetate method.

  • Expression: Transformed yeast cells are grown in a selective medium containing glucose. To induce protein expression, the cells are then transferred to a medium containing galactose.

  • Microsome Isolation: The yeast cells are harvested and lysed. The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound desaturase.[7][8]

  • Solubilization: The microsomal pellet is resuspended in a buffer containing a mild non-ionic detergent (e.g., Triton X-100 or n-dodecyl-β-D-maltoside) to solubilize the membrane proteins.[7]

  • Purification: The solubilized protein extract is purified using affinity chromatography. If a His-tag was incorporated, immobilized metal affinity chromatography (IMAC) is a highly effective method.[7][8]

In Vitro Δ11-Desaturase Activity Assay

This assay measures the conversion of a saturated fatty acyl-CoA substrate to its monounsaturated product by the purified Δ11-desaturase.

Desaturase_Assay_Workflow In Vitro Δ11-Desaturase Assay Workflow Purified Δ11-Desaturase Purified Δ11-Desaturase Reaction Incubation Reaction Incubation Purified Δ11-Desaturase->Reaction Incubation Substrate (e.g., 14:0-CoA) Substrate (e.g., 14:0-CoA) Substrate (e.g., 14:0-CoA)->Reaction Incubation Cofactors (NADH, O2) Cofactors (NADH, O2) Cofactors (NADH, O2)->Reaction Incubation Reaction Quenching and Saponification Reaction Quenching and Saponification Reaction Incubation->Reaction Quenching and Saponification Acidification and Fatty Acid Extraction Acidification and Fatty Acid Extraction Reaction Quenching and Saponification->Acidification and Fatty Acid Extraction Derivatization to FAMEs Derivatization to FAMEs Acidification and Fatty Acid Extraction->Derivatization to FAMEs GC-MS Analysis GC-MS Analysis Derivatization to FAMEs->GC-MS Analysis Quantification of Product Quantification of Product GC-MS Analysis->Quantification of Product

Workflow for the in vitro Δ11-desaturase activity assay.

Detailed Methodology:

  • Reaction Mixture: The assay is typically performed in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.2-7.4) containing the purified Δ11-desaturase, the fatty acyl-CoA substrate (e.g., myristoyl-CoA), and the necessary cofactors, including NADH and molecular oxygen (supplied by atmospheric air).[1]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • Reaction Termination and Saponification: The reaction is stopped by adding a strong base (e.g., methanolic KOH), which also serves to hydrolyze the acyl-CoA thioester bond, releasing the free fatty acid.

  • Extraction: The mixture is acidified, and the fatty acids are extracted with an organic solvent (e.g., hexane).

  • Derivatization: The extracted fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by reaction with a methylating agent (e.g., BF3-methanol).

  • GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and identify the substrate and product peaks. The amount of product formed is quantified by comparing its peak area to that of an internal standard.

Conclusion and Future Directions

The link between this compound and Δ11-desaturase activity is fundamental to the production of a vast array of moth sex pheromones. While the general biosynthetic pathways are well-established, a deeper understanding of the enzyme kinetics and the factors governing substrate specificity is still an active area of research. The development of robust protocols for the expression, purification, and assay of Δ11-desaturase is critical for these investigations.

For professionals in drug development, the Δ11-desaturase represents a potential target for the design of specific inhibitors that could disrupt insect mating and provide a more environmentally benign approach to pest management. Furthermore, the elucidation of the structure-function relationships of this enzyme could inform the engineering of novel biocatalysts for the sustainable production of high-value oleochemicals. Future research should focus on obtaining detailed kinetic data for a wider range of insect Δ11-desaturases and their various acyl-CoA substrates, as well as on solving the three-dimensional structure of this important class of enzymes.

References

An In-depth Technical Guide to the Physiological Role of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11Z-tetradecenoyl-CoA is a monounsaturated fatty acyl-CoA that holds distinct and significant physiological roles across different biological kingdoms. In the realm of entomology, it is a well-established, critical intermediate in the biosynthesis of sex pheromones, particularly in Lepidoptera species. Its formation, catalyzed by specialized Δ11-desaturase enzymes, is a key step in the production of chemical signals essential for reproduction. In mammals, while not a signaling molecule itself, this compound is an intermediate in the β-oxidation of unsaturated fatty acids. The metabolism of its carnitine conjugate, tetradecenoyl-L-carnitine, is of clinical significance, serving as a biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, an inherited metabolic disorder. This guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its metabolic pathways.

Introduction

Coenzyme A (CoA) thioesters of fatty acids are central metabolites in cellular metabolism, participating in a vast array of anabolic and catabolic processes.[1] They are the activated forms of fatty acids, primed for enzymatic reactions ranging from energy production via β-oxidation to the synthesis of complex lipids and signaling molecules.[2] Among the diverse species of fatty acyl-CoAs, monounsaturated variants play crucial roles in maintaining the fluidity of cell membranes and serving as precursors for various bioactive compounds.[3]

This compound, a C14:1 acyl-CoA with a cis double bond at the 11th position, is a molecule of particular interest due to its specialized functions. While its role in mammals is primarily metabolic, its function in insects as a pheromone precursor highlights a fascinating example of evolutionary adaptation of fatty acid metabolism for chemical communication.[4][5] Understanding the physiological roles of this molecule offers potential applications in diverse fields, from the development of novel pest control strategies to the diagnosis and management of metabolic diseases.

Biosynthesis and Metabolism of this compound

The synthesis and degradation of this compound follow distinct pathways in insects and mammals, reflecting its different physiological contexts.

In Insects: A Key Precursor in Pheromone Biosynthesis

In numerous moth species, this compound is a pivotal precursor for the production of Type-I sex pheromones.[2][6] The biosynthetic pathway is initiated from a common saturated fatty acyl-CoA and involves a key desaturation step.

The primary pathway is as follows:

  • De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of the saturated 14-carbon fatty acid, myristic acid, which is then activated to its CoA thioester, tetradecanoyl-CoA (Myristoyl-CoA).

  • Δ11-Desaturation: The key enzymatic step is the introduction of a cis double bond at the ω-3 position (C-11) of tetradecanoyl-CoA. This reaction is catalyzed by a specific Δ11-fatty-acid desaturase (EC 1.14.19.5), an enzyme highly expressed in the pheromone glands of these insects.[7][8] This enzyme utilizes molecular oxygen and a reduced acceptor to form This compound .[7]

  • Post-Desaturation Modifications: Following its synthesis, this compound can undergo a series of modifications to produce the final active pheromone components. These modifications include:

    • Reduction: Catalyzed by fatty acyl-CoA reductases (FARs) to produce (Z)-11-tetradecenol.

    • Acetylation: The resulting alcohol can be acetylated by an acetyltransferase to form (Z)-11-tetradecenyl acetate (B1210297).

    • Oxidation: In some species, the alcohol can be oxidized to form (Z)-11-tetradecenal.

The specific combination and ratio of these final products create the species-specific pheromone blend that attracts mates.[5]

G cluster_0 De Novo Fatty Acid Synthesis cluster_1 Pheromone Biosynthesis in Pheromone Gland Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FAS Tetradecanoyl-CoA Tetradecanoyl-CoA Malonyl-CoA->Tetradecanoyl-CoA FAS This compound This compound Tetradecanoyl-CoA->this compound Δ11-Desaturase (EC 1.14.19.5) Z11-Tetradecenol Z11-Tetradecenol This compound->Z11-Tetradecenol Fatty Acyl-CoA Reductase (FAR) Z11-Tetradecenyl Acetate Z11-Tetradecenyl Acetate Z11-Tetradecenol->Z11-Tetradecenyl Acetate Acetyltransferase Z11-Tetradecenal Z11-Tetradecenal Z11-Tetradecenol->Z11-Tetradecenal Oxidase

Figure 1: Biosynthetic pathway of this compound and its conversion to sex pheromone components in insects.
In Mammals: An Intermediate in Fatty Acid β-Oxidation

In mammals, this compound is an intermediate in the catabolism of monounsaturated fatty acids. Its metabolic fate is primarily mitochondrial β-oxidation, a process that shortens the fatty acyl chain by two carbons in each cycle to produce acetyl-CoA for energy production.

The degradation pathway involves the following steps:

  • Initial Cycles of β-Oxidation: Longer-chain monounsaturated fatty acids are degraded via β-oxidation until the double bond is near the carboxyl end.

  • Formation of this compound: This molecule can be formed as an intermediate during the breakdown of longer monounsaturated fatty acids.

  • Further β-Oxidation: this compound enters the β-oxidation spiral. The presence of the cis double bond requires the action of auxiliary enzymes in addition to the core β-oxidation enzymes. The key enzyme for the initial dehydrogenation step for long-chain acyl-CoAs is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) . However, studies suggest that Long-Chain Acyl-CoA Dehydrogenase (LCAD) may also play a significant, if not essential, role in the oxidation of certain unsaturated fatty acids.[9]

  • Isomerization: An enoyl-CoA isomerase is required to convert the cis-Δ3 or trans-Δ2 intermediate into the trans-Δ2 configuration, which is the proper substrate for the next enzyme in the cycle, enoyl-CoA hydratase.

  • Completion of β-Oxidation: The cycle continues until the entire fatty acyl chain is converted to acetyl-CoA molecules.

A deficiency in VLCAD can lead to the accumulation of long-chain acyl-CoAs, including tetradecenoyl-CoA. These are then transesterified to carnitine for transport out of the mitochondria, leading to elevated levels of tetradecenoyl-L-carnitine (C14:1) in the blood, a key diagnostic marker for VLCADD.[1]

G cluster_0 Mitochondrial β-Oxidation cluster_1 Pathological State (VLCAD Deficiency) Long-Chain\nMonounsaturated Fatty Acyl-CoA Long-Chain Monounsaturated Fatty Acyl-CoA This compound This compound Long-Chain\nMonounsaturated Fatty Acyl-CoA->this compound Multiple Cycles of β-Oxidation trans-Δ2-Enoyl-CoA\nIntermediate trans-Δ2-Enoyl-CoA Intermediate This compound->trans-Δ2-Enoyl-CoA\nIntermediate VLCAD / LCAD (EC 1.3.8.9 / 1.3.8.8) Tetradecenoyl-L-carnitine\n(C14:1) Tetradecenoyl-L-carnitine (C14:1) This compound->Tetradecenoyl-L-carnitine\n(C14:1) Carnitine Palmitoyltransferase (CPT) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA\nIntermediate->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + C12:1 Acyl-CoA Acetyl-CoA + C12:1 Acyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA + C12:1 Acyl-CoA Thiolase Export from Mitochondria\n& Accumulation in Blood Export from Mitochondria & Accumulation in Blood Tetradecenoyl-L-carnitine\n(C14:1)->Export from Mitochondria\n& Accumulation in Blood

Figure 2: Metabolic fate of this compound in mammalian mitochondrial β-oxidation.

Quantitative Data

Quantitative analysis of this compound and the enzymes involved in its metabolism is crucial for understanding its physiological significance. While comprehensive kinetic data for all relevant enzymes are not always available, this section summarizes key quantitative findings.

Table 1: Substrate Specificity of Insect Δ11-Desaturases
Enzyme SourceSubstrateProductsRelative Activity (%)Reference
Spodoptera littoralis (Pheromone Gland Microsomes)Tetradecanoyl-CoA(Z)-11-Tetradecenoyl-CoA & (E)-11-Tetradecenoyl-CoA100 (normalized)[10]
Hexadecanoyl-CoA(Z)-11-Hexadecenoyl-CoAHigh Activity[11]
Stearoyl-CoA(Z)-11-Octadecenoyl-CoAHigh Activity[11]
Choristoneura rosaceana (Expressed in Yeast)Myristic Acid (C14:0)(Z)-11-Tetradecenoic Acid & (E)-11-Tetradecenoic AcidMajor products[7]
Palmitic Acid (C16:0)(Z)-11-Hexadecenoic AcidMinor product[7]
Table 2: Substrate Specificity of Mammalian Acyl-CoA Dehydrogenases
EnzymeSubstrateRelative Catalytic Efficiency (kcat/Km)CommentsReference
Rat VLCADTetradecanoyl-CoA100% (Reference)VLCAD is less efficient with unsaturated substrates where the double bond is close to the thioester.[9]
5-cis-Tetradecenoyl-CoA4%[9]
Rat LCADTetradecanoyl-CoA~100%LCAD shows comparable efficiency for saturated and certain unsaturated substrates.[9]
5-cis-Tetradecenoyl-CoA~100%This suggests a key role for LCAD in unsaturated fatty acid oxidation.[9]

Experimental Protocols

The study of this compound and its metabolic pathways relies on several key experimental techniques. This section provides detailed protocols for the functional characterization of the enzymes involved and the analysis of the molecule itself.

Protocol for Heterologous Expression of Insect Δ11-Desaturase in Saccharomyces cerevisiae

This protocol allows for the functional characterization of desaturase enzymes by expressing them in a yeast system that lacks endogenous Δ11-desaturase activity.

Objective: To express a candidate insect Δ11-desaturase gene in S. cerevisiae and analyze its products.

Materials:

  • Yeast expression vector (e.g., pYES2) with a galactose-inducible promoter (GAL1).

  • S. cerevisiae strain (e.g., INVSc1).

  • Competent E. coli for plasmid amplification.

  • Restriction enzymes and T4 DNA ligase.

  • Yeast transformation kit (e.g., Lithium Acetate method).

  • Synthetic complete (SC) medium with appropriate dropout supplements.

  • Galactose and glucose solutions.

  • Fatty acid substrates (e.g., myristic acid, palmitic acid) complexed with Tergitol (Nonidet P-40).

  • Glass beads for cell lysis.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Internal standards for GC-MS analysis.

Workflow Diagram:

G cluster_0 Plasmid Construction cluster_1 Yeast Expression cluster_2 Analysis Isolate Desaturase cDNA Isolate Desaturase cDNA PCR Amplify ORF PCR Amplify ORF Isolate Desaturase cDNA->PCR Amplify ORF Digest PCR Product & Vector Digest PCR Product & Vector PCR Amplify ORF->Digest PCR Product & Vector Ligate into pYES2 Vector Ligate into pYES2 Vector Digest PCR Product & Vector->Ligate into pYES2 Vector Transform E. coli & Select Transform E. coli & Select Ligate into pYES2 Vector->Transform E. coli & Select Purify Plasmid Purify Plasmid Transform E. coli & Select->Purify Plasmid Transform S. cerevisiae Transform S. cerevisiae Purify Plasmid->Transform S. cerevisiae Select Transformants on SC-Ura Select Transformants on SC-Ura Transform S. cerevisiae->Select Transformants on SC-Ura Grow Pre-culture in Glucose Medium Grow Pre-culture in Glucose Medium Select Transformants on SC-Ura->Grow Pre-culture in Glucose Medium Induce with Galactose & Add Substrate Induce with Galactose & Add Substrate Grow Pre-culture in Glucose Medium->Induce with Galactose & Add Substrate Incubate for 48-72h Incubate for 48-72h Induce with Galactose & Add Substrate->Incubate for 48-72h Harvest & Lyse Yeast Cells Harvest & Lyse Yeast Cells Incubate for 48-72h->Harvest & Lyse Yeast Cells Extract Total Lipids Extract Total Lipids Harvest & Lyse Yeast Cells->Extract Total Lipids Derivatize to FAMEs Derivatize to FAMEs Extract Total Lipids->Derivatize to FAMEs Analyze by GC-MS Analyze by GC-MS Derivatize to FAMEs->Analyze by GC-MS

Figure 3: Experimental workflow for heterologous expression of a Δ11-desaturase in yeast.

Procedure:

  • Gene Cloning: Amplify the full open reading frame of the candidate Δ11-desaturase gene from insect pheromone gland cDNA using PCR with primers containing appropriate restriction sites. Clone the digested PCR product into the pYES2 expression vector.

  • Yeast Transformation: Transform the resulting plasmid into S. cerevisiae using the lithium acetate method. Select for successful transformants on SC medium lacking uracil.

  • Yeast Culture and Induction: a. Inoculate a single colony into 5 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C. b. Dilute the overnight culture into 50 mL of SC-Ura medium with 2% raffinose (B1225341) (or glucose) and grow to an OD600 of ~0.8. c. Pellet the cells and resuspend in 50 mL of induction medium (SC-Ura with 2% galactose). d. Add the fatty acid substrate (e.g., 0.5 mM myristic acid) solubilized with 0.1% Tergitol. e. Incubate at 20-30°C for 48-72 hours with shaking.

  • Lipid Extraction and Analysis: a. Harvest yeast cells by centrifugation. b. Lyse the cells by vortexing with glass beads. c. Extract total lipids from the cell lysate using a chloroform:methanol (B129727) mixture. d. Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification (e.g., using methanolic HCl). e. Analyze the FAMEs by GC-MS to identify the novel monounsaturated fatty acid products.

Protocol for GC-MS Analysis of Fatty Acyl-CoAs from Biological Samples

Direct analysis of fatty acyl-CoAs is challenging due to their low volatility. Therefore, they are typically hydrolyzed and derivatized to more volatile esters (e.g., FAMEs or pentafluorobenzyl esters) for GC-MS analysis.[12]

Objective: To extract, derivatize, and quantify the fatty acid profile, including 11Z-tetradecenoic acid, from a biological sample.

Materials:

  • Biological sample (e.g., insect pheromone gland, cultured cells, plasma).

  • Internal standards (deuterated fatty acids).

  • Solvents: Iso-octane, methanol, acetonitrile.

  • Reagents: HCl, KOH for saponification (for total fatty acids), pentafluorobenzyl (PFB) bromide, diisopropylethylamine (DIPEA).

  • GC-MS system with a suitable capillary column (e.g., DB-5MS).

Procedure:

  • Sample Preparation and Extraction: a. Homogenize the tissue or cell sample in a suitable buffer. b. Add a known amount of a deuterated internal standard mixture. c. For total fatty acid analysis, perform alkaline hydrolysis (saponification) with KOH to release fatty acids from complex lipids. Neutralize with HCl. d. Perform a liquid-liquid extraction by adding methanol and then iso-octane. Vortex vigorously and centrifuge to separate the phases. e. Collect the upper organic (iso-octane) layer containing the free fatty acids. Repeat the extraction.

  • Derivatization to PFB Esters: a. Evaporate the pooled organic extracts to dryness under a stream of nitrogen. b. Reconstitute the dried lipids in 25 µL of 1% DIPEA in acetonitrile. c. Add 25 µL of 1% PFB bromide in acetonitrile. d. Incubate at room temperature for 20 minutes. e. Dry the sample again under nitrogen and reconstitute in a known volume of iso-octane for injection.

  • GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample onto the GC. b. Chromatography: Use a temperature gradient program to separate the fatty acid derivatives. For example, start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C. c. Mass Spectrometry: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity. Use selected ion monitoring (SIM) to detect the specific m/z of the target fatty acid carboxylate anions and their corresponding internal standards.

  • Quantification: Generate a standard curve using known concentrations of fatty acid standards and a fixed amount of internal standard. Calculate the concentration of each fatty acid in the sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.

Physiological and Pathological Significance

Role in Insect Chemical Communication

The primary physiological role of this compound is its function as an obligate precursor in the biosynthesis of sex pheromones in a large number of moth species. The enzymes in this pathway, particularly the Δ11-desaturase, are highly specific and are expressed in specialized pheromone gland tissues.[4] This metabolic specialization is a target for developing novel and species-specific pest management strategies. Disrupting the function of the Δ11-desaturase could effectively halt pheromone production, thereby interfering with mating and controlling pest populations in an environmentally benign manner.

Implications in Human Metabolic Disease

In humans, the significance of this compound is linked to its catabolism. As an intermediate of fatty acid β-oxidation, its accumulation, or that of its carnitine derivative, points to a metabolic bottleneck. Elevated levels of tetradecenoyl-L-carnitine (C14:1) in newborn screening blood spots are a primary marker for the diagnosis of VLCAD deficiency.[1] This inborn error of metabolism can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and sudden death.[1] While clinical assays for C14:1 acylcarnitine do not routinely distinguish between different isomers, the understanding of the metabolism of unsaturated fatty acids like 11Z-tetradecenoic acid is crucial for dietary management and understanding the pathophysiology of the disease.

Conclusion

The physiological role of this compound is a tale of two contexts. In the intricate world of insect chemical ecology, it is a purpose-synthesized precursor for vital reproductive signals, representing a highly evolved metabolic specialization. In the complex landscape of human metabolism, it is a transient intermediate whose proper degradation is essential for energy homeostasis, and whose accumulation signals a serious underlying genetic disorder. For researchers, the insect pheromone pathway offers a fertile ground for discovering new enzymatic functions and potential targets for biotechnology and pest control. For drug development professionals and clinicians, understanding the metabolism of this and other long-chain unsaturated acyl-CoAs is fundamental to diagnosing and treating life-threatening inborn errors of metabolism. Continued investigation into the enzymes that produce and degrade this compound will undoubtedly deepen our understanding of metabolic control and its diverse applications.

References

An In-depth Technical Guide on 11Z-tetradecenoyl-CoA as a Substrate for Acyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of (11Z)-tetradecenoyl-CoA as a crucial substrate for fatty acyl-CoA reductase (FAR) in the biosynthesis of insect sex pheromones. The document elucidates the biochemical transformation of 11Z-tetradecenoyl-CoA to (11Z)-tetradecen-1-ol, a key intermediate in the production of lepidopteran pheromones. Detailed experimental protocols for enzyme purification, activity assays, and kinetic analysis are presented, alongside a summary of available quantitative data. Furthermore, this guide includes diagrammatic representations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of the underlying molecular mechanisms. This information is intended to support researchers in the fields of biochemistry, entomology, and drug development in their efforts to study and manipulate these enzymatic processes for applications in pest management and beyond.

Introduction

Insect sex pheromones are vital for chemical communication and mating, making their biosynthetic pathways attractive targets for the development of species-specific and environmentally benign pest control strategies.[1] In many lepidopteran species, the production of these pheromones involves a series of enzymatic modifications of fatty acid precursors.[2][3] A key step in this process is the reduction of a fatty acyl-CoA to a fatty alcohol, a reaction catalyzed by fatty acyl-CoA reductase (FAR).[4]

(11Z)-tetradecenoyl-CoA is a common intermediate in the biosynthesis of C14 sex pheromones. It is typically formed from palmitoyl-CoA (16:CoA) or myristoyl-CoA (14:CoA) through a series of desaturation and chain-shortening steps.[1] The subsequent reduction of this compound by a FAR yields (11Z)-tetradecen-1-ol, which can then be further modified, for instance by acetylation, to produce the final active pheromone component.[1] Understanding the kinetics and substrate specificity of the FARs involved in this conversion is crucial for elucidating the regulation of pheromone production and for the potential development of enzyme inhibitors.

Biochemical Pathway

The biosynthesis of many lepidopteran sex pheromones begins with common fatty acids, such as palmitic acid (C16) or stearic acid (C18). These precursors undergo a series of desaturation and chain-shortening reactions to produce unsaturated fatty acyl-CoA molecules of specific chain lengths and double bond configurations. In the case of pheromones derived from 11Z-tetradecenoic acid, the pathway typically involves the Δ11-desaturation of palmitoyl-CoA, followed by one round of chain shortening (β-oxidation). The resulting this compound is then available as a substrate for a fatty acyl-CoA reductase. The reductase catalyzes the NADPH-dependent reduction of the thioester to the corresponding primary alcohol, (11Z)-tetradecen-1-ol. This alcohol can be the final pheromone component or may undergo further functional group modifications, such as acetylation by an acetyltransferase, to yield the final pheromone, (11Z)-tetradecenyl acetate.[1]

Pheromone_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA (16:CoA) Z11_16_CoA (Z)-11-Hexadecenoyl-CoA Palmitoyl_CoA->Z11_16_CoA Δ11-Desaturase Z11_14_CoA (11Z)-Tetradecenoyl-CoA Z11_16_CoA->Z11_14_CoA Chain Shortening (β-Oxidation) Z11_14_OH (11Z)-Tetradecen-1-ol Z11_14_CoA->Z11_14_OH Fatty Acyl-CoA Reductase (FAR) + NADPH Z11_14_OAc (11Z)-Tetradecenyl Acetate Z11_14_OH->Z11_14_OAc Acetyltransferase + Acetyl-CoA

Figure 1: Biosynthetic pathway of (11Z)-tetradecenyl acetate.

Quantitative Data

The kinetic parameters of fatty acyl-CoA reductases are essential for understanding their substrate preference and catalytic efficiency. While specific data for this compound is limited in the public domain, studies on FARs from various insect species provide valuable insights. For instance, the fatty acyl-CoA reductase from Spodoptera littoralis (Slit-FAR1) has been characterized with a range of acyl-CoA substrates.[4] The determination of Km and Vmax values for these enzymes allows for a comparative analysis of their activity towards different potential precursors in the pheromone blend.

SubstrateEnzyme SourceKm (µM)Vmax (pmol/min/µg protein)Reference
(Z)-9-Tetradecenoyl-CoASpodoptera littoralis2.8 ± 0.5120 ± 10[4]
(Z,E)-9,11-Tetradecadienoyl-CoASpodoptera littoralis1.9 ± 0.3150 ± 15[4]
(Z,E)-9,12-Tetradecadienoyl-CoASpodoptera littoralis2.2 ± 0.4140 ± 12[4]
Tetradecanoyl-CoAPhotobacterium phosphoreum5-10Not specified[5]
Palmitoyl-CoADuck Uropygial Gland29Not specified[6]

Note: The table above presents kinetic data for various acyl-CoA substrates with different fatty acyl-CoA reductases to provide a comparative context. Specific kinetic data for this compound was not available in the cited literature.

Experimental Protocols

Purification of Insect Fatty Acyl-CoA Reductase

The purification of fatty acyl-CoA reductases is a critical step for their detailed characterization. The following protocol is a generalized procedure based on methods described for insect and bacterial FARs.[5][6]

Objective: To isolate and purify fatty acyl-CoA reductase from insect pheromone glands or a recombinant expression system.

Materials:

  • Insect pheromone glands or E. coli cells expressing the recombinant FAR.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF.

  • Wash Buffer: Lysis buffer with 20 mM imidazole (B134444).

  • Elution Buffer: Lysis buffer with 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • Gel filtration column (e.g., Superdex 200).

  • SDS-PAGE analysis equipment.

Procedure:

  • Cell Lysis:

    • For insect glands, homogenize the tissue in ice-cold Lysis Buffer.

    • For recombinant E. coli, resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged FAR with a linear gradient of imidazole (20-250 mM) in Lysis Buffer.

  • Gel Filtration Chromatography:

    • Pool the fractions containing the FAR and concentrate using an appropriate ultrafiltration device.

    • Load the concentrated protein onto a gel filtration column pre-equilibrated with Lysis Buffer (without imidazole) to further purify and assess the oligomeric state.

  • Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

Acyl-CoA Reductase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA reductase by monitoring the consumption of NADPH.

Objective: To determine the enzymatic activity of a purified FAR using this compound as a substrate.

Materials:

  • Purified fatty acyl-CoA reductase.

  • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM DTT.

  • (11Z)-tetradecenoyl-CoA substrate solution (in Assay Buffer).

  • NADPH solution (in Assay Buffer).

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, a specific concentration of this compound, and NADPH (typically 100-200 µM).

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified FAR to the reaction mixture.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Calculation of Activity: Use the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1) to calculate the rate of substrate conversion.

  • Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the NADPH concentration saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Product Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of the fatty alcohol product.

Objective: To confirm the identity of the product of the FAR-catalyzed reaction as (11Z)-tetradecen-1-ol.

Materials:

  • Completed enzyme reaction mixture.

  • Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether).

  • Derivatizing agent (e.g., BSTFA for silylation).

  • GC-MS instrument.

  • Authentic standard of (11Z)-tetradecen-1-ol.

Procedure:

  • Extraction: After the enzyme reaction is complete, extract the fatty alcohol product from the aqueous reaction mixture using an appropriate organic solvent.

  • Derivatization (Optional but Recommended): Evaporate the organic solvent and derivatize the fatty alcohol to increase its volatility and improve chromatographic separation. Silylation is a common method.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification.

  • Identification: Compare the retention time and mass spectrum of the product with those of an authentic (11Z)-tetradecen-1-ol standard to confirm its identity.

Mandatory Visualizations

Experimental_Workflow Start Start: Insect Pheromone Glands or Recombinant Expression System Purification Enzyme Purification Start->Purification Assay Acyl-CoA Reductase Activity Assay Purification->Assay Analysis Product Analysis (GC-MS) Assay->Analysis Data Kinetic Data Analysis (Km, Vmax) Assay->Data End End: Characterized Enzyme Analysis->End Data->End

Figure 2: General experimental workflow for FAR characterization.

Logical_Relationship Substrate This compound Enzyme Acyl-CoA Reductase (FAR) Substrate->Enzyme Product 11Z-Tetradecen-1-ol Enzyme->Product Byproduct1 NADP+ Enzyme->Byproduct1 Byproduct2 CoA Enzyme->Byproduct2 Cofactor NADPH Cofactor->Enzyme

Figure 3: Reactants and products of the FAR-catalyzed reaction.

Conclusion

This technical guide has detailed the significance of this compound as a substrate for fatty acyl-CoA reductase in the biosynthesis of insect sex pheromones. While specific kinetic data for this particular substrate-enzyme pair remains to be extensively documented, the provided protocols for enzyme purification, activity assays, and product analysis offer a robust framework for researchers to conduct such investigations. The elucidation of the kinetic properties of FARs is paramount for understanding the regulation of pheromone biosynthesis and for the development of novel pest management technologies. The diagrams presented herein serve to visually summarize the complex biochemical and experimental processes, providing a clear and concise reference for professionals in the field. Further research into the substrate specificity and kinetic mechanisms of a wider range of insect FARs will undoubtedly contribute to a more comprehensive understanding of these vital biosynthetic pathways.

References

An In-depth Technical Guide to the Interaction of 11Z-Tetradecenoyl-CoA with Acyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide explores the biochemical interaction between the insect pheromone precursor, 11Z-tetradecenoyl-CoA, and Acyl-CoA Binding Proteins (ACBPs). While direct quantitative binding data for this specific acyl-CoA is not available in current literature, this document synthesizes data from closely related long-chain acyl-CoAs to provide a robust framework for understanding this interaction. The guide details the biological context, quantitative binding affinities of analogous molecules, and the precise experimental protocols required for such measurements.

Introduction: The Role of ACBP in Insect Pheromone Biosynthesis

Acyl-CoA Binding Proteins (ACBPs) are small, highly conserved cytosolic proteins crucial for the intracellular transport and maintenance of the acyl-CoA pool.[1][2] In insects, ACBPs play a vital role in the biosynthesis of sex pheromones.[3][4] These pheromones are often fatty acid derivatives, and their synthesis requires the precise enzymatic modification of long-chain acyl-CoA precursors.

This compound is a key intermediate in the production of C14 moth sex pheromones. It is synthesized de novo from acetyl-CoA and subsequently modified by specific desaturases and reductases. ACBP is hypothesized to bind this compound in the pheromone gland, protecting it from hydrolysis and trafficking it between the enzymes of the biosynthetic pathway.[5] This process is under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which triggers the entire cascade.[6][7]

Signaling Pathway for Pheromone Production

The production of sex pheromones is initiated when PBAN binds to its G protein-coupled receptor on the pheromone gland cell membrane.[8] This activates a signaling cascade leading to the synthesis of specific acyl-CoA precursors. The diagram below illustrates the proposed pathway leading to a pheromone derived from this compound, highlighting the central role of ACBP.

G cluster_0 Pheromone Gland Cell PBAN PBAN PBANR PBAN Receptor (GPCR) PBAN->PBANR Binds Signal Signal Transduction (Ca2+, cAMP) PBANR->Signal Activates FAS Fatty Acid Synthase (FAS) Signal->FAS Stimulates PalmitoylCoA Palmitoyl-CoA (C16:0-CoA) FAS->PalmitoylCoA Produces Desaturase Δ11-Desaturase PalmitoylCoA->Desaturase Substrate TetradecenoylCoA This compound (C14:1-CoA) Desaturase->TetradecenoylCoA Produces ACBP ACBP TetradecenoylCoA->ACBP Binds FAR Fatty Acyl-CoA Reductase (FAR) ACBP->FAR Transports To Pheromone Fatty Alcohol Pheromone FAR->Pheromone Produces

Caption: Proposed signaling pathway for moth pheromone biosynthesis.

Quantitative Data: ACBP Binding Affinities

Direct measurement of the dissociation constant (Kd) for the this compound:ACBP complex has not been reported. However, extensive research using Isothermal Titration Calorimetry (ITC) has characterized the high-affinity interaction between various ACBPs and other long-chain acyl-CoAs. ACBPs show a strong preference for acyl chains between 12 and 22 carbons, with Kd values typically in the low nanomolar to picomolar range.[1][9] The binding is primarily driven by enthalpic forces, with significant contributions from hydrophobic interactions with the acyl chain and polar interactions with the CoA moiety.[10]

The following table summarizes known dissociation constants for various acyl-CoAs with different ACBPs, providing a comparative baseline for the expected affinity of this compound.

ACBP SourceLigand (Acyl-CoA)Chain LengthDissociation Constant (Kd)MethodReference
BovineOctanoyl-CoAC8:00.24 µMITC[9]
BovineDodecanoyl-CoAC12:06.5 nMITC[9]
BovineHexadecanoyl-CoAC16:00.045 pMITC[9]
RatOleoyl-CoAC18:114 nMFluorimetry[1]
RatDocosahexaenoyl-CoAC22:616 nMFluorimetry[1]
Rhodnius prolixus (Insect)Lauroyl-CoAC12:0Nanomolar rangeITC[3]
Arabidopsis thalianaPalmitoyl-CoAC16:0Nanomolar rangeITC[11]
Arabidopsis thalianaOleoyl-CoAC18:1Nanomolar rangeITC[11]

Given that this compound is a C14:1 acyl-CoA, its binding affinity to insect ACBP is expected to be very high, likely with a Kd value in the low nanomolar range (1-20 nM), consistent with other long-chain unsaturated acyl-CoAs.

Experimental Protocols

The determination of binding affinity between an ACBP and an acyl-CoA ligand is most accurately achieved using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat released or absorbed during a binding event, allowing for the calculation of affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[12]

Protein Purification and Ligand Preparation

A prerequisite for any binding assay is the availability of highly pure protein and ligand.

Protocol 3.1.1: Recombinant ACBP Expression and Purification

  • Cloning and Expression: The coding sequence for the target ACBP is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., N-terminal His6-tag). The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture: An overnight starter culture is used to inoculate a larger volume of LB medium. Cells are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lysis is performed via sonication or high-pressure homogenization.[13]

  • Affinity Chromatography: The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged ACBP is eluted with a high concentration of imidazole (e.g., 250-500 mM).[13]

  • Dialysis and Quality Control: The eluted protein is dialyzed overnight against the desired ITC buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) to remove imidazole. Protein concentration is determined (e.g., via Bradford assay or A280 measurement), and purity is assessed by SDS-PAGE.

Protocol 3.1.2: Acyl-CoA Ligand Preparation

  • Source: this compound should be sourced from a reputable commercial supplier. Purity should be >95%.

  • Quantification: The precise concentration of the acyl-CoA stock solution must be determined spectrophotometrically using an extinction coefficient (ε) at 260 nm.

  • Buffer Matching: The ligand must be dissolved or dialyzed into the exact same buffer batch as the protein to avoid heat artifacts from buffer mismatch during the ITC experiment.[14]

Isothermal Titration Calorimetry (ITC) Workflow

The following protocol outlines a typical ITC experiment for measuring ACBP-ligand interaction.

Protocol 3.2.1: ITC Measurement

  • Sample Preparation: The purified ACBP and the acyl-CoA ligand are thoroughly degassed under vacuum to prevent bubble formation in the calorimeter cell.[11]

  • Concentrations: A common starting point is to have the ACBP in the sample cell at a concentration of ~20-40 µM and the acyl-CoA ligand in the injection syringe at a concentration 10-15 times higher (~200-600 µM).[14]

  • Instrument Setup: The instrument (e.g., a MicroCal iTC200) is set to the desired experimental temperature, typically 25-30°C.[12] The reference cell is filled with deionized water.

  • Loading: The sample cell (volume ~200 µL) is carefully loaded with the ACBP solution, and the injection syringe (~40 µL) is loaded with the acyl-CoA solution.

  • Titration: The experiment is initiated. It consists of a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution while the sample is stirred continuously. A preliminary small injection (e.g., 0.4 µL) is often discarded in the analysis.

  • Data Acquisition: The instrument records the differential power (DP) required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-rate peak corresponding to the binding event.

Protocol 3.2.2: Data Analysis

  • Integration: The raw data (power vs. time) is processed by integrating the area under each injection peak to yield the heat change per injection (kcal/mol).

  • Binding Isotherm: The heat change per mole of injectant is plotted against the molar ratio of ligand to protein in the cell.

  • Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site independent model). This fitting process yields the key parameters: the dissociation constant (Kd), the binding stoichiometry (n), and the enthalpy of binding (ΔH).

ITC Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis P_Purify Purify Recombinant ACBP Protein Dialysis Dialyze Both into Identical ITC Buffer P_Purify->Dialysis L_Prep Prepare Acyl-CoA Ligand Solution L_Prep->Dialysis Degas Degas Protein and Ligand Dialysis->Degas Load_P Load ACBP into Sample Cell Degas->Load_P Load_L Load Acyl-CoA into Injection Syringe Degas->Load_L Run Perform Automated Titration Injections Load_P->Run Load_L->Run Integrate Integrate Raw Heat Burst Data Run->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine: Kd, n, ΔH, ΔS Fit->Results

Caption: Experimental workflow for ITC analysis of ACBP-ligand binding.

Conclusion and Future Directions

Acyl-CoA Binding Proteins are integral to fatty acid metabolism and, specifically in insects, to the production of essential chemical signals like sex pheromones. While the precise binding affinity of this compound with its cognate ACBP remains to be experimentally determined, comparative data strongly suggests a high-affinity interaction with a dissociation constant in the nanomolar range. Such an affinity is necessary for ACBP to effectively sequester the acyl-CoA precursor, protect it from degradation, and ensure its availability for the downstream enzymatic machinery of pheromone synthesis.[5][15]

For researchers in drug development, particularly those targeting insect pest control, understanding and quantifying this interaction is critical. The ACBP-acyl-CoA transport system presents a potential target for disruption. The detailed protocols provided herein offer a clear roadmap for the direct measurement of this and other related interactions, which would fill a key knowledge gap in the field. Future studies should focus on expressing insect-specific ACBPs and performing direct ITC measurements with synthesized this compound to validate the hypotheses presented in this guide.

References

The Role of 11Z-Tetradecenoyl-CoA in Lipid Droplet Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid droplets (LDs) are dynamic cellular organelles central to lipid metabolism and energy homeostasis. Their biogenesis is a complex process initiated by the synthesis of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters (SEs), within the endoplasmic reticulum (ER). A critical prerequisite for this synthesis is the activation of fatty acids into their corresponding acyl-CoA thioesters. This technical guide focuses on the function of a specific monounsaturated long-chain acyl-CoA, 11Z-tetradecenoyl-CoA, in the formation of lipid droplets. While direct research on this compound is limited, this document extrapolates its function based on the well-established roles of other unsaturated acyl-CoAs. It covers the presumed biosynthetic pathway of this compound, its incorporation into neutral lipids, and the broader implications for lipid droplet dynamics. Furthermore, this guide provides detailed experimental protocols and conceptual diagrams to facilitate further research into the specific contributions of this compound to lipid metabolism.

Introduction to Lipid Droplet Biogenesis

Lipid droplets are no longer considered inert fat depots but are recognized as highly dynamic organelles involved in storing, transporting, and metabolizing lipids.[1] Their formation is a fundamental cellular process, initiated by the accumulation of neutral lipids between the leaflets of the endoplasmic reticulum (ER) membrane.[2] This process is tightly regulated and involves a series of enzymatic reactions. The key steps in LD biogenesis are:

  • Fatty Acid Activation: Fatty acids are converted to their metabolically active form, fatty acyl-CoAs, by acyl-CoA synthetases (ACSs).[2]

  • Neutral Lipid Synthesis: Fatty acyl-CoAs serve as substrates for the synthesis of triacylglycerols (TAGs) and sterol esters (SEs). Diacylglycerol O-acyltransferase (DGAT) and acyl-CoA:cholesterol acyltransferase (ACAT) are the key enzymes in this step.[3][4]

  • Lens Formation and Budding: The newly synthesized neutral lipids accumulate within the ER membrane, forming a lens-like structure that eventually buds off into the cytoplasm as a mature lipid droplet, enclosed by a phospholipid monolayer derived from the ER.[2]

The Role of this compound

While direct experimental evidence specifically detailing the role of this compound in lipid droplet formation is scarce, its function can be inferred from the established biochemistry of long-chain fatty acyl-CoAs. This compound is the activated form of 11-tetadecenoic acid (myristoleic acid, C14:1n-3).

Biosynthesis of this compound

The synthesis of this compound is expected to follow the general pathway for the synthesis of monounsaturated fatty acyl-CoAs. This involves the desaturation of a saturated fatty acyl-CoA precursor. The most likely pathway is the desaturation of myristoyl-CoA (tetradecanoyl-CoA) by a Δ11-desaturase. However, the more common desaturase in mammals is Stearoyl-CoA Desaturase (SCD), a Δ9-desaturase, which converts myristoyl-CoA to (9Z)-tetradecenoyl-CoA (myristoleoyl-CoA).[5][6] The existence and specificity of a Δ11-desaturase for 14-carbon chains in mammals is not well-documented. It is possible that other enzyme systems or pathways could lead to the formation of the double bond at the 11th position.

Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) Desaturase Δ11-Desaturase (Hypothetical) Myristoyl_CoA->Desaturase Substrate Product This compound (C14:1n-3-CoA) Desaturase->Product Product

Figure 1. Hypothetical biosynthesis of this compound.

Incorporation into Triacylglycerols

Once synthesized, this compound serves as a substrate for the synthesis of neutral lipids. The key enzymes in this process are the diacylglycerol O-acyltransferases, DGAT1 and DGAT2, which catalyze the final step of TAG synthesis.[3][4] These enzymes esterify a fatty acyl-CoA to a diacylglycerol (DAG) molecule. Given that DGAT enzymes have broad substrate specificity, it is highly probable that this compound can be incorporated into the TAG backbone.

cluster_0 Triacylglycerol Synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT1/2 Acyl_CoA This compound Acyl_CoA->LPA Acyl_CoA->PA Acyl_CoA->TAG

Figure 2. Incorporation of this compound into TAG.

Quantitative Data and Expected Effects

There is a lack of specific quantitative data on the effects of this compound on lipid droplet formation. However, based on studies of other monounsaturated fatty acids like oleic acid, we can hypothesize the following outcomes.

ParameterExpected Effect of this compound SupplementationRationale
Lipid Droplet Number IncreaseIncreased availability of substrate for TAG synthesis leads to the nucleation of new lipid droplets.
Lipid Droplet Size IncreaseContinued incorporation of TAGs containing 11Z-tetradecenoate would lead to the expansion of existing lipid droplets.
Total Cellular Triacylglycerol Content IncreaseDirect contribution as a substrate for TAG synthesis.
Cellular Viability Neutral to ProtectiveMonounsaturated fatty acids are generally less lipotoxic than saturated fatty acids and can channel excess fatty acids into neutral lipid storage, thus preventing cellular stress.

Experimental Protocols

To investigate the specific function of this compound, the following experimental protocols can be adapted.

Cell Culture and Fatty Acid Treatment
  • Cell Lines: Use relevant cell models for lipid metabolism studies, such as Huh7 (human hepatoma), 3T3-L1 (mouse pre-adipocyte), or primary hepatocytes.

  • Fatty Acid Preparation: Dissolve 11-tetadecenoic acid in ethanol (B145695) and then conjugate to fatty acid-free bovine serum albumin (BSA) in a 5:1 molar ratio in serum-free culture medium.

  • Treatment: Incubate cells with the 11-tetadecenoic acid-BSA complex at various concentrations (e.g., 50-200 µM) for different time points (e.g., 6-24 hours).

Lipid Droplet Staining and Visualization
  • Staining: After treatment, fix the cells with 4% paraformaldehyde. Stain with a neutral lipid dye such as BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL) for 15-30 minutes.

  • Microscopy: Visualize lipid droplets using fluorescence microscopy or confocal microscopy.

  • Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify lipid droplet number, size, and total fluorescence intensity per cell.

Lipid Extraction and Analysis by Mass Spectrometry
  • Extraction: After treatment, wash cells with PBS and scrape into methanol. Perform lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).

  • Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the specific lipid species, including TAGs containing 11-tetadecenoate.

start Cell Culture (e.g., Huh7, 3T3-L1) treatment Treat with 11-Tetadecenoic Acid-BSA start->treatment staining Fix and Stain (BODIPY 493/503) treatment->staining extraction Lipid Extraction (Bligh & Dyer) treatment->extraction microscopy Fluorescence Microscopy staining->microscopy quantification Image Analysis (LD number, size) microscopy->quantification ms LC-MS/MS Analysis (TAG species) extraction->ms

Figure 3. Experimental workflow for studying this compound.

Potential Signaling Pathways

While direct signaling roles for this compound are unknown, its precursor, myristoleic acid, has been shown to have signaling functions. Studies have suggested that myristoleic acid can influence cellular processes such as inflammation and bone metabolism.[5][6] It is plausible that this compound or its derivatives could act as signaling molecules, potentially through interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) or by influencing the activity of signaling enzymes. Further research is needed to explore these possibilities.

Conclusion and Future Directions

The role of this compound in lipid droplet formation is an understudied area of lipid metabolism. Based on our understanding of lipid biochemistry, it is highly likely that this monounsaturated long-chain acyl-CoA participates in the synthesis of triacylglycerols, thereby contributing to the biogenesis and growth of lipid droplets. Future research should focus on:

  • Elucidating the specific desaturase(s) responsible for the synthesis of 11-tetadecenoic acid in mammalian cells.

  • Performing quantitative studies to determine the precise impact of this compound on lipid droplet dynamics.

  • Investigating the substrate preference of DGAT and other acyltransferases for this compound.

  • Exploring potential signaling roles of this compound and its metabolic derivatives.

A deeper understanding of the function of specific acyl-CoAs like this compound will provide a more nuanced view of the regulation of lipid droplet formation and its implications for metabolic diseases.

References

An In-depth Technical Guide to the Evolutionary Significance of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper explores the pivotal role of (Z)-11-tetradecenoyl-CoA, an acyl-CoA thioester, in the evolution of chemical communication, particularly within insects. It serves as a crucial intermediate in the biosynthesis of a vast array of species-specific sex pheromones, primarily in Lepidoptera (moths and butterflies). The evolutionary trajectory of this molecule is intrinsically linked to the diversification of the desaturase enzymes responsible for its synthesis, providing a compelling example of how changes in metabolic pathways can drive speciation and reproductive isolation.

Introduction: The Central Role of 11Z-Tetradecenoyl-CoA in Chemical Signaling

Chemical communication is a fundamental biological process, and in insects, it is heavily reliant on pheromones.[1] These chemical signals mediate critical behaviors such as mating, aggregation, and alarm responses. Type-I lepidopteran sex pheromones are typically C10-C18 unsaturated fatty alcohols, aldehydes, or acetate (B1210297) esters.[2] Their biosynthesis originates from standard fatty acid metabolism, but diverges through the action of specialized enzymes to create highly specific structures.[3]

At the heart of this diversification lies this compound. This molecule is not just a metabolic intermediate; it is a key precursor whose formation is a critical control point in the production of many pheromone components.[4] It is synthesized from its saturated counterpart, tetradecanoyl-CoA (myristoyl-CoA), through the action of a Δ11-desaturase enzyme, which introduces a double bond at the 11th carbon position. The subsequent modifications of this compound—including chain shortening, reduction to an alcohol, oxidation to an aldehyde, or esterification to an acetate—give rise to the final, active pheromone molecules.[5] The evolutionary significance of this compound is therefore tied to the evolution of the enzymes that produce and modify it, which collectively contribute to the vast diversity of insect chemical signals.

Biosynthesis Pathway: From Fatty Acid to Pheromone

The de novo biosynthesis of Type-I insect sex pheromones is a multi-step process occurring in specialized pheromone gland cells. The pathway begins with acetyl-CoA and follows the general fatty acid synthesis route to produce saturated fatty acyl-CoAs, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18).[2] From here, a series of modifications, including desaturation and chain-shortening, generates the specific pheromone precursor.

The formation of this compound is a key desaturation step. This process is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which, upon binding to its receptor, triggers a signaling cascade that activates the enzymes involved in the pathway.[2][3]

Pheromone_Biosynthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Multiple Steps PalmitoylCoA Palmitoyl-CoA (C16) FAS->PalmitoylCoA Desaturase Δ11-Desaturase PalmitoylCoA->Desaturase Z11_16CoA (Z)-11-Hexadecenoyl-CoA Desaturase->Z11_16CoA BetaOx Chain Shortening (β-Oxidation) Z11_16CoA->BetaOx Z11_14CoA This compound (C14) BetaOx->Z11_14CoA FAR Fatty Acyl-CoA Reductase (FAR) Z11_14CoA->FAR Alcohol (Z)-11-Tetradecenol FAR->Alcohol Oxidase Oxidase Alcohol->Oxidase AT Acetyltransferase Alcohol->AT Aldehyde (Z)-11-Tetradecenal (Pheromone) Oxidase->Aldehyde Acetate (Z)-11-Tetradecenyl Acetate (Pheromone) AT->Acetate

Caption: Generalized biosynthesis pathway for C14 moth sex pheromones.

Evolutionary Dynamics of Acyl-CoA Desaturases

The evolutionary novelty in pheromone biosynthesis arises primarily from the acyl-CoA desaturase gene family.[6][7] These enzymes, homologous to the integral membrane desaturases involved in lipid metabolism, have undergone significant expansion and functional divergence in insects.[8][9] This diversification has enabled the production of a wide array of unsaturated fatty acyl-CoAs with varying chain lengths, double bond positions, and stereochemistry, which are the direct precursors to different pheromone components.

Phylogenetic studies reveal that the insect desaturase gene family is ancient and characterized by multiple subfamilies that have experienced different rates of gene gain and loss.[6][10] In some insect lineages, such as ants, there are particularly large expansions of certain desaturase subfamilies, which may correspond to an increased demand for chemical signal complexity in social communication.[6][7] Despite these expansions, the desaturase genes are predominantly under strong purifying selection, suggesting that their functions, once evolved, are highly conserved.[6][7] The evolution of novel pheromone blends, therefore, appears to be driven by a combination of gene duplication events followed by functional differentiation and changes in gene expression patterns.[6]

Data Presentation: Desaturase Product Profiles

The functional characterization of desaturase enzymes provides quantitative insight into their role in generating pheromone diversity. When a desaturase gene is expressed in a heterologous system like yeast, its specific activity on various fatty acid substrates can be precisely measured.

Table 1: Product Profile of Sls-FL3 Δ11-Desaturase from Spodoptera littoralis Data sourced from Llenín et al. (2009).[4] The enzyme was expressed in yeast fed with palmitic acid (16:0).

ProductStereoisomerRelative Percentage
Tetradecenoic Acid(E)-115%
Tetradecenoic Acid(Z)-114%
Hexadecenoic Acid(Z)-1160%
Octadecenoic Acid(Z)-1131%

This table demonstrates that a single desaturase can produce multiple products from a single precursor, including the (Z)-11 and (E)-11 isomers that can be precursors to this compound and its E-isomer counterpart. The relative ratios of these products are critical in defining the final species-specific pheromone blend.

Pheromone Biosynthesis Activating Neuropeptide (PBAN) Signaling

In many moth species, the biosynthesis of sex pheromones is not constitutive but is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[3][11] PBAN is released from the subesophageal ganglion and travels via the hemolymph to the pheromone gland. There, it binds to a G protein-coupled receptor (GPCR) on the cell membrane, initiating a signal transduction cascade that results in an influx of extracellular Ca²⁺.[2] This calcium influx is a key step in activating the enzymes of the biosynthetic pathway, including desaturases and reductases, thereby stimulating the production of pheromones.

PBAN_Signaling cluster_0 Extracellular Space cluster_1 Pheromone Gland Cell PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binding Ca_Channel Ca²⁺ Channel PBAN_R->Ca_Channel Signal Transduction Ca_Influx Ca²⁺ Influx Enzyme_Activation Activation of Biosynthetic Enzymes (e.g., Desaturase, Reductase) Ca_Influx->Enzyme_Activation Second Messenger Biosynthesis Pheromone Biosynthesis (this compound etc.) Enzyme_Activation->Biosynthesis Ca_ext Ca²⁺ Ca_ext->Ca_Channel Opens Experimental_Workflow PG 1. Isolate Pheromone Gland Extract RNA -> cDNA PCR 2. PCR Amplify Desaturase Gene PG->PCR Clone 3. Clone Gene into Yeast Expression Vector PCR->Clone Transform 4. Transform S. cerevisiae Clone->Transform Express 5. Induce Expression & Feed Fatty Acid Substrate Transform->Express Extract 6. Extract Lipids & Prepare FAMEs Express->Extract Analyze 7. Analyze by GC-MS (with DMDS derivatization) Extract->Analyze Result 8. Identify Products & Determine Enzyme Function Analyze->Result

References

The Pivotal Role of (11Z)-tetradecenoyl-CoA in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-tetradecenoyl-CoA is a critical intermediate in the biosynthesis of Type-I sex pheromones in a vast number of moth species. As a direct product of Δ11-desaturation of myristoyl-CoA, this C14 unsaturated acyl-CoA thioester stands at a key metabolic crossroads, channeling fatty acid metabolism towards the production of species-specific chemical signals essential for mate attraction and reproductive success. Understanding the intricate enzymatic processes that govern its formation and subsequent modification is paramount for the development of novel and sustainable pest management strategies. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and key enzymes involved in the metabolism of (11Z)-tetradecenoyl-CoA, supplemented with experimental protocols and pathway visualizations to facilitate further research and application in chemical ecology and drug development.

Introduction to (11Z)-tetradecenoyl-CoA in Insect Chemical Ecology

Insect chemical communication is a cornerstone of their behavior, mediating interactions related to mating, aggregation, alarm, and social organization. Among these chemical signals, sex pheromones are of particular interest due to their high specificity and potency. The majority of moth sex pheromones are classified as Type-I, which are C10-C18 unsaturated fatty alcohols, aldehydes, or acetate (B1210297) esters. The biosynthesis of these compounds originates from primary fatty acid metabolism, with (11Z)-tetradecenoyl-CoA emerging as a frequent and crucial precursor.

The formation of (11Z)-tetradecenoyl-CoA is a pivotal step, as the introduction of the Z11 double bond into the 14-carbon fatty acyl chain is a key determinant of the final pheromone structure. Subsequent enzymatic modifications, including reduction, oxidation, and acetylation, generate the diverse array of pheromone components that create a species-specific chemical signature. The enzymes involved in this pathway, particularly the desaturases and reductases, exhibit remarkable specificity and are the subject of intense research for their potential as targets for pest control and as biocatalysts for the green synthesis of pheromones.

Biosynthesis of (11Z)-tetradecenoyl-CoA and Downstream Pheromone Components

The biosynthesis of sex pheromones from (11Z)-tetradecenoyl-CoA is a multi-step enzymatic process primarily occurring in the specialized pheromone glands of female moths. The general pathway can be delineated as follows:

  • De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of saturated fatty acids, primarily palmitoyl-CoA (C16) and myristoyl-CoA (C14), from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).

  • Δ11-Desaturation: The key step in the formation of the precursor is the introduction of a double bond at the 11th position of the fatty acyl-CoA chain. A specific Δ11-desaturase enzyme catalyzes the conversion of myristoyl-CoA to (11Z)-tetradecenoyl-CoA. This enzyme is a critical determinant of the final pheromone structure.

  • Reduction to Fatty Alcohol: The resulting (11Z)-tetradecenoyl-CoA is then reduced to its corresponding alcohol, (11Z)-tetradecen-1-ol, by a fatty acyl reductase (FAR). These enzymes often exhibit broad substrate specificity but can influence the final ratio of pheromone components.

  • Functional Group Modification: The (11Z)-tetradecen-1-ol can be the final pheromone component or can undergo further modifications:

    • Oxidation: An alcohol oxidase can convert the fatty alcohol to the corresponding aldehyde, (11Z)-tetradecenal.

    • Acetylation: An acetyltransferase can esterify the fatty alcohol to produce (11Z)-tetradecenyl acetate.

The precise combination and ratio of these final products constitute the species-specific pheromone blend.

Hormonal Regulation

The entire biosynthetic pathway is under tight hormonal control, primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] PBAN, released from the subesophageal ganglion, acts on the pheromone gland to stimulate key enzymatic steps, including the activity of acetyl-CoA carboxylase and fatty acyl reductases, thereby controlling the timing and rate of pheromone production.[2]

Pheromone Release

The final pheromone components are stored in the pheromone gland and released into the environment during a behavior known as "calling".[3] The release is a physical process, often involving the eversion of the pheromone gland to expose it to the air, and can be influenced by circadian rhythms and environmental cues.[1][3] The rate of release is a critical factor in attracting mates over a distance.[4]

Key Enzymes and Their Properties

The specificity of the pheromone blend is largely determined by the enzymatic machinery of the pheromone gland. The Δ11-desaturases and fatty acyl reductases are of particular importance.

Δ11-Fatty Acyl Desaturase
  • Function: Introduces a cis double bond between carbons 11 and 12 of a C14 fatty acyl-CoA.

  • Substrate: Myristoyl-CoA (tetradecanoyl-CoA).

  • Product: (11Z)-tetradecenoyl-CoA.

  • Characteristics: These enzymes are membrane-bound proteins located in the endoplasmic reticulum. Their substrate specificity is a key factor in determining the carbon chain length of the resulting pheromone precursor. While some desaturases are highly specific, others can act on a range of fatty acyl-CoAs.[5]

Fatty Acyl Reductase (FAR)
  • Function: Reduces the thioester group of a fatty acyl-CoA to a primary alcohol.

  • Substrate: (11Z)-tetradecenoyl-CoA and other fatty acyl-CoAs.

  • Product: (11Z)-tetradecen-1-ol.

  • Characteristics: FARs are also typically located in the endoplasmic reticulum.[6] Many pheromone gland-specific FARs exhibit broad substrate specificity, being able to reduce a variety of saturated and unsaturated fatty acyl-CoAs of different chain lengths.[7][8] However, their relative activities towards different substrates can influence the final ratio of alcohol precursors and, consequently, the pheromone blend.[9][10]

Data Presentation

Table 1: Hypothetical Kinetic Parameters of a Moth Δ11-Desaturase

SubstrateKm (µM)Vmax (pmol/min/mg protein)Relative Activity (%)
Myristoyl-CoA (C14:0)15150100
Palmitoyl-CoA (C16:0)503020
Stearoyl-CoA (C18:0)>100<5<3

Note: This table is a representative example. Actual values can vary significantly between species and experimental conditions.

Table 2: Substrate Specificity of a Moth Fatty Acyl Reductase (FAR)

SubstrateRelative Conversion Rate (%)
(9Z)-Tetradecenoyl-CoA100
(11Z)-Tetradecenoyl-CoA85
Tetradecanoyl-CoA70
(11Z)-Hexadecenoyl-CoA60
Hexadecanoyl-CoA50

Data adapted from studies on heliothine moths, showing a preference for C14 acyl-CoAs.[7] The relative conversion rates are often determined through heterologous expression studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the biosynthesis of pheromones involving (11Z)-tetradecenoyl-CoA.

Protocol for Heterologous Expression of Desaturases and Reductases in Saccharomyces cerevisiae

This protocol allows for the functional characterization of candidate genes identified from pheromone gland transcriptomes.

1. Gene Cloning and Vector Construction: a. Amplify the full-length open reading frame (ORF) of the candidate desaturase or reductase gene from pheromone gland cDNA using PCR with gene-specific primers containing restriction sites. b. Digest the PCR product and a yeast expression vector (e.g., pYES2) with the corresponding restriction enzymes. c. Ligate the gene insert into the expression vector. d. Transform the ligation product into Escherichia coli for plasmid amplification and sequence verification.

2. Yeast Transformation: a. Prepare competent S. cerevisiae cells (e.g., strain INVSc1) using the lithium acetate method. b. Transform the yeast cells with the expression vector containing the gene of interest. c. Select for transformed yeast on appropriate synthetic defined medium lacking uracil (B121893) (SD-Ura).

3. Expression and Substrate Feeding: a. Inoculate a single colony of transformed yeast into 5 mL of SD-Ura medium with 2% glucose and grow overnight at 30°C. b. Inoculate the overnight culture into 50 mL of SD-Ura medium with 2% raffinose (B1225341) and grow to an OD600 of ~0.8. c. Induce gene expression by adding galactose to a final concentration of 2%. d. Simultaneously, supplement the culture with the appropriate fatty acid substrate (e.g., myristic acid for a Δ11-desaturase) to a final concentration of 0.5 mM. e. Incubate the culture for 48-72 hours at 30°C.

4. Lipid Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. Saponify the cell pellet by refluxing with 1 M KOH in 90% methanol (B129727) for 1 hour at 80°C. c. Acidify the mixture with HCl and extract the fatty acids with hexane (B92381). d. Methylate the fatty acids by adding BF3-methanol and heating at 60°C for 10 minutes. e. Extract the fatty acid methyl esters (FAMEs) with hexane and analyze by GC-MS.

Protocol for In Vitro Enzyme Assay for Fatty Acyl Reductase (FAR)

This protocol is for determining the activity and substrate specificity of a FAR enzyme expressed in a heterologous system (e.g., yeast microsomes).

1. Preparation of Microsomes: a. Grow the yeast culture expressing the FAR gene as described above. b. Harvest the cells and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors). c. Lyse the cells using glass beads and vortexing. d. Centrifuge the lysate at low speed to remove cell debris. e. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. f. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Enzyme Assay: a. Prepare a reaction mixture containing:

  • 100 mM phosphate (B84403) buffer (pH 7.0)
  • 1 mM NADPH
  • 50 µg of microsomal protein
  • 10 µM of the fatty acyl-CoA substrate (e.g., (11Z)-tetradecenoyl-CoA) b. Initiate the reaction by adding the substrate. c. Incubate the reaction at 30°C for 30-60 minutes. d. Stop the reaction by adding a solution of 1 M KOH in methanol.

3. Product Extraction and Analysis: a. Saponify the reaction mixture and extract the fatty alcohols with hexane. b. Analyze the hexane extract by GC-MS to identify and quantify the fatty alcohol products.

Protocol for GC-MS Analysis of Pheromone Gland Extracts

This protocol outlines the steps for analyzing the fatty acyl-CoA and final pheromone components from insect pheromone glands.

1. Pheromone Gland Dissection and Extraction: a. Dissect the pheromone glands from female moths during their calling period. b. For analysis of final pheromone components, place the gland directly into a vial containing a small volume of hexane (e.g., 50 µL) and extract for 30 minutes. c. For analysis of fatty acyl-CoAs, the extraction procedure is more complex, often involving quenching of metabolic activity and derivatization steps. A common method is to homogenize the glands in an acidic solvent followed by solid-phase extraction.

2. Sample Preparation for GC-MS: a. For fatty acyl-CoA analysis, the extracted fatty acids are typically converted to their methyl esters (FAMEs) for better volatility and chromatographic separation. b. For analysis of final pheromone components (alcohols, aldehydes, acetates), the hexane extract can often be injected directly into the GC-MS.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
  • Injector Temperature: 250°C.
  • Oven Program: A temperature gradient is used to separate the components, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 40-450. c. Compound Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards.

Mandatory Visualizations

Biosynthetic Pathway of (11Z)-tetradecenyl Acetate

Pheromone_Biosynthesis acetyl_coa Acetyl-CoA myristoyl_coa Myristoyl-CoA (C14:0) acetyl_coa->myristoyl_coa Fatty Acid Synthase z11_tetradecenoyl_coa (11Z)-tetradecenoyl-CoA myristoyl_coa->z11_tetradecenoyl_coa Δ11-Desaturase z11_tetradecenol (11Z)-tetradecen-1-ol z11_tetradecenoyl_coa->z11_tetradecenol Fatty Acyl Reductase z11_tetradecenyl_acetate (11Z)-tetradecenyl acetate z11_tetradecenol->z11_tetradecenyl_acetate Acetyltransferase

Caption: Biosynthetic pathway of (11Z)-tetradecenyl acetate from acetyl-CoA.

Hormonal Regulation and Release Signaling Pathway

Pheromone_Regulation_Release cluster_gland Pheromone Gland Cell pban_receptor PBAN Receptor signal_cascade Signal Transduction Cascade pban_receptor->signal_cascade far_activation Fatty Acyl Reductase (Activation) signal_cascade->far_activation pheromone Final Pheromone (e.g., Acetate) far_activation->pheromone z11_tetradecenoyl_coa (11Z)-tetradecenoyl-CoA z11_tetradecenoyl_coa->pheromone Biosynthesis storage Storage Vesicles/Droplets pheromone->storage release Pheromone Release (Calling Behavior) storage->release Transport & Exocytosis pban PBAN (from brain) pban->pban_receptor Binds to environment Environment release->environment

Caption: Hormonal regulation and release pathway of moth sex pheromones.

Experimental Workflow for Functional Characterization of a Putative Desaturase

Experimental_Workflow start Identify Putative Desaturase Gene clone Clone Gene into Yeast Expression Vector start->clone transform Transform into S. cerevisiae clone->transform express Induce Gene Expression & Feed Substrate transform->express extract Extract Fatty Acids express->extract derivatize Derivatize to FAMEs extract->derivatize analyze GC-MS Analysis derivatize->analyze end Identify Desaturated Product analyze->end

Caption: Workflow for the functional characterization of a desaturase gene.

Conclusion

(11Z)-tetradecenoyl-CoA is a linchpin in the biosynthesis of a wide array of moth sex pheromones. The enzymes that produce and modify this key intermediate, particularly the Δ11-desaturases and fatty acyl reductases, represent prime targets for the development of innovative pest management strategies. A thorough understanding of their structure, function, and regulation is essential for harnessing their potential. This technical guide has provided a foundational overview of the role of (11Z)-tetradecenoyl-CoA in insect chemical ecology, supplemented with practical experimental protocols and visual aids to spur further investigation. Future research focusing on the detailed kinetic characterization of these enzymes and the elucidation of the complete signaling and transport pathways will undoubtedly open new avenues for the sustainable control of insect pests and the biotechnological production of valuable semiochemicals.

References

Cellular Localization of 11Z-Tetradecenoyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular localization of 11Z-tetradecenoyl-CoA synthesis, a critical step in the biosynthesis of various signaling molecules, including insect pheromones. The synthesis of this specific unsaturated fatty acyl-CoA is primarily catalyzed by the enzyme Δ11-desaturase, a membrane-bound acyl-CoA desaturase. This document details the subcellular location of this enzymatic activity, presents quantitative data from relevant studies, outlines detailed experimental protocols for its investigation, and illustrates the key pathways and workflows using logical diagrams. The primary audience for this guide includes researchers in biochemistry, entomology, and drug development who are interested in the metabolism of fatty acids and the identification of potential targets for pest control or therapeutic intervention.

Introduction

This compound is an unsaturated fatty acyl-coenzyme A ester that serves as a crucial precursor in the biosynthesis of a variety of biologically active molecules. In the realm of chemical ecology, it is a key intermediate in the production of sex pheromones in numerous moth species (Lepidoptera). The introduction of a double bond at the Δ11 position of a saturated C14 acyl-CoA chain is the rate-limiting and specificity-determining step in these pathways. Understanding the precise subcellular location of this synthesis is paramount for elucidating the regulation of these biosynthetic pathways and for the development of targeted inhibitors.

This guide will focus on the evidence supporting the primary site of this compound synthesis and the experimental approaches used to determine this localization.

The Key Enzyme: Δ11-Desaturase

The synthesis of this compound from myristoyl-CoA is catalyzed by a specific fatty acyl-CoA desaturase, namely a Δ11-desaturase.[1][2] These enzymes are part of a larger family of non-heme iron-containing enzymes that introduce double bonds into fatty acyl chains. In insects, these desaturases are crucial for generating the vast diversity of unsaturated fatty acids used in communication and metabolism.[1][2]

Subcellular Localization of Δ11-Desaturase

Extensive research on various insect species has demonstrated that fatty acyl-CoA desaturases, including the Δ11-desaturase responsible for this compound synthesis, are integral membrane proteins. The consensus from numerous studies points to the endoplasmic reticulum (ER) as the primary site of their activity.[3] This localization is consistent with the membrane-bound nature of these enzymes and their requirement for electron transport chains, which are also embedded in the ER membrane.

In the context of insect pheromone biosynthesis, the Δ11-desaturase is highly expressed in the specialized cells of the pheromone gland.[2][4] Subcellular fractionation studies of these glands consistently show the highest desaturase activity in the microsomal fraction, which is rich in ER membranes.[5] While the fat body is the primary site for general lipid metabolism in insects, the specialized desaturases for pheromone production are often localized specifically in the pheromone gland's ER.[2][6]

Data Presentation: Subcellular Distribution of Δ11-Desaturase Activity

The following table summarizes representative quantitative data on the distribution of Δ11-desaturase activity in subcellular fractions isolated from the pheromone gland of a model moth species, Spodoptera littoralis. The data is hypothetical but based on the expected outcomes from published research.

Subcellular FractionMarker EnzymeMarker Enzyme Activity (nmol/min/mg protein)Δ11-Desaturase Activity (pmol/min/mg protein)% of Total Δ11-Desaturase Activity
Homogenate--15.2100%
Nuclear FractionDNA Polymerase120.51.83%
Mitochondrial FractionCytochrome c oxidase250.83.56%
Microsomal FractionGlucose-6-phosphatase310.285.785%
Cytosolic FractionLactate dehydrogenase450.12.16%

Table 1: Hypothetical Distribution of Δ11-Desaturase Activity in Subcellular Fractions of Moth Pheromone Gland. The data illustrates the significant enrichment of Δ11-desaturase activity in the microsomal fraction, which is indicative of its localization in the endoplasmic reticulum.

Experimental Protocols

Subcellular Fractionation of Insect Pheromone Glands

This protocol describes the isolation of subcellular fractions from insect pheromone glands by differential centrifugation.

Materials:

  • Pheromone glands from adult female moths

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Dissect pheromone glands from chilled moths in ice-cold homogenization buffer.

  • Homogenize the tissue gently using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet the nuclear fraction.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.

  • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction (ER).

  • The final supernatant is the cytosolic fraction.

  • Resuspend each pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).

  • Perform marker enzyme assays to assess the purity of each fraction.

Enzymatic Assay for Δ11-Desaturase Activity

This protocol measures the conversion of a radiolabeled saturated fatty acyl-CoA to its unsaturated product.

Materials:

  • Subcellular fractions (homogenate, nuclear, mitochondrial, microsomal, cytosolic)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 1.5 mM NADH, 5 mM MgCl2, 2 mM ATP, 0.5 mM CoASH)

  • [1-¹⁴C]Myristoyl-CoA (substrate)

  • Unlabeled myristoyl-CoA

  • Reaction termination solution (e.g., 10% KOH in methanol)

  • Hexane (B92381)

  • Thin-layer chromatography (TLC) plates (silica gel G, silver nitrate (B79036) impregnated)

  • Scintillation counter and fluid

Procedure:

  • In a microcentrifuge tube, combine the assay buffer, a specific amount of protein from a subcellular fraction, and a mixture of labeled and unlabeled myristoyl-CoA.

  • Initiate the reaction by adding NADH.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the termination solution.

  • Saponify the lipids by heating at 80°C for 60 minutes.

  • Acidify the mixture and extract the fatty acids with hexane.

  • Evaporate the hexane and redissolve the fatty acid methyl esters in a small volume of hexane.

  • Separate the saturated and unsaturated fatty acid methyl esters using silver nitrate TLC.

  • Scrape the spots corresponding to the saturated and unsaturated products into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity as pmol of product formed per minute per mg of protein.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Biosynthesis_of_11Z_Tetradecenoyl_CoA cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA->Fatty Acid Synthase Myristoyl-CoA Myristoyl-CoA Fatty Acid Synthase->Myristoyl-CoA Myristoyl-CoA_ER Myristoyl-CoA Myristoyl-CoA->Myristoyl-CoA_ER Transport Delta11_Desaturase Δ11-Desaturase Myristoyl-CoA_ER->Delta11_Desaturase This compound This compound Delta11_Desaturase->this compound

Caption: Biosynthesis of this compound from acetyl-CoA.

Experimental Workflow for Subcellular Localization

Subcellular_Localization_Workflow Pheromone_Gland Pheromone Gland Tissue Homogenization Homogenization Pheromone_Gland->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Nuclear_Fraction Nuclear Fraction Differential_Centrifugation->Nuclear_Fraction Mitochondrial_Fraction Mitochondrial Fraction Differential_Centrifugation->Mitochondrial_Fraction Microsomal_Fraction Microsomal Fraction (ER) Differential_Centrifugation->Microsomal_Fraction Cytosolic_Fraction Cytosolic Fraction Differential_Centrifugation->Cytosolic_Fraction Enzyme_Assay Δ11-Desaturase Assay Nuclear_Fraction->Enzyme_Assay Mitochondrial_Fraction->Enzyme_Assay Microsomal_Fraction->Enzyme_Assay Cytosolic_Fraction->Enzyme_Assay Data_Analysis Data Analysis and Localization Determination Enzyme_Assay->Data_Analysis

Caption: Workflow for determining the subcellular localization.

Regulation of Pheromone Biosynthesis

Pheromone_Biosynthesis_Regulation cluster_pg_cell Brain Brain PBAN Pheromone Biosynthesis Activating Neuropeptide (PBAN) Brain->PBAN Hemolymph Hemolymph PBAN->Hemolymph PBAN_Receptor PBAN Receptor Hemolymph->PBAN_Receptor Pheromone_Gland_Cell Pheromone Gland Cell Signal_Transduction Signal Transduction Cascade PBAN_Receptor->Signal_Transduction Enzyme_Activation Activation of Biosynthetic Enzymes (e.g., Δ11-Desaturase) Signal_Transduction->Enzyme_Activation Pheromone_Biosynthesis Pheromone Biosynthesis Enzyme_Activation->Pheromone_Biosynthesis

Caption: Hormonal regulation of moth pheromone biosynthesis.

Conclusion

The synthesis of this compound is a highly localized process, occurring predominantly in the endoplasmic reticulum of specialized cells, such as those found in insect pheromone glands. This localization is critical for the efficient production of pheromone precursors and is tightly regulated by hormonal signals. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this and similar biosynthetic pathways. A thorough understanding of the cellular machinery involved in the production of these vital signaling molecules opens avenues for the development of novel and specific inhibitors for pest management and for the exploration of related pathways in other organisms for potential therapeutic applications.

References

Regulation of 11Z-Tetradecenoyl-CoA Biosynthesis in Moths: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The biosynthesis of sex pheromones in moths is a highly regulated and specific process, critical for reproductive success. A vast number of moth species utilize Type I pheromones, which are C10-C18 fatty acid derivatives. A key intermediate in the production of many C14 pheromone components is (Z)-11-tetradecenoyl-CoA (Z11-14:CoA). The synthesis of this precursor is a multi-step enzymatic process, beginning with acetyl-CoA and culminating in a highly specific desaturation reaction. The regulation of this pathway is complex, involving hormonal control, transcriptional activation of specific enzymes, and substrate-level management within the pheromone gland. Understanding these regulatory mechanisms is paramount for developing novel pest management strategies, such as disrupting pheromone communication or enabling biotechnological production of pheromones. This technical guide provides an in-depth overview of the biosynthetic pathway of Z11-14:CoA, details its multi-level regulation, summarizes key quantitative data, and presents standardized protocols for the functional analysis of the enzymes involved.

The Biosynthetic Pathway of 11Z-Tetradecenoyl-CoA

The production of Z11-14:CoA is a specialized branch of the fatty acid synthesis pathway occurring within the pheromone gland cells of female moths. The pathway can be divided into two major stages: the synthesis of the saturated C14 precursor and the critical desaturation step.

De Novo Synthesis of Myristoyl-CoA (14:CoA)

The pathway begins with the ubiquitous precursor, acetyl-CoA.[1]

  • Carboxylation of Acetyl-CoA: The first committed and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA.[2] This reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme that is a key regulatory point in overall fatty acid metabolism.[2][3][4]

  • Fatty Acid Elongation: The Fatty Acid Synthase (FAS) complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain.[1] While the primary products of FAS in most tissues are palmitate (C16) and stearate (B1226849) (C18), the pheromone gland's enzymatic machinery ensures the availability of the C14 precursor, myristate (as myristoyl-CoA).[5]

The Critical Desaturation Step

The defining step in the biosynthesis of Z11-14:CoA is the introduction of a carbon-carbon double bond at the 11th position of the myristoyl-CoA backbone.

  • Δ11-Desaturation: This reaction is catalyzed by a highly specific acyl-CoA Δ11-desaturase . These enzymes exhibit remarkable substrate specificity, acting preferentially on C14 acyl chains, and stereospecificity, producing predominantly the Z (cis) isomer.[6] For example, the Δ11-desaturase from the redbanded leafroller moth, Argyrotaenia velutinana, is known to act specifically on myristoyl-CoA, producing both Z11 and E11 isomers, and shows no activity with C16 or C18 precursors.[6]

Alternative Pathways and Further Modifications

While direct desaturation of myristoyl-CoA is a primary route, moths can employ alternative strategies. Some species may produce a longer unsaturated fatty acid, such as (Z)-11-hexadecenoic acid (from palmitoyl-CoA), which is then subjected to one or more cycles of limited β-oxidation (chain-shortening) to yield Z11-14:CoA.[7][8]

Once synthesized, this compound serves as a branch point. It is typically reduced by a pheromone gland-specific fatty-acyl reductase (pgFAR) to the corresponding alcohol, (Z)-11-tetradecenol.[9][10][11] This alcohol may be the final pheromone component or can be further modified by an oxidase to an aldehyde or by an acetyltransferase to an acetate (B1210297) ester.[1]

Biosynthesis_of_Z11-14-CoA_and_Derivatives acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc + CO₂ fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas myristoyl_coa Myristoyl-CoA (14:CoA) desat Δ11-Desaturase myristoyl_coa->desat z11_14_coa This compound far Fatty-Acyl Reductase (pgFAR) z11_14_coa->far z11_14_oh (Z)-11-Tetradecenol (Alcohol) ox Oxidase z11_14_oh->ox at Acetyltransferase z11_14_oh->at z11_14_ald (Z)-11-Tetradecenal (Aldehyde) z11_14_oac (Z)-11-Tetradecenyl Acetate (Acetate) acc->malonyl_coa fas->myristoyl_coa desat->z11_14_coa far->z11_14_oh ox->z11_14_ald at->z11_14_oac

Fig 1. Generalized biosynthetic pathway for Z11-14:CoA and its derivatives.

Regulation of the Biosynthetic Pathway

The synthesis of pheromones is tightly controlled to coincide with the female's calling behavior, which typically occurs during a specific period of the scotophase (dark cycle). This regulation is achieved through a hierarchical system of hormonal, enzymatic, and substrate-level controls.

Hormonal Regulation by PBAN

The primary trigger for pheromone production in most moths is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) .[12][13]

  • PBAN Release: This 33-amino acid peptide is synthesized in the subesophageal ganglion and released into the hemolymph in a circadian rhythm.[14]

  • Receptor Binding: PBAN travels to the pheromone gland and binds to a specific G-protein coupled receptor (PBAN-R) on the surface of the gland's epithelial cells.[15][16]

  • Signal Transduction: Binding of PBAN to its receptor initiates a signal transduction cascade. A key and conserved feature of this cascade is the influx of extracellular Ca²⁺ into the cell, which acts as a second messenger.[14][17] Depending on the moth species, this Ca²⁺ signal can activate downstream pathways involving calcineurin, protein kinase C (PKC), and other kinases.[17]

  • Enzyme Activation: The ultimate effect of the PBAN signaling cascade is the activation of key rate-limiting enzymes in the biosynthetic pathway. Evidence strongly suggests that in many species, PBAN signaling targets ACC, the enzyme controlling the production of malonyl-CoA from acetyl-CoA, thereby increasing the flux of precursors into the fatty acid synthesis pathway.[3][18]

PBAN_Signaling_Pathway cluster_0 pban PBAN in Hemolymph receptor PBAN Receptor (GPCR) pban->receptor binds pban->receptor calcium_channel Ca²⁺ Channel receptor->calcium_channel activates cell_membrane Pheromone Gland Cell Membrane ca_out Intracellular Ca²⁺ (Second Messenger) calcium_channel->ca_out Influx ca_in Extracellular Ca²⁺ ca_in->calcium_channel downstream Downstream Effectors (e.g., Calcineurin, PKC) ca_out->downstream activates acc Acetyl-CoA Carboxylase (ACC) downstream->acc activates biosynthesis Pheromone Biosynthesis acc->biosynthesis initiates

Fig 2. Simplified PBAN signaling cascade for activating pheromone biosynthesis.
Transcriptional and Substrate-Level Regulation

Beyond acute hormonal control, the capacity for pheromone synthesis is determined by the specific expression of biosynthetic genes and the management of metabolic pools.

  • Transcriptional Control: The genes encoding key enzymes, particularly the specific desaturases and reductases that define the final pheromone components, are highly and specifically expressed in the pheromone gland.[11][19] Transcriptome analysis of pheromone glands is a primary method for identifying these crucial candidate genes.[19][20]

  • Substrate Pooling: Studies using stable isotope tracers have revealed that pheromone biosynthesis does not draw from the total fatty acid pool within the gland. Instead, a small, metabolically active pool of acyl-CoA thioesters is rapidly converted into pheromones.[5] A much larger pool of fatty acids is stored in glycerolipids and appears to be less accessible for pheromone production, potentially serving as a reserve or a "dead-end" pool over short time scales.[5] This partitioning ensures that hormonal signals can trigger a rapid and direct biosynthetic response.

Quantitative Data Presentation

The precise outcome of the biosynthetic pathway is determined by enzyme kinetics and substrate availability. Functional assays in heterologous systems have provided key quantitative insights.

Table 1: Product Ratios of Characterized Moth Δ11-Desaturases

Species Enzyme Substrate(s) Products Product Ratio Citation(s)
Argyrotaenia velutinana Δ11-Desaturase Myristoyl-CoA (14:CoA) Z11-14:Acid, E11-14:Acid 3 : 2 [6]
Spodoptera littoralis Sls-FL3 Myristic, Palmitic, Stearic Acids E/Z11-14:Acid, Z11-16:Acid, Z11-18:Acid 9 : 60 : 31 (14:Acid, 16:Acid, 18:Acid products) [21]

| Choristoneura rosaceana | Δ11-Desaturase | Myristic Acid (14:Acid) | Z11-14:Acid, E11-14:Acid | 7 : 1 |[6] |

Table 2: Pheromone Component Yields in a Heterologous System

Host System Expressed Genes Precursor(s) Product Average Yield Citation(s)

| Saccharomyces cerevisiae | A. segetum Δ11-Desaturase & FAR | Endogenous yeast fatty acids | (Z)-11-Hexadecenol | 19.5 µg per 100 mL culture |[22] |

Key Experimental Protocols

The elucidation of pheromone biosynthetic pathways and their regulation relies on a combination of molecular biology, biochemistry, and analytical chemistry.

Protocol: Functional Characterization of a Δ11-Desaturase in Yeast

This protocol outlines the standard method for confirming the function of a candidate desaturase gene identified from pheromone gland transcriptome data.

  • Gene Cloning:

    • Extract total RNA from the pheromone glands of female moths.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full open reading frame (ORF) of the candidate desaturase gene using specific primers and PCR.

    • Clone the amplified ORF into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation:

    • Transform a suitable strain of Saccharomyces cerevisiae with the expression vector. Strains deficient in their native desaturases (e.g., ole1Δ) are often used to reduce background noise.

  • Expression and Substrate Feeding:

    • Culture the transformed yeast in an appropriate induction medium (e.g., containing galactose for the GAL1 promoter).

    • Supplement the culture medium with the potential fatty acid substrate, in this case, myristic acid (tetradecanoic acid).

  • Lipid Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Perform a total lipid extraction using a solvent system like chloroform/methanol.

    • Saponify the lipids and methylate the resulting free fatty acids to produce fatty acid methyl esters (FAMEs) for GC analysis.

  • GC-MS Analysis:

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

    • Identify the novel unsaturated product (e.g., methyl (Z)-11-tetradecenoate) by comparing its retention time and mass spectrum to an authentic standard.

    • The position of the double bond can be confirmed by derivatization (e.g., with dimethyl disulfide, DMDS) followed by GC-MS analysis.[23]

Experimental_Workflow_Desaturase rna 1. RNA Extraction (Pheromone Gland) clone 2. Gene Cloning (PCR) & Vector Insertion rna->clone transform 3. Yeast Transformation clone->transform express 4. Gene Expression & Substrate Feeding transform->express extract 5. Lipid Extraction & Derivatization (FAMEs) express->extract analyze 6. GC-MS Analysis extract->analyze confirm 7. Functional Confirmation analyze->confirm

Fig 3. Experimental workflow for the functional characterization of a desaturase.
Protocol: Tracing Biosynthesis with Stable Isotopes (in vivo)

This method, often employing Mass Isotopomer Distribution Analysis (MIDA), allows for the quantitative measurement of synthesis rates and pathway flux.[5][24]

  • Tracer Administration: Introduce a stable isotope-labeled precursor (e.g., U-¹³C-glucose) into the moth via feeding or injection.[5]

  • Time-Course Sampling: Dissect pheromone glands at various time points after tracer administration.

  • Extraction and Analysis: Extract the pheromone components and their fatty acyl precursors from the gland.

  • GC-MS Analysis: Analyze the samples to determine the mass isotopomer distribution for each compound of interest. The incorporation of the ¹³C label results in a shift in the mass spectrum.

  • Rate Calculation: Use the mass isotopomer distribution data, along with measurements of the total pool size of the compound, to calculate the fractional and absolute synthetic rates (FSR and ASR).[18]

Implications for Research and Drug Development

A detailed understanding of the regulation of this compound biosynthesis offers significant opportunities:

  • Novel Insecticides: Key enzymes in the pathway, such as ACC and the highly specific Δ11-desaturases, represent potential targets for the development of novel, species-specific insecticides that disrupt reproduction.[25]

  • Biotechnological Pheromone Production: The genes encoding the biosynthetic enzymes can be expressed in heterologous systems like yeast or plants to create "bio-factories" for the sustainable and cost-effective production of pheromones for use in pest monitoring and mating disruption.[11][22][26]

References

Methodological & Application

Synthesis of 11Z-Tetradecenoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the availability of specific acyl-coenzyme A (acyl-CoA) esters is crucial for investigating a wide array of biological processes. 11Z-tetradecenoyl-CoA, an unsaturated long-chain fatty acyl-CoA, is a key molecule in various metabolic pathways. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound for research purposes.

Introduction

This compound is an important intermediate in fatty acid metabolism. Its synthesis is essential for studying the activity of enzymes involved in lipid metabolism and for elucidating cellular signaling pathways where it may act as a substrate or modulator. The protocols outlined below describe established methods for its preparation, offering flexibility in scale and purpose.

Chemical Synthesis of this compound

Chemical synthesis offers a versatile approach to producing this compound. A common strategy involves the activation of the free fatty acid, (Z)-tetradec-11-enoic acid, followed by its reaction with coenzyme A. One effective method utilizes the formation of an N-hydroxysuccinimide (NHS) ester, which readily reacts with the thiol group of coenzyme A to form the desired thioester.[1]

Experimental Protocol: Two-Step Chemical Synthesis

Step 1: Synthesis of (Z)-tetradec-11-enoic acid NHS ester

Step 2: Synthesis of this compound

  • Dissolution of CoA: Dissolve coenzyme A trilithium salt (1 equivalent) in an aqueous buffer solution (e.g., 0.5 M sodium bicarbonate, pH 8.0).

  • Addition of NHS ester: Slowly add a solution of the purified (Z)-tetradec-11-enoic acid NHS ester (1.5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., THF or acetonitrile) to the CoA solution with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification: Purify the this compound by high-performance liquid chromatography (HPLC).

Alternative Chemical Synthesis: Ethylchloroformate Method

This method involves the formation of a mixed anhydride (B1165640) of the fatty acid with ethyl chloroformate, which then reacts with coenzyme A.[2]

Protocol:

  • Activation: Dissolve (Z)-tetradec-11-enoic acid (10 equivalents) in anhydrous THF and cool to 4°C. Add triethylamine (B128534) (5 equivalents) and ethylchloroformate (5 equivalents) and stir for 45 minutes at 4°C.

  • Reaction with CoA: In a separate vessel, dissolve coenzyme A (1 equivalent) in 0.5 M sodium bicarbonate. Add this solution to the activated fatty acid mixture.

  • Incubation: Stir the reaction for another 45 minutes at room temperature.

  • Purification: Lyophilize the reaction mixture and purify the product by HPLC.

Quantitative Data for Chemical Synthesis Methods
MethodPrecursorCoupling AgentTypical YieldPurityReference
NHS Ester Method(Z)-tetradec-11-enoic acidDCC or EDCHigh>95% (post-HPLC)[1]
Ethylchloroformate(Z)-tetradec-11-enoic acidEthylchloroformate40-75%>95% (post-HPLC)[2]

Enzymatic Synthesis of this compound

Enzymatic synthesis provides a highly specific and often milder alternative to chemical methods, minimizing the risk of side reactions. The key enzyme in this process is an acyl-CoA synthetase (or ligase), which catalyzes the ATP-dependent formation of the thioester bond between the fatty acid and coenzyme A.[3]

Experimental Protocol: Enzymatic Synthesis
  • Enzyme Source: Utilize a commercially available long-chain acyl-CoA synthetase or a partially purified enzyme preparation from a source like rat liver microsomes.[3][4] Immobilized enzymes can also be used for easier separation and reuse.[3]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:

    • (Z)-tetradec-11-enoic acid

    • Coenzyme A (trilithium salt)

    • ATP (magnesium salt)

    • Magnesium chloride

    • Acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-3 hours. The progress of the reaction can be monitored by HPLC.

  • Termination: Stop the reaction by adding an acid (e.g., citric acid) to lower the pH.

  • Purification: Purify the this compound using solid-phase extraction or HPLC. A common method involves hydrophobic chromatography on Octyl-Sepharose.[3]

Quantitative Data for Enzymatic Synthesis
Enzyme SourceSubstratesKey CofactorsTypical ConversionPurityReference
Rat Liver Microsomal Acyl-CoA Synthetase(Z)-tetradec-11-enoic acid, CoAATP, Mg2+QuantitativeHigh[3]
Recombinant Acyl-CoA Synthetase(Z)-tetradec-11-enoic acid, CoAATP, Mg2+StoichiometricHigh[5]

Diagrams

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_step1 Step 1: Activation of Fatty Acid cluster_step2 Step 2: Thioester Formation FA (Z)-tetradec-11-enoic acid Activated_FA NHS-ester of Fatty Acid FA->Activated_FA Reaction NHS N-hydroxysuccinimide NHS->Activated_FA Coupling Coupling Agent (DCC/EDC) Coupling->Activated_FA CoA Coenzyme A Final_Product This compound Activated_FA->Final_Product Reaction in aq. buffer CoA->Final_Product

Caption: General workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification Substrates (Z)-tetradec-11-enoic acid Coenzyme A ATP Enzyme Acyl-CoA Synthetase Substrates->Enzyme binds Product This compound Enzyme->Product catalyzes Byproducts AMP + PPi Enzyme->Byproducts Crude Reaction Mixture Purification HPLC or SPE Crude->Purification Pure_Product Purified this compound Purification->Pure_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Applications in Research

Synthesized this compound is a valuable tool for various research applications:

  • Enzyme Characterization: It serves as a substrate for studying the kinetics and specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, elongases, and desaturases.

  • Metabolic Pathway Analysis: By using isotopically labeled this compound, researchers can trace its metabolic fate within cells and tissues, providing insights into lipid homeostasis.

  • Drug Discovery: It can be used in screening assays to identify inhibitors of enzymes that utilize it as a substrate, which may be potential therapeutic targets for metabolic diseases.

  • Signaling Pathway Elucidation: As with other long-chain acyl-CoAs, it may be involved in the regulation of cellular processes through protein acylation or by acting as a signaling molecule itself. The availability of synthetic this compound allows for the investigation of these potential roles.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of 11Z-tetradecenoyl-CoA, a key intermediate in the biosynthesis of various bioactive lipids, including certain insect pheromones. The described methodology leverages the catalytic efficiency of a long-chain acyl-CoA synthetase (ACSL) to couple 11Z-tetradecenoic acid with coenzyme A. This approach offers high specificity and yield under mild reaction conditions, making it a valuable tool for researchers in biochemistry, entomology, and drug development. Alternative chemical activation methods are also discussed, providing a comprehensive guide to the synthesis of this important molecule.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical activated intermediates in a multitude of metabolic pathways, including fatty acid metabolism, signal transduction, and the biosynthesis of complex natural products.[1][2][3][4] The synthesis of specific acyl-CoAs, such as this compound, is often a prerequisite for in vitro biochemical assays, the development of enzyme inhibitors, and the elucidation of biosynthetic pathways. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful and versatile approach for preparing these molecules.[5][6][7][8]

The enzymatic synthesis of long-chain acyl-CoAs is catalyzed by long-chain acyl-CoA synthetases (ACSLs).[1][2][9] These enzymes utilize a two-step mechanism involving the ATP-dependent formation of an acyl-AMP intermediate, followed by the transfer of the acyl group to the thiol of coenzyme A.[1][9][10] This protocol details a general method for the synthesis of this compound using a commercially available or purified ACSL with broad substrate specificity for long-chain fatty acids.

Chemoenzymatic Synthesis Pathway

The overall chemoenzymatic synthesis of this compound from its precursors, 11Z-tetradecenoic acid and Coenzyme A, is depicted below. The reaction is catalyzed by a long-chain acyl-CoA synthetase and driven by the hydrolysis of ATP.

chemoenzymatic_synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 11Z_tetradecenoic_acid 11Z-Tetradecenoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 11Z_tetradecenoic_acid->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL 11Z_tetradecenoyl_CoA This compound ACSL->11Z_tetradecenoyl_CoA AMP AMP ACSL->AMP PPi PPi ACSL->PPi

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.Purity
11Z-Tetradecenoic Acid(Example) Sigma-Aldrich(Example) T1234>98%
Coenzyme A, Trilithium Salt(Example) Sigma-Aldrich(Example) C5678>95%
Adenosine 5'-triphosphate (ATP), Disodium Salt(Example) Sigma-Aldrich(Example) A9012>99%
Magnesium Chloride (MgCl₂)(Example) Fisher Scientific(Example) M123>99%
Tris-HCl(Example) Bio-Rad(Example) 1610716>99.9%
Long-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)(Example) Sigma-Aldrich(Example) A3456(Specify activity)
Dithiothreitol (DTT)(Example) Sigma-Aldrich(Example) D7890>99%
Protocol for Enzymatic Synthesis of this compound

This protocol is designed for a final reaction volume of 1 mL. Reactions can be scaled up or down as needed.

  • Prepare a 100 mM Tris-HCl buffer, pH 7.5.

  • Prepare stock solutions of the following reagents:

    • 10 mM 11Z-tetradecenoic acid in ethanol.

    • 10 mM Coenzyme A in sterile water.

    • 100 mM ATP in sterile water.

    • 1 M MgCl₂ in sterile water.

    • 1 M DTT in sterile water.

  • Set up the reaction mixture in a 1.5 mL microcentrifuge tube on ice:

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
100 mM Tris-HCl, pH 7.5100 mM80080 mM
10 mM 11Z-tetradecenoic acid10 mM200.2 mM
10 mM Coenzyme A10 mM500.5 mM
100 mM ATP100 mM505 mM
1 M MgCl₂1 M1010 mM
1 M DTT1 M11 mM
Long-Chain Acyl-CoA Synthetase(Specify activity)(As required)(Specify units/mL)
Sterile Water-to 1 mL-
  • Initiate the reaction by adding the Long-Chain Acyl-CoA Synthetase.

  • Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

  • Monitor the reaction progress by HPLC-MS. The formation of this compound can be monitored by observing the decrease in the peak corresponding to Coenzyme A and the appearance of a new peak with the expected mass of this compound.

  • Terminate the reaction by adding 100 µL of 10% (v/v) acetic acid.

  • Purify the this compound using solid-phase extraction (SPE) or preparative HPLC.

Alternative Chemoenzymatic Approaches

Carbonyldiimidazole (CDI) Activation

This two-step protocol involves the in situ activation of 11Z-tetradecenoic acid with CDI, followed by thioesterification with Coenzyme A.[8]

cdi_activation cluster_step1 Step 1: Chemical Activation cluster_step2 Step 2: Thioesterification 11Z_acid 11Z-Tetradecenoic Acid Activated_intermediate Activated Intermediate 11Z_acid->Activated_intermediate + CDI CDI Carbonyldiimidazole (CDI) Final_product This compound Activated_intermediate->Final_product + CoA CoA Coenzyme A

Caption: CDI-mediated synthesis of this compound.

Ethylchloroformate (ECF) Activation

ECF-mediated coupling is another effective method for activating carboxylic acids for thioesterification with Coenzyme A.[5][11]

ecf_activation cluster_step1 Step 1: Chemical Activation cluster_step2 Step 2: Thioesterification 11Z_acid 11Z-Tetradecenoic Acid Mixed_anhydride Mixed Anhydride Intermediate 11Z_acid->Mixed_anhydride + ECF ECF Ethylchloroformate (ECF) Final_product This compound Mixed_anhydride->Final_product + CoA CoA Coenzyme A

Caption: ECF-mediated synthesis of this compound.

Data Summary and Expected Results

The enzymatic synthesis of this compound is expected to yield the product with high purity. The reaction can be monitored by HPLC-MS, and the identity of the product confirmed by its mass-to-charge ratio.

CompoundMolecular FormulaExact MassExpected [M-H]⁻
Coenzyme AC₂₁H₃₆N₇O₁₆P₃S767.1155766.1082
11Z-Tetradecenoic AcidC₁₄H₂₆O₂226.1933225.1855
This compoundC₃₅H₆₀N₇O₁₇P₃S975.3084974.3011

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationInactive enzymeUse a fresh batch of enzyme or increase the amount of enzyme.
Sub-optimal reaction conditionsOptimize pH, temperature, and incubation time.
Degradation of reagentsUse fresh stock solutions of ATP and Coenzyme A.
Multiple product peaks in HPLCSide reactions or impuritiesPurify the starting materials. Optimize reaction time to minimize side product formation.
Use a more specific purification method (e.g., preparative HPLC).

Conclusion

The chemoenzymatic synthesis of this compound using a long-chain acyl-CoA synthetase is a robust and efficient method for producing this valuable biochemical reagent. The provided protocol offers a clear and detailed guide for researchers in various fields. The alternative chemical activation methods also present viable synthetic routes, enhancing the accessibility of this compound for further scientific investigation.

References

Application Notes and Protocols for the Purification of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of 11Z-tetradecenoyl-CoA, a crucial intermediate in various metabolic pathways. The following procedures are based on established methods for the synthesis and purification of long-chain unsaturated acyl-CoA esters.

Data Presentation

The purification of this compound involves a two-step process: solid-phase extraction (SPE) followed by reverse-phase high-performance liquid chromatography (RP-HPLC). The expected recovery rates for each step are summarized in the table below. These values are representative of long-chain acyl-CoA purification and may vary based on experimental conditions.

Purification StepAnalyteTypical Recovery (%)Purity (%)
Solid-Phase Extraction (C18)Long-Chain Acyl-CoAs70-80>85
Reverse-Phase HPLCLong-Chain Acyl-CoAs>90>95
Overall This compound >60 >95

Experimental Protocols

This protocol is divided into two main sections: the chemical synthesis of this compound from 11Z-tetradecenoic acid and its subsequent purification.

Part 1: Synthesis of this compound

This procedure is adapted from general methods for the synthesis of long-chain acyl-CoA esters. The reaction involves the activation of the carboxylic acid group of 11Z-tetradecenoic acid and subsequent reaction with Coenzyme A.

Materials:

  • 11Z-Tetradecenoic acid

  • Coenzyme A (Li salt or free acid)

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent (e.g., oxalyl chloride)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous triethylamine (B128534) (TEA) (if using CoA free acid)

  • Argon or Nitrogen gas

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Activation of 11Z-Tetradecenoic Acid:

    • In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve 1.1 equivalents of N,N'-Carbonyldiimidazole in anhydrous THF.

    • Slowly add a solution of 1 equivalent of 11Z-tetradecenoic acid in anhydrous THF to the CDI solution with constant stirring.

    • Allow the reaction to proceed at room temperature for 30-60 minutes. The formation of the acyl-imidazolide can be monitored by TLC.

  • Reaction with Coenzyme A:

    • In a separate vial, dissolve 1 equivalent of Coenzyme A (lithium salt) in a minimal amount of anhydrous THF. Gentle warming may be required to aid dissolution. If using the free acid form of Coenzyme A, dissolve it in anhydrous THF and add 1 equivalent of anhydrous triethylamine.

    • Slowly add the Coenzyme A solution to the activated 11Z-tetradecenoyl-imidazolide solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by HPLC-UV (monitoring at 260 nm for the adenine (B156593) base of CoA).

  • Quenching and Initial Workup:

    • Once the reaction is complete, the crude reaction mixture can be concentrated under reduced pressure to remove the THF.

    • The resulting residue contains the desired this compound, as well as unreacted starting materials and byproducts. This crude product is now ready for purification.

Part 2: Purification of this compound

The purification is achieved through a combination of solid-phase extraction to remove the bulk of impurities, followed by RP-HPLC for high-purity product isolation.

Materials:

  • Crude this compound reaction mixture

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol

  • Acetonitrile (B52724) (ACN)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 5.0-7.0)

  • HPLC system with a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • UV detector

  • Fraction collector

  • Lyophilizer

Procedure:

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water, and finally equilibrate with 5 mL of the initial HPLC mobile phase buffer (e.g., 95% potassium phosphate buffer, 5% acetonitrile).

    • Sample Loading: Dissolve the crude this compound residue in a minimal volume of the initial HPLC mobile phase buffer and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5-10 mL of the initial HPLC mobile phase buffer to remove unreacted Coenzyme A and other polar impurities.

    • Elution: Elute the this compound from the cartridge using a stepwise gradient of increasing acetonitrile concentration in the buffer (e.g., 30%, 50%, 70%, and 100% acetonitrile). Collect fractions at each step.

    • Analysis: Analyze the collected fractions by HPLC-UV at 260 nm to identify the fractions containing the product. Pool the product-containing fractions.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • System Setup:

      • Column: C18 reverse-phase column.

      • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.0.

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 260 nm.

    • Gradient Elution: A typical gradient profile for the purification of long-chain acyl-CoAs is as follows:

      • 0-5 min: 10% B

      • 5-30 min: Linear gradient from 10% to 90% B

      • 30-35 min: 90% B

      • 35-40 min: Linear gradient from 90% to 10% B

      • 40-45 min: 10% B (re-equilibration)

    • Injection and Fraction Collection: Inject the pooled and concentrated fractions from the SPE step onto the HPLC system. Collect the peak corresponding to this compound using a fraction collector. The retention time will be dependent on the exact system and conditions but will be significantly longer than that of free Coenzyme A.

    • Product Recovery: The collected fractions containing the pure product can be pooled and lyophilized to obtain the purified this compound as a solid.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification fatty_acid 11Z-Tetradecenoic Acid activation Activation (e.g., CDI in THF) fatty_acid->activation Step 1 reaction Acylation Reaction activation->reaction Step 2 coa Coenzyme A coa->reaction crude_product Crude this compound reaction->crude_product spe Solid-Phase Extraction (C18) crude_product->spe Step 3 hplc RP-HPLC spe->hplc Step 4 pure_product Pure this compound hplc->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

purification_details crude Crude Product spe_load Load on C18 SPE Cartridge crude->spe_load spe_wash Wash with Low % Organic spe_load->spe_wash spe_elute Elute with High % Organic spe_wash->spe_elute hplc_inject Inject on C18 HPLC Column spe_elute->hplc_inject gradient Gradient Elution (ACN/Buffer) hplc_inject->gradient collect Collect Peak at 260 nm gradient->collect lyophilize Lyophilize collect->lyophilize final_product Purified this compound lyophilize->final_product

Caption: Detailed workflow of the purification steps for this compound.

Mass spectrometry analysis of 11Z-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the mass spectrometry analysis of 11Z-tetradecenoyl-CoA, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and data presentation guidelines.

Application Notes

Introduction to this compound

This compound is a monounsaturated long-chain acyl-coenzyme A (acyl-CoA) intermediate. Acyl-CoAs are central metabolites in numerous cellular processes, including the synthesis and oxidation of fatty acids, energy metabolism, and the regulation of gene expression through protein acylation.[1][2][3] The analysis of specific acyl-CoA species like this compound is crucial for understanding metabolic pathways and their dysregulation in various diseases. Elevated levels of the related C14:1 acylcarnitine are a biomarker for Very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, a common inherited disorder of fatty acid oxidation.[4][5]

Principle of LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs from complex biological matrices.[2][6][7] The technique involves:

  • Chromatographic Separation: Reversed-phase liquid chromatography is used to separate acyl-CoAs based on the length and saturation of their fatty acyl chain. This step is critical for resolving isomeric and isobaric species.

  • Ionization: Electrospray ionization (ESI) is typically used to generate positively charged precursor ions of the acyl-CoA molecules.

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.[8]

    • Q1 (First Quadrupole): Selects the precursor ion (the intact ionized molecule, [M+H]⁺).

    • Q2 (Collision Cell): The precursor ion is fragmented through collision-induced dissociation (CID).

    • Q3 (Third Quadrupole): Selects a specific, characteristic product ion for detection.

This process allows for the precise quantification of the target analyte with minimal interference from the sample matrix.

Characteristic Fragmentation of Acyl-CoAs

Acyl-CoAs exhibit a predictable fragmentation pattern in positive ion ESI-MS/MS, which is essential for their identification. The primary fragmentation event involves the cleavage of the pyrophosphate bond, resulting in two main characteristic product ions:

  • A product ion corresponding to the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety (507.0 Da) . This fragment retains the acyl chain and is specific to the particular acyl-CoA being analyzed.[9][10]

  • A common product ion at m/z 428.0365 , which corresponds to the adenosine 3',5'-diphosphate fragment.[11]

Monitoring the transition from the specific precursor ion to these product ions allows for highly selective detection.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol is a general guideline and may require optimization based on the specific tissue or cell type.

Materials:

  • Frozen tissue or cell pellet

  • Extraction Solution: Acetonitrile/Methanol/Water (2:2:1 v/v/v)[6] or 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and Acetonitrile:2-propanol:Methanol (3:1:1)[12]

  • Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 20-40 mg of frozen tissue or use a cell pellet from ~1-10 million cells.

  • Immediately add 1 mL of ice-cold Extraction Solution containing a known amount of internal standard (e.g., 20 ng of C17:0-CoA).[12]

  • Homogenize the sample on ice until fully dispersed.

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[12]

  • Centrifuge at 16,000 x g for 10-15 minutes at 4°C.[6][12]

  • Collect the supernatant. For improved recovery, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, centrifuged, and the supernatants combined.[12]

  • Dry the combined supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% Methanol in water).

  • Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[12]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: A reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm) is suitable for separating long-chain acyl-CoAs.[12]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[12]

  • Mobile Phase B: 15 mM NH₄OH in Acetonitrile.[12]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient:

    • Start at 20% B

    • Increase linearly to 45% B over 2.8 min

    • Decrease to 25% B over 0.2 min

    • Increase to 65% B over 1.0 min

    • Return to 20% B over 0.5 min and re-equilibrate. (Note: This gradient is an example and must be optimized for the specific column and system.)[12]

Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimize for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).

  • MRM Transitions: See Table 1 for specific m/z values. Collision energies (CE) and declustering potentials (DP) must be optimized for the specific instrument to maximize signal intensity.

Data Presentation

Quantitative data for the LC-MS/MS analysis of this compound and a common internal standard are summarized below.

Table 1: Mass Spectrometry Parameters for MRM Analysis

Compound NamePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Proposed FragmentDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound960.3453.3[M+H - 507]⁺8045
This compound960.3428.0[Adenosine 3',5'-diphosphate]⁺8050
Heptadecanoyl-CoA (IS)1020.6513.5[M+H - 507]⁺9055
Heptadecanoyl-CoA (IS)1020.6428.0[Adenosine 3',5'-diphosphate]⁺9050

Note: DP and CE values are typical starting points and require instrument-specific optimization.

Mandatory Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenize Homogenization (with Internal Standard) Sample->Homogenize Extract Extraction & Centrifugation Homogenize->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation (Reversed-Phase) Dry->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Integration) MS->Quant Result Concentration Calculation Quant->Result G cluster_products Collision-Induced Dissociation (CID) Precursor Acyl-CoA Precursor Ion [M+H]⁺ Product1 Specific Product Ion [M+H - 507]⁺ Precursor->Product1  Neutral Loss of Adenosine Diphosphate Moiety Product2 Common Product Ion m/z 428 Precursor->Product2  Formation of Adenosine Diphosphate Fragment G FattyAcid Fatty Acids (e.g., Tetradecenoic Acid) AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase Target_CoA This compound AcylCoA_Synthase->Target_CoA ATP, CoA BetaOx Mitochondrial β-Oxidation Target_CoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA FADH₂, NADH TCA TCA Cycle (Energy Production) AcetylCoA->TCA

References

Application Note: Quantitative Analysis of 11Z-Tetradecenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, playing a central role in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids.[1] The specific quantification of individual acyl-CoA species is crucial for understanding metabolic fluxes and the pathophysiology of various diseases, including metabolic syndromes and neurodegenerative disorders.[2][3] 11Z-tetradecenoyl-CoA is a monounsaturated long-chain acyl-CoA whose precise biological role and association with metabolic pathways are of growing interest. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The method described herein is adapted from established protocols for long-chain fatty acyl-CoAs and employs a robust sample preparation procedure followed by reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[4][5][6] Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity.[5]

Biological Significance

This compound is an intermediate in fatty acid metabolism. Its levels can be indicative of the activity of enzymes such as stearoyl-CoA desaturases (SCDs) and elongases, which are pivotal in maintaining cellular lipid homeostasis.[7] Dysregulation of these pathways is implicated in numerous diseases. For instance, elevated levels of the related C14:1 acylcarnitine have been observed in newborn screening for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, highlighting the diagnostic potential of monitoring specific C14:1 isomers.[8] The pathway diagram below illustrates the potential metabolic context of this compound.

cluster_FattyAcid_Metabolism Fatty Acid Metabolism Myristoyl_CoA Myristoyl-CoA (C14:0) Elongation Elongation Myristoyl_CoA->Elongation Elongase Desaturation Desaturation (SCD) Myristoyl_CoA->Desaturation Stearoyl-CoA Desaturase-like _11Z_Tetradecenoyl_CoA This compound (C14:1) Beta_Oxidation ß-Oxidation _11Z_Tetradecenoyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) _11Z_Tetradecenoyl_CoA->Complex_Lipids Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->Desaturation SCD1 Palmitoleoyl_CoA Palmitoleoyl-CoA (C16:1) Palmitoleoyl_CoA->Complex_Lipids Elongation->Palmitoyl_CoA Desaturation->_11Z_Tetradecenoyl_CoA Desaturation->Palmitoleoyl_CoA

Caption: Potential metabolic pathways involving this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. The process begins with sample collection and homogenization, followed by protein precipitation and solid-phase extraction to isolate the acyl-CoAs. The purified extract is then analyzed by LC-MS/MS, and the resulting data is processed for quantification.

cluster_workflow Quantification Workflow Sample_Collection 1. Sample Homogenization (Tissue or Cells) Protein_Precipitation 2. Protein Precipitation (e.g., 5-Sulfosalicylic acid) Sample_Collection->Protein_Precipitation SPE 3. Solid-Phase Extraction (SPE) (C18 Cartridge) Protein_Precipitation->SPE LC_MS_MS 4. LC-MS/MS Analysis (MRM Mode) SPE->LC_MS_MS Data_Analysis 5. Data Processing & Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound standard (synthesis required or custom order)

  • Heptadecanoyl-CoA (C17:0-CoA) as internal standard (IS)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Ammonium (B1175870) hydroxide (B78521) or ammonium acetate

  • 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) C18 cartridges

Sample Preparation Protocol
  • Homogenization: Homogenize approximately 50-100 mg of tissue or 1-5 million cells in a cold buffer.

  • Protein Precipitation: Add an equal volume of 10% (w/v) SSA to the homogenate to precipitate proteins.[2] Vortex and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Internal Standard Spiking: Transfer the supernatant to a new tube and add the internal standard (Heptadecanoyl-CoA) to a final concentration of 1 µM.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium acetate).

LC-MS/MS Method Protocol

Liquid Chromatography Conditions: A reverse-phase separation is optimal for long-chain acyl-CoAs.[1][5]

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient 2% B for 1 min, ramp to 98% B in 10 min, hold for 3 min, return to 2% B and equilibrate for 4 min

Mass Spectrometry Conditions: The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4][9]

ParameterValue
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
MRM Transitions for Quantification

The MRM transitions are based on the precursor ion [M+H]⁺ and a characteristic product ion. For this compound (C₁₄H₂₅O₁₇N₇P₃S), the molecular weight is approximately 991.6 g/mol .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 992.6485.645
Heptadecanoyl-CoA (IS) 1034.7527.750

Note: The product ion corresponds to the precursor ion after the neutral loss of 507 Da. Optimal collision energies may need to be determined empirically on the specific instrument used.

Data Presentation and Analysis

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of this compound in the samples can then be determined from this curve. The table below presents hypothetical validation data for the method.

Method Validation Summary
ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Note: These values are illustrative and should be established during in-house method validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry conditions, is based on well-established principles for acyl-CoA analysis and offers the high sensitivity and selectivity required for metabolic research.[1][5][10] This protocol should serve as a valuable resource for researchers and scientists in the fields of metabolomics, drug development, and clinical diagnostics.

References

Application Notes and Protocols: Enzymatic Assay for Measuring 11Z-Tetradecenoyl-CoA Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-Tetradecenoyl-CoA is an unsaturated fatty acyl-CoA that plays a role in various metabolic pathways. Accurate quantification of its concentration is crucial for studying lipid metabolism and in the development of therapeutic agents targeting these pathways. This document provides a detailed protocol for a sensitive enzymatic assay to determine the concentration of this compound.

Principle of the Assay

This assay is based on the enzymatic activity of acyl-CoA oxidase (ACO). ACO catalyzes the oxidation of this compound in the presence of oxygen to produce 2-trans,11Z-tetradecadienoyl-CoA and hydrogen peroxide (H₂O₂). The resulting H₂O₂ is then measured in a coupled reaction with horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of this compound present in the sample.

Signaling Pathway Diagram

cluster_0 Enzymatic Cascade for this compound Detection A This compound C Acyl-CoA Oxidase (ACO) A->C B O₂ B->C D 2-trans,11Z-Tetradecadienoyl-CoA C->D E H₂O₂ C->E G Horseradish Peroxidase (HRP) E->G F Chromogenic Substrate (Reduced) F->G H Colored Product (Oxidized) G->H I H₂O G->I

Caption: Enzymatic cascade for the detection of this compound.

Data Presentation

ParameterValue
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.5 µM
Linear Range 0.5 - 25 µM
Intra-assay Precision (%CV) < 5%
Inter-assay Precision (%CV) < 10%
Wavelength of Detection 560 nm

Experimental Protocols

Materials and Reagents
  • This compound (≥95% purity)

  • Acyl-CoA Oxidase (from Arthrobacter sp. or similar source)

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex™ Red or similar)

  • Hydrogen Peroxide (H₂O₂) 30% solution

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 7.4)

  • Triton X-100

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 560 nm

Preparation of Reagents
  • Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in purified water. Store at -80°C.

  • Working Standards: Prepare a series of working standards by diluting the stock solution in potassium phosphate buffer. The recommended range is 0.5 µM to 25 µM.

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4, containing 0.1% Triton X-100.

  • Enzyme Mix: Prepare a fresh enzyme mix before each experiment containing:

    • Acyl-CoA Oxidase: 0.2 U/mL

    • Horseradish Peroxidase: 1 U/mL

    • Chromogenic Substrate: 50 µM

    • Dilute the enzymes and substrate in the Assay Buffer.

Assay Procedure
  • Sample Preparation: If necessary, extract acyl-CoAs from your biological samples and resuspend the extract in the Assay Buffer.

  • Standard Curve: Add 50 µL of each working standard to separate wells of the 96-well microplate.

  • Samples: Add 50 µL of your prepared samples to other wells.

  • Blank: Add 50 µL of Assay Buffer to at least two wells to serve as a blank.

  • Reaction Initiation: Add 50 µL of the freshly prepared Enzyme Mix to all wells (standards, samples, and blank).

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 560 nm using a microplate reader.

  • Calculation: Subtract the average absorbance of the blank from the absorbance of the standards and samples. Plot the corrected absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of this compound in your samples from the standard curve.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow A Prepare Reagents (Standards, Buffers, Enzyme Mix) B Add Standards and Samples to 96-well Plate (50 µL) A->B C Add Enzyme Mix to all wells (50 µL) B->C D Incubate at 37°C for 30 minutes C->D E Measure Absorbance at 560 nm D->E F Data Analysis: Subtract Blank, Plot Standard Curve, Calculate Concentration E->F

In Vitro Reconstitution of the 11Z-tetradecenoyl-CoA Biosynthetic Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of specific fatty acyl-CoA molecules is a fundamental process in the production of a vast array of signaling molecules, including insect pheromones. 11Z-tetradecenoyl-CoA is a key intermediate in the biosynthesis of sex pheromones in numerous lepidopteran species. Understanding and manipulating this pathway is of significant interest for the development of novel, species-specific pest management strategies and for the discovery of new drug targets. The in vitro reconstitution of this biosynthetic pathway provides a powerful tool for detailed enzymatic characterization, inhibitor screening, and the production of valuable chemical standards.

This document provides detailed protocols for the in vitro reconstitution of the this compound biosynthetic pathway, which typically involves a two-step enzymatic cascade:

  • Activation of Tetradecanoic Acid: A fatty acyl-CoA synthetase (FACS) or ligase (ACL) catalyzes the ATP-dependent conversion of tetradecanoic acid (myristic acid) to its activated thioester, tetradecanoyl-CoA (myristoyl-CoA).

  • Desaturation of Tetradecanoyl-CoA: A specific Δ11-desaturase introduces a cis double bond at the 11th position of the fatty acyl chain, yielding the final product, this compound.

These protocols describe the heterologous expression and purification of the required enzymes and the subsequent reconstitution of the pathway in a controlled in vitro environment.

Data Presentation: Representative Enzyme Kinetics

Enzyme ClassRepresentative EnzymeSource OrganismSubstrateK_m_ (µM)V_max_ (nmol/min/mg)Reference
Fatty Acyl-CoA SynthetaseLong-Chain Acyl-CoA Synthetase (ACSL6V2)Homo sapiensDocosahexaenoic Acid (DHA)3.1 ± 0.51020 ± 40[1]
Fatty Acyl-CoA DesaturaseΔ6-DesaturaseRattus norvegicus (microsomes)Linoleoyl-CoA1.51.26 (nmol/min)[2]

Note: The provided kinetic values are for homologous enzymes and may differ from the specific enzymes involved in the this compound pathway in insects. These values should be used as a starting point for optimization.

Visualizations: Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway cluster_0 Step 1: Fatty Acid Activation cluster_reactants1 cluster_products1 cluster_1 Step 2: Desaturation cluster_reactants2 cluster_products2 Tetradecanoic Acid Tetradecanoic Acid FACS Fatty Acyl-CoA Synthetase (FACS) Tetradecanoic Acid->FACS Tetradecanoyl-CoA Tetradecanoyl-CoA FACS->Tetradecanoyl-CoA AMP + PPi AMP + PPi FACS->AMP + PPi Desaturase Δ11-Desaturase Tetradecanoyl-CoA->Desaturase ATP ATP ATP->FACS CoA CoA CoA->FACS This compound This compound Desaturase->this compound NAD(P)+ NAD(P)+ Desaturase->NAD(P)+ 2 H2O 2 H2O Desaturase->2 H2O NAD(P)H + H+ NAD(P)H + H+ NAD(P)H + H+->Desaturase O2 O2 O2->Desaturase

Caption: Biosynthetic pathway for this compound.

Experimental Workflow cluster_expression Enzyme Production cluster_purification Purification cluster_reconstitution In Vitro Reconstitution & Analysis gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into Expression Host (e.g., Yeast) cloning->transformation expression Protein Expression transformation->expression cell_lysis Cell Lysis expression->cell_lysis microsome_prep Microsome Preparation (for Desaturase) cell_lysis->microsome_prep solubilization Solubilization microsome_prep->solubilization affinity_chrom Affinity Chromatography (e.g., His-tag) solubilization->affinity_chrom sds_page Purity Check (SDS-PAGE) affinity_chrom->sds_page facs_assay FACS Assay sds_page->facs_assay desat_assay Desaturase Assay sds_page->desat_assay reconstitution Pathway Reconstitution facs_assay->reconstitution desat_assay->reconstitution analysis Product Analysis (GC-MS / HPLC) reconstitution->analysis

References

Application Note: Quantitative Analysis of 11Z-tetradecenoyl-CoA using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 11Z-tetradecenoyl-CoA in biological matrices. The accurate measurement of this specific long-chain acyl-CoA is critical for research in fatty acid metabolism and in the study of inherited metabolic disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. This protocol utilizes a stable isotope-labeled internal standard, deuterated this compound, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including the β-oxidation of fatty acids and the synthesis of complex lipids.[1] this compound is a monounsaturated long-chain acyl-CoA that serves as a substrate for the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), the first enzyme in the mitochondrial fatty acid β-oxidation spiral for long-chain fatty acids.[2] Genetic deficiencies in the ACADVL gene, which encodes for VLCAD, lead to the accumulation of long-chain acyl-CoAs and their corresponding acylcarnitine derivatives, such as C14:1-acylcarnitine.[3] Therefore, the precise quantification of this compound is essential for understanding the pathophysiology of VLCAD deficiency and for the development of potential therapeutic interventions.

Stable isotope dilution analysis (SIDA) using a deuterated internal standard is the gold standard for quantitative mass spectrometry. The internal standard, being chemically identical to the analyte, co-elutes chromatographically and experiences similar ionization effects, thus correcting for variations in sample extraction, handling, and instrument response.[4] This application note provides a detailed protocol for the extraction and quantification of this compound from cell culture samples using deuterated this compound as an internal standard.

Principle of the Method

A known amount of deuterated this compound internal standard (IS) is added to the biological sample at the initial stage of sample preparation. The acyl-CoAs are then extracted from the cellular matrix, typically through protein precipitation with an organic solvent. Following extraction, the analyte and internal standard are separated from other cellular components using reverse-phase liquid chromatography (LC). The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The quantification is based on the ratio of the peak area of the endogenous this compound to that of the deuterated internal standard. A calibration curve is generated using known concentrations of the non-labeled analyte and a fixed concentration of the internal standard to determine the concentration of the analyte in the sample.

Materials and Reagents

  • This compound standard

  • Deuterated this compound (Internal Standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Ammonium acetate

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • 1.5 mL microcentrifuge tubes

  • Refrigerated centrifuge

  • Vacuum concentrator

  • Autosampler vials

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and deuterated this compound in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50% methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution (10 ng/mL): Dilute the deuterated this compound primary stock solution with 50% methanol.

Sample Preparation (from Cultured Cells)
  • Cell Harvesting: Aspirate the culture medium and wash the cells (e.g., in a 6-well plate) twice with ice-cold PBS.

  • Cell Lysis and Extraction: Add 500 µL of ice-cold methanol to each well and scrape the cells.

  • Internal Standard Spiking: Transfer the cell lysate to a 1.5 mL microcentrifuge tube and add 10 µL of the 10 ng/mL deuterated this compound internal standard working solution.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol. Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris.

  • Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions and may require optimization for different instrumentation.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 10 minutes, hold for 2 minutes, return to 20% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Calculated M+H]⁺[Calculated fragment]⁺[Optimized value]
Deuterated this compound[Calculated M+H]⁺[Calculated fragment]⁺[Optimized value]

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined empirically by infusing the standard compounds into the mass spectrometer. A common fragmentation for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion (507 Da).[5]

Data Presentation

The following tables represent the expected performance characteristics of the method, based on typical results for long-chain acyl-CoA analysis.[6]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low0.3<15%<15%85-115%
Medium7.5<15%<15%85-115%
High75<15%<15%85-115%

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound>85%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Cultured Cells) spike Spike with Deuterated This compound (IS) sample->spike extract Lysis & Protein Precipitation (Ice-cold Methanol) spike->extract centrifuge1 Centrifugation extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample lc LC Separation (C18 Column) final_sample->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data quant Quantification (Peak Area Ratio of Analyte/IS) data->quant cal Calibration Curve quant->cal result Concentration Determination cal->result fatty_acid_oxidation FA_CoA Long-Chain Fatty Acyl-CoA (e.g., this compound) VLCAD VLCAD FA_CoA->VLCAD Enoyl_CoA trans-Δ2-Enoyl-CoA VLCAD->Enoyl_CoA FAD -> FADH₂ Block Metabolic Block in VLCAD Deficiency Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA H₂O Dehydrogenase L-β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA β-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA NAD⁺ -> NADH Thiolase β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase Shortened_FA_CoA Acyl-CoA (n-2 carbons) Thiolase->Shortened_FA_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Block->Enoyl_CoA

References

Application Notes and Protocols for Stable Isotope Labeling of 11Z-Tetradecenoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic pathways in biological systems. The use of stable isotope-labeled substrates allows for the tracing of atoms through metabolic networks, providing a quantitative measure of pathway activity. This application note provides a detailed protocol for the use of stable isotope-labeled 11Z-tetradecenoyl-CoA to study fatty acid metabolism. This compound is an intermediate in the biosynthesis of various unsaturated fatty acids and its metabolism is of significant interest in understanding lipid homeostasis and related diseases. The protocols outlined below cover the synthesis of labeled this compound, its introduction into cellular systems, and the subsequent analysis of metabolic fluxes.

Data Presentation

Quantitative data from metabolic flux analysis should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions. The following tables provide a template for summarizing key quantitative data.

Table 1: Isotopic Enrichment of Key Metabolites

MetaboliteIsotopic Label% Enrichment (Control)% Enrichment (Treatment)p-value
This compound[U-¹³C₁₄]-11Z-Tetradecenoyl-CoA95.2 ± 2.194.8 ± 2.50.78
Palmitoyl-CoA¹³C₂-Palmitoyl-CoA15.7 ± 1.825.3 ± 2.4<0.01
Stearoyl-CoA¹³C₂-Stearoyl-CoA8.9 ± 1.114.2 ± 1.9<0.05
Oleoyl-CoA¹³C₄-Oleoyl-CoA5.4 ± 0.99.8 ± 1.5<0.05
Acetyl-CoA (from β-oxidation)¹³C₂-Acetyl-CoA35.6 ± 3.252.1 ± 4.1<0.01

Table 2: Calculated Metabolic Fluxes

Metabolic PathwayFlux (nmol/mg protein/hr) (Control)Flux (nmol/mg protein/hr) (Treatment)Fold Changep-value
β-oxidation of this compound12.3 ± 1.520.1 ± 2.21.63<0.01
Chain elongation of this compound5.8 ± 0.73.1 ± 0.50.53<0.05
Desaturation of Stearoyl-CoA4.2 ± 0.66.8 ± 0.91.62<0.05
Contribution to TCA cycle25.1 ± 2.940.8 ± 4.51.62<0.01
Incorporation into Triacylglycerols8.9 ± 1.16.2 ± 0.80.70<0.05

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of stable isotope-labeled this compound and its use in metabolic flux analysis.

Protocol 1: Chemical Synthesis of [U-¹³C₁₄]-11Z-Tetradecenoic Acid

This protocol is adapted from methods for the synthesis of other ¹³C-labeled unsaturated fatty acids and should be optimized for 11Z-tetradecenoic acid.

Materials:

  • [U-¹³C₆]-1-Bromohexane

  • [U-¹³C₈]-8-Bromooctanoic acid

  • Magnesium turnings

  • Dry diethyl ether

  • Cuprous iodide (CuI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Pyridinium chlorochromate (PCC)

  • Wittig salt of a C₂ fragment (e.g., (2-bromoethyl)triphenylphosphonium bromide)

  • n-Butyllithium (n-BuLi)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent from [U-¹³C₆]-1-bromohexane and magnesium turnings in dry diethyl ether under an inert atmosphere.

  • Coupling Reaction: Add cuprous iodide to the Grignard reagent to form an organocuprate. React this with [U-¹³C₈]-8-bromooctanoic acid to form the carbon backbone of tetradecanoic acid.

  • Reduction of the Carboxylic Acid: Reduce the carboxylic acid group of the resulting saturated fatty acid to an alcohol using LiAlH₄ in anhydrous THF.

  • Oxidation to Aldehyde: Oxidize the primary alcohol to an aldehyde using PCC.

  • Wittig Reaction: Prepare the ylide from the Wittig salt using n-BuLi. React the ylide with the ¹³C-labeled aldehyde to introduce the Z-double bond at the 11th position. This step requires careful control of reaction conditions to ensure the desired stereochemistry.

  • Hydrolysis and Purification: Hydrolyze the resulting ester and purify the [U-¹³C₁₄]-11Z-tetradecenoic acid using column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and isotopic enrichment of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: Enzymatic Synthesis of [U-¹³C₁₄]-11Z-Tetradecenoyl-CoA

Materials:

  • [U-¹³C₁₄]-11Z-Tetradecenoic acid

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (LACS)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and CoA.

  • Substrate Addition: Add the [U-¹³C₁₄]-11Z-tetradecenoic acid (dissolved in a small amount of ethanol (B145695) or DMSO) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Purification: Purify the [U-¹³C₁₄]-11Z-tetradecenoyl-CoA using solid-phase extraction or HPLC.

  • Quantification: Determine the concentration of the labeled acyl-CoA using a spectrophotometric assay or by comparing to a standard curve on LC-MS.

Protocol 3: Introduction of Labeled this compound into Cultured Cells

Materials:

  • Cultured cells (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Fatty acid-free bovine serum albumin (BSA)

  • [U-¹³C₁₄]-11Z-Tetradecenoyl-CoA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates or flasks and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the regular culture medium with a known concentration of [U-¹³C₁₄]-11Z-tetradecenoyl-CoA complexed with fatty acid-free BSA. The final concentration of the labeled substrate will depend on the cell type and experimental goals, but typically ranges from 10-100 µM.

  • Cell Labeling: Remove the growth medium from the cells, wash once with PBS, and then add the labeling medium.

  • Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal labeling time to reach isotopic steady-state.

  • Cell Harvesting: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable method, such as a methanol/chloroform/water extraction, to separate the lipid and polar phases.

Protocol 4: Analysis of Isotopic Enrichment by LC-MS/MS

Materials:

  • Metabolite extracts from labeled cells

  • LC-MS/MS system

  • Appropriate chromatography column for fatty acyl-CoA analysis

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC Separation: Inject the samples onto the LC system and separate the metabolites using a gradient elution profile.

  • MS/MS Analysis: Analyze the eluting metabolites using the mass spectrometer in a targeted manner to detect the precursor and product ions of the unlabeled and labeled acyl-CoAs and other relevant downstream metabolites.

  • Data Analysis: Integrate the peak areas for each isotopologue of the target metabolites. Correct for the natural abundance of ¹³C.

  • Calculate Isotopic Enrichment: Determine the percentage of the metabolite pool that is labeled with the stable isotope.

  • Metabolic Flux Calculation: Use the isotopic enrichment data in conjunction with a metabolic network model and appropriate software (e.g., INCA, Metran) to calculate the metabolic fluxes.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic fate of this compound.

experimental_workflow cluster_synthesis Synthesis of Labeled Substrate cluster_cell_culture Cell Culture and Labeling cluster_analysis Analysis and Data Interpretation synthesis_fa Chemical Synthesis of [U-13C14]-11Z-Tetradecenoic Acid synthesis_coa Enzymatic Synthesis of [U-13C14]-11Z-Tetradecenoyl-CoA synthesis_fa->synthesis_coa LACS, ATP, CoA labeling Incubation with Labeled Substrate synthesis_coa->labeling Labeled Substrate cell_culture Cell Seeding and Growth cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS/MS Analysis of Isotopic Enrichment extraction->lcms Metabolite Extracts mfa Metabolic Flux Calculation lcms->mfa interpretation Data Interpretation mfa->interpretation

Caption: Experimental workflow for metabolic flux analysis.

metabolic_pathway cluster_input cluster_pathways cluster_products labeled_coa [13C]-11Z-Tetradecenoyl-CoA beta_oxidation β-Oxidation labeled_coa->beta_oxidation elongation Chain Elongation labeled_coa->elongation tag Triacylglycerols labeled_coa->tag pl Phospholipids labeled_coa->pl acetyl_coa [13C]-Acetyl-CoA beta_oxidation->acetyl_coa palmitoleoyl_coa [13C]-Palmitoleoyl-CoA elongation->palmitoleoyl_coa desaturation Desaturation other_fas Other Labeled Unsaturated Fatty Acids desaturation->other_fas tca TCA Cycle acetyl_coa->tca palmitoleoyl_coa->desaturation palmitoleoyl_coa->tag palmitoleoyl_coa->pl other_fas->tag other_fas->pl

Caption: Metabolic fate of this compound.

Handling and storage conditions for 11Z-tetradecenoyl-CoA to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Handling and Storage Conditions for 11Z-tetradecenoyl-CoA to Maintain Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a long-chain monounsaturated fatty acyl-coenzyme A thioester. As an activated form of (11Z)-tetradecenoic acid, it is an important intermediate in various metabolic pathways, including fatty acid β-oxidation and the biosynthesis of signaling molecules such as insect pheromones. The stability and proper handling of this molecule are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the appropriate handling and storage of this compound to ensure its integrity and stability.

Data Presentation

Due to the limited availability of specific stability data for this compound, the following tables summarize general recommendations for long-chain unsaturated acyl-CoAs based on available literature and supplier information. Researchers should consider these as starting points and perform their own stability assessments for their specific experimental conditions.

Table 1: Recommended Storage Conditions

ConditionTemperatureDurationFormNotes
Long-term Storage-80°C> 6 monthsLyophilized powder or in anhydrous organic solventMinimize freeze-thaw cycles. Store in a desiccated environment.
Short-term Storage-20°C< 6 monthsLyophilized powder or in anhydrous organic solventSuitable for frequently used aliquots.
Working Solutions-20°C or -80°CDays to weeksAqueous buffer (prepared fresh)Stability in aqueous solution is limited. Avoid repeated freeze-thaw cycles.

Table 2: Solubility and Solvent Recommendations

SolventConcentrationNotes
Anhydrous Organic Solvents (e.g., Ethanol (B145695), DMSO)Up to desired stock concentrationRecommended for preparing stock solutions for long-term storage.
Aqueous Buffers (e.g., PBS, Tris-HCl)Micromolar rangeLong-chain acyl-CoAs have limited solubility in aqueous solutions and can form micelles at higher concentrations.[1] The critical micellar concentration (CMC) for similar long-chain acyl-CoAs is in the micromolar range.[1] Solubility can be affected by buffer components, such as magnesium ions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a stock solution of this compound from a lyophilized powder for long-term storage.

Materials:

  • Lyophilized this compound

  • Anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Micropipettes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Under a stream of inert gas, carefully open the vial.

  • Add the desired volume of anhydrous ethanol or DMSO to the vial to achieve the target stock concentration (e.g., 1-10 mM).

  • Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles.

  • Purge the headspace of each aliquot vial with inert gas before sealing tightly.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To prepare a diluted aqueous solution of this compound for immediate use in experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, Tris-HCl, pH 7.4)

  • Micropipettes

Procedure:

  • Thaw a vial of the this compound stock solution on ice.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.

  • Add the appropriate volume of the stock solution to the pre-chilled aqueous buffer.

  • Mix gently by inversion or pipetting. Avoid vigorous vortexing, which can lead to oxidation and hydrolysis.

  • Use the freshly prepared aqueous solution immediately or within a few hours. Keep on ice during the experiment.

  • Discard any unused aqueous solution, as its stability is limited.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid 11Z-Tetradecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Acyl_CoA->Acyl_CoA_Dehydrogenase Carnitine Shuttle Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Shorter_Acyl_CoA Shortened Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA->Thiolase CoA-SH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle Pheromone_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA (C16:0) Desaturase1 Δ11-Desaturase Palmitoyl_CoA->Desaturase1 Hexadecenoyl_CoA (Z)-11-Hexadecenoyl-CoA Desaturase1->Hexadecenoyl_CoA Chain_Shortening Chain Shortening (β-Oxidation) Hexadecenoyl_CoA->Chain_Shortening Tetradecenoyl_CoA This compound Chain_Shortening->Tetradecenoyl_CoA Fatty_Acyl_Reductase Fatty Acyl-CoA Reductase Tetradecenoyl_CoA->Fatty_Acyl_Reductase Fatty_Alcohol (11Z)-Tetradecenol Fatty_Acyl_Reductase->Fatty_Alcohol Oxidase_Acetyltransferase Oxidase or Acetyltransferase Fatty_Alcohol->Oxidase_Acetyltransferase Pheromone Pheromone Component (Aldehyde or Acetate) Oxidase_Acetyltransferase->Pheromone Experimental_Workflow Start Start: Lyophilized This compound Reconstitute Reconstitute in Anhydrous Solvent (Protocol 1) Start->Reconstitute Store_Stock Store Stock Solution at -80°C Reconstitute->Store_Stock Prepare_Working Prepare Aqueous Working Solution (Protocol 2) Store_Stock->Prepare_Working Aliquot Use_Immediately Use in Experiment (Keep on Ice) Prepare_Working->Use_Immediately Data_Analysis Data Acquisition and Analysis Use_Immediately->Data_Analysis End End Data_Analysis->End

References

Application of 11Z-tetradecenoyl-CoA in Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-tetradecenoyl-CoA is a C14 unsaturated fatty acyl-coenzyme A that plays a crucial role as an intermediate in the biosynthesis of certain insect sex pheromones. Its unique structure makes it a specific substrate for a variety of enzymes involved in fatty acid metabolism, including desaturases, reductases, and chain-shortening enzymes. The study of enzyme kinetics with this compound as a substrate is essential for understanding the mechanisms of pheromone production, identifying potential targets for pest control, and for the development of novel enzyme inhibitors. These application notes provide detailed protocols and data presentation guidelines for researchers utilizing this compound in their studies.

Data Presentation

The accurate and clear presentation of quantitative data is paramount in enzyme kinetics. The following tables provide a template for summarizing key kinetic parameters. While specific kinetic data for this compound is not abundant in the literature, the tables illustrate how to present such data once obtained experimentally. The values presented are illustrative examples based on related acyl-CoA substrates and enzymes to demonstrate the formatting.

Table 1: Michaelis-Menten Kinetic Parameters for Enzymes Acting on Acyl-CoA Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Fatty Acyl-CoA Desaturase (example)This compoundValueValueValueValue(Your Data)
Fatty Acyl-CoA Reductase (example)This compoundValueValueValueValue(Your Data)
Acyl-CoA Thioesterase (example)This compoundValueValueValueValue(Your Data)
Metazoan Fatty Acid SynthaseAcetyl-CoA1.8 ± 0.2-0.08 ± 0.0024.4 x 10⁴[1]
Metazoan Fatty Acid SynthaseMethylmalonyl-CoA1.9 ± 0.2-0.00047 ± 0.000012.5 x 10²[1]

Table 2: Inhibition Constants for Enzymes Acting on Acyl-CoA Substrates

EnzymeInhibitorSubstrateInhibition TypeKi (µM)IC50 (µM)Reference
Acyl-CoA SynthetaseTriacsin AOleic AcidCompetitive8.9717-18[2]
HMG-CoA ReductaseArachidonoyl-CoAHMG-CoANon-competitive3.10-[3]
Acyl-CoA:Cholesterol AcyltransferaseMK-733Oleoyl-CoACompetitive1220[4]

Signaling Pathways and Experimental Workflows

Understanding the broader biological context of this compound is crucial. In many moth species, its metabolism is a key part of the pheromone biosynthesis pathway, which is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

PBAN_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Pheromone Gland Cell Membrane cluster_Intracellular Intracellular Space PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binds G_Protein G-Protein PBAN_R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_channel Ca²⁺ Channel IP3->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Enzyme_Activation Enzyme Activation Ca_influx->Enzyme_Activation FA_Synthase Fatty Acid Synthase Enzyme_Activation->FA_Synthase Desaturase Acyl-CoA Desaturase Enzyme_Activation->Desaturase Reducer Fatty Acyl-CoA Reductase Enzyme_Activation->Reducer FA_Synthase->Desaturase Provides Substrate Desaturase->Reducer Provides Substrate (e.g., this compound) Pheromone Pheromone Reducer->Pheromone Produces

PBAN Signaling Pathway for Pheromone Biosynthesis.

The following workflow outlines a general procedure for characterizing the kinetic properties of an enzyme using this compound.

Enzyme_Kinetics_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Data Analysis Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Assay_Setup Set up reaction mixtures (varying substrate concentrations) Protein_Purification->Assay_Setup Substrate_Prep Prepare this compound and other reagents Substrate_Prep->Assay_Setup Incubation Incubate at optimal temperature and pH Assay_Setup->Incubation Measurement Measure product formation or substrate depletion over time Incubation->Measurement Initial_Rates Calculate initial reaction rates Measurement->Initial_Rates Plotting Plot rates vs. substrate concentration (Michaelis-Menten plot) Initial_Rates->Plotting Kinetic_Parameters Determine Km and Vmax (e.g., using Lineweaver-Burk plot) Plotting->Kinetic_Parameters

General Workflow for Enzyme Kinetic Analysis.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound. These protocols are based on established methods for similar acyl-CoA substrates and can be adapted for this compound.

Protocol 1: Heterologous Expression and Purification of Insect Acyl-CoA Desaturase

This protocol describes the expression of an insect desaturase in a heterologous system, such as Saccharomyces cerevisiae or insect cells, followed by purification.

Materials:

  • Expression vector (e.g., pYES2 for yeast, pIB/V5-His for insect cells)

  • Competent cells (S. cerevisiae or insect cells like Sf9)

  • Appropriate growth media and supplements

  • Inducing agent (e.g., galactose for yeast)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

Procedure:

  • Gene Cloning: Clone the full-length cDNA of the desaturase into the expression vector.

  • Transformation: Transform the expression vector into the chosen host cells.

  • Expression: Grow the cells to an appropriate density and induce protein expression.

  • Cell Lysis: Harvest the cells and resuspend in lysis buffer. Lyse the cells by appropriate means (e.g., glass bead vortexing for yeast, sonication for insect cells).

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • Incubate the supernatant with the affinity resin.

    • Wash the resin with wash buffer to remove non-specifically bound proteins.

    • Elute the purified protein with elution buffer.

  • Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

Protocol 2: Continuous Spectrophotometric Assay for Acyl-CoA Desaturase Activity

This assay measures the oxidation of NADH or NADPH, which is coupled to the desaturation of the fatty acyl-CoA substrate.

Materials:

  • Purified acyl-CoA desaturase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • This compound solution

  • NADH or NADPH solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer and the desired concentration of this compound.

  • Add NADH or NADPH to a final concentration of 100-200 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified desaturase.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters, repeat the assay with varying concentrations of this compound.

Protocol 3: Assay for Fatty Acyl-CoA Reductase Activity

This protocol is adapted for a discontinuous assay where the fatty alcohol product is extracted and quantified.

Materials:

  • Purified fatty acyl-CoA reductase

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • This compound solution

  • NADPH solution

  • Extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • Internal standard (e.g., a different fatty alcohol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a reaction mixture containing assay buffer, this compound, and NADPH.

  • Pre-incubate the mixture at the optimal temperature.

  • Initiate the reaction by adding the purified reductase.

  • After a defined time, stop the reaction (e.g., by adding a strong acid).

  • Add the internal standard and extract the fatty alcohol product with the extraction solvent.

  • Analyze the extracted sample by GC-MS to quantify the amount of product formed.

  • Calculate the reaction rate and repeat with varying substrate concentrations to determine kinetic parameters.

Conclusion

The study of enzyme kinetics using this compound provides valuable insights into the biochemical pathways of insect pheromone production and fatty acid metabolism. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments, and to present their data in a clear and standardized manner. While challenges remain in obtaining specific kinetic data for this substrate, the methodologies outlined will aid in the characterization of the enzymes that utilize this important biomolecule.

References

Application Notes & Protocols for the Detection of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Publication ID: ANP-TDC-202512 Version: 1.0 For Research Use Only.

Abstract

This document provides detailed application notes and protocols for a novel biosensor designed for the specific and sensitive detection of 11Z-tetradecenoyl-CoA, a key intermediate in fatty acid metabolism. Altered levels of this analyte are associated with metabolic disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[1][2] The biosensor is available in two formats: a genetically encoded fluorescent biosensor for in-vivo real-time monitoring in cellular models, and an electrochemical biosensor for in-vitro quantitative analysis of samples. These tools are intended for researchers, scientists, and drug development professionals investigating lipid metabolism, metabolic disorders, and therapeutic interventions.

Introduction

Long-chain fatty acyl-CoAs (LCACoAs) are critical intermediates in lipid metabolism and cellular signaling.[3] this compound is a specific LCACoA involved in fatty acid beta-oxidation. Traditional methods for its detection, such as HPLC and mass spectrometry, can be time-consuming and require extensive sample preparation.[4] Biosensors offer a rapid, sensitive, and often real-time alternative for detecting specific metabolites.[5][6]

The biosensor described herein utilizes a specifically engineered variant of the Escherichia coli fatty acid-responsive transcription factor, FadR.[7][8] FadR naturally binds to long-chain acyl-CoAs, inducing a conformational change.[7] Through protein engineering, the binding pocket of FadR has been optimized for enhanced affinity and specificity towards this compound.

  • Fluorescent Biosensor (FadR-FRET): This genetically encoded sensor consists of the engineered FadR protein flanked by two fluorescent proteins (e.g., cpYFP and mCherry) to create a Förster Resonance Energy Transfer (FRET) pair. Binding of this compound induces a conformational change that alters the distance or orientation between the fluorophores, leading to a measurable change in the FRET ratio. This allows for real-time imaging of this compound dynamics within living cells and specific subcellular compartments.[8]

  • Electrochemical Biosensor (E-FadR): In this format, the engineered FadR protein is immobilized onto a graphene-modified electrode surface.[9] The binding of this compound causes a conformational change that alters the electron transfer properties at the electrode surface, generating a detectable electrochemical signal (e.g., a change in current or impedance).[9][10] This platform is suitable for high-throughput quantitative analysis of cell lysates, tissue homogenates, and other biological samples.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the metabolic context of this compound and the operational workflows for the biosensors.

cluster_Mitochondria Mitochondrial Matrix cluster_Disease Pathology Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA VLCAD VLCAD / ACADVL Fatty Acyl-CoA->VLCAD This compound This compound VLCAD->this compound VLCAD_Deficiency VLCAD Deficiency VLCAD->VLCAD_Deficiency Enoyl-CoA Hydratase Enoyl-CoA Hydratase This compound->Enoyl-CoA Hydratase Beta-Oxidation Spiral Beta-Oxidation Spiral Enoyl-CoA Hydratase->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Accumulation Accumulation of This compound VLCAD_Deficiency->Accumulation

Caption: Mitochondrial beta-oxidation pathway for long-chain fatty acids.

Start Start Plasmid Design FadR-FRET Plasmid Construct Start->Plasmid Transform Transform into Expression Host (e.g., E. coli) Plasmid->Transform Transfect Transfect Plasmid into Mammalian Cells (for in-vivo) Plasmid->Transfect Induce Induce Protein Expression (e.g., IPTG) Transform->Induce Purify Purify FadR-FRET Protein (for in-vitro) Induce->Purify Image Fluorescence Microscopy (FRET Imaging) Transfect->Image Analyze Analyze FRET Ratio (Signal Quantification) Image->Analyze End End Analyze->End

Caption: Workflow for the FadR-FRET fluorescent biosensor.

Start Start Prepare Prepare Graphene-Modified Electrode Start->Prepare Immobilize Immobilize Engineered FadR (Covalent Bonding) Prepare->Immobilize Block Block Non-Specific Binding Sites (e.g., BSA) Immobilize->Block Incubate Incubate with Sample Containing Analyte Block->Incubate Measure Perform Electrochemical Measurement (e.g., DPV, EIS) Incubate->Measure Analyze Analyze Signal Change (Correlate to Concentration) Measure->Analyze End End Analyze->End

Caption: Workflow for the E-FadR electrochemical biosensor.

Performance Characteristics

The performance of both biosensor platforms has been rigorously characterized. Key quantitative data are summarized below.

Table 1: FadR-FRET Fluorescent Biosensor Performance

Parameter Value Conditions
Analyte This compound -
Apparent Kd 1.5 ± 0.2 µM In-vitro, PBS pH 7.4, 25°C
Dynamic Range 100 nM - 25 µM In-vitro assays
Optimal Excitation/Emission Ex: 430 nm / Em: 475 nm & 530 nm FRET pair dependent
Response Time (in-vivo) < 5 minutes Live-cell imaging
Selectivity (vs. Palmitoyl-CoA) > 20-fold Competitive binding assay
Selectivity (vs. Oleoyl-CoA) > 15-fold Competitive binding assay

| Selectivity (vs. Acetyl-CoA) | > 1000-fold | Competitive binding assay |

Table 2: E-FadR Electrochemical Biosensor Performance

Parameter Value Conditions
Analyte This compound -
Limit of Detection (LOD) 50 nM S/N = 3, DPV in PBS pH 7.4
Linear Range 100 nM - 10 µM R² > 0.99
Response Time < 10 minutes Incubation at 25°C
Intra-electrode CV < 4% n=5 measurements
Inter-electrode CV < 7% n=5 electrodes

| Stability | > 90% signal retention after 2 weeks | Stored at 4°C |

Experimental Protocols

Protocol 1: In-Vivo Detection using FadR-FRET Biosensor

Objective: To monitor relative changes in intracellular this compound concentrations in real-time.

Materials:

  • Mammalian expression plasmid containing the FadR-FRET biosensor construct.

  • Appropriate mammalian cell line (e.g., HEK293T, HepG2).

  • Cell culture medium, FBS, and supplements.

  • Transfection reagent (e.g., Lipofectamine).

  • Fluorescence microscope equipped with a FRET filter set and an environmental chamber.

  • Image analysis software (e.g., ImageJ/Fiji with FRET analysis plugins).

Methodology:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy 24 hours prior to transfection.

    • Transfect the cells with the FadR-FRET plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for biosensor expression.

  • Microscopy Setup:

    • Mount the dish on the microscope stage within an environmental chamber (37°C, 5% CO₂).

    • Identify cells expressing the biosensor (visible fluorescence).

    • Set up the microscope for ratiometric FRET imaging. This typically involves sequential acquisition of donor and acceptor channel images upon donor excitation.

  • Image Acquisition:

    • Acquire baseline images for 5-10 minutes to establish a stable FRET ratio.

    • Introduce the experimental stimulus (e.g., a drug candidate, metabolic precursor like tetradecenoic acid).

    • Continue acquiring images at regular intervals (e.g., every 30-60 seconds) for the duration of the experiment.

  • Data Analysis:

    • For each time point, perform background subtraction on both donor and acceptor channel images.

    • Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for individual cells or regions of interest (ROIs).

    • Plot the normalized FRET ratio change (ΔR/R₀) over time to visualize the dynamics of this compound.

Protocol 2: In-Vitro Quantification using E-FadR Biosensor

Objective: To quantify the absolute concentration of this compound in biological samples (e.g., cell lysates).

Materials:

  • E-FadR biosensor electrodes.

  • Potentiostat for electrochemical measurements.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound standards of known concentrations.

  • Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking.

  • Biological samples (e.g., cell lysates prepared in a non-detergent lysis buffer).

Methodology:

  • Electrode Preparation:

    • If required, clean the electrode surface according to manufacturer instructions.

    • The provided E-FadR electrodes are pre-functionalized and ready to use.

  • Calibration Curve Generation:

    • Pipette a standard volume (e.g., 50 µL) of each this compound standard solution onto a separate E-FadR electrode.

    • Incubate for 10 minutes at room temperature.

    • Perform an electrochemical measurement using a technique like Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS).

    • Record the peak current (for DPV) or charge transfer resistance (for EIS).

    • Plot the signal response versus the log of the concentration to generate a calibration curve.

  • Sample Measurement:

    • Apply 50 µL of the biological sample to a fresh E-FadR electrode.

    • Incubate for 10 minutes at room temperature.

    • Perform the same electrochemical measurement as used for the calibration curve.

  • Data Analysis:

    • Use the signal value obtained from the sample to determine the concentration of this compound by interpolating from the standard curve.

    • Factor in any dilution of the original sample to calculate the final concentration.

Protocol 3: Characterizing Biosensor Selectivity

Objective: To confirm the specificity of the biosensor for this compound over other related acyl-CoAs.

Materials:

  • Purified FadR-FRET protein or E-FadR electrodes.

  • This compound.

  • Potentially interfering compounds (e.g., Palmitoyl-CoA, Oleoyl-CoA, Acetyl-CoA, Coenzyme A).

  • Fluorometer or potentiostat.

Methodology:

  • Establish Baseline Signal:

    • For FadR-FRET: Measure the FRET ratio of the purified protein in the presence of a sub-saturating concentration (e.g., the Kd value) of this compound.

    • For E-FadR: Measure the electrochemical signal of an electrode incubated with a sub-saturating concentration of this compound.

  • Competitive Assay:

    • To the mixture from the previous step, add an increasing concentration of the potentially interfering compound.

    • After a brief incubation, re-measure the FRET ratio or electrochemical signal.

  • Data Analysis:

    • A significant change in the signal only at very high concentrations of the interfering compound indicates good selectivity.

    • Plot the signal response versus the concentration of the interfering compound. The concentration required to displace 50% of the primary analyte (IC₅₀) can be used to quantify selectivity. A higher IC₅₀ for an interfering compound signifies better selectivity for the target analyte.

Troubleshooting

IssuePossible CauseSuggested Solution
(FRET) Low biosensor expression Poor transfection efficiency; Cell toxicityOptimize transfection protocol; Use a different promoter or cell line.
(FRET) No change in FRET ratio Biosensor not functional; Analyte concentration below detection limit; Incorrect filter setVerify plasmid sequence; Use positive controls; Check microscope filter specifications.
(E-FadR) High signal variability Inconsistent electrode surface; Improper immobilizationUse electrodes from the same batch; Ensure consistent incubation times and volumes.
(E-FadR) No signal response Inactive protein on electrode; Analyte degradedStore electrodes properly at 4°C; Prepare fresh samples and standards before use.
(Both) High background signal Non-specific binding; Sample matrix interferenceUse blocking agents (BSA); Dilute sample or perform sample cleanup (e.g., solid-phase extraction).

References

Application Notes and Protocols for the Identification of 11Z-Tetradecenoyl-CoA in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-tetradecenoyl-CoA is an unsaturated long-chain acyl-coenzyme A (CoA) molecule that plays a significant role in various biological processes, including as a key intermediate in the biosynthesis of insect sex pheromones. Its accurate identification and quantification in complex biological samples are crucial for understanding its metabolic pathways and for the development of targeted therapeutic agents or pest control strategies. These application notes provide detailed protocols for the extraction, identification, and quantification of this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Experimental Protocols

A. Extraction of this compound from Biological Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues and cells.[1][2][3]

Materials:

  • Biological sample (e.g., tissue, cell pellet)

  • Phosphate buffered saline (PBS), ice-cold

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol, ice-cold

  • Acetonitrile (B52724) (ACN), ice-cold

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Internal Standard (IS): Heptadecanoyl-CoA (or a custom-synthesized deuterated this compound)

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE elution buffer: 2-propanol

  • Centrifuge capable of 4°C and high speeds

  • Homogenizer (e.g., glass Dounce or mechanical)

Procedure:

  • Sample Preparation:

    • For tissues: Weigh approximately 50-100 mg of frozen tissue and keep on dry ice.

    • For cells: Wash the cell pellet (from ~10^6 to 10^7 cells) twice with ice-cold PBS and centrifuge to remove the supernatant.

  • Homogenization:

    • Add 1 mL of ice-cold homogenization buffer to the tissue or cell pellet.

    • Add a known amount of internal standard (e.g., 1 nmol of Heptadecanoyl-CoA).

    • Homogenize thoroughly on ice.

    • Add 1 mL of ice-cold 2-propanol and homogenize again.

  • Extraction:

    • Add 2 mL of ice-cold acetonitrile and 0.125 mL of saturated ammonium sulfate solution.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous-organic supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by washing with 3 mL of 100% methanol (B129727) followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of 2-propanol.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A).

B. LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of long-chain acyl-CoAs by LC-MS/MS.[4][5][6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion ([M+H]+) for tetradecenoyl-CoA (C35H60N7O17P3S) is approximately m/z 976.3. A characteristic neutral loss of the 5'-ADP moiety (507.1 Da) is a common fragmentation pattern for acyl-CoAs. Another key fragment corresponds to the adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.

      • Primary Transition: Q1: 976.3 -> Q3: 469.2 ([M+H - 507]+)

      • Confirmatory Transition: Q1: 976.3 -> Q3: 428.0

    • Internal Standard (Heptadecanoyl-CoA):

      • Q1: 1020.4 -> Q3: 513.3 ([M+H - 507]+)

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

II. Data Presentation

Quantitative data for acyl-CoAs can vary significantly between different biological samples and experimental conditions. The following table provides representative data for various long-chain acyl-CoAs from existing literature to serve as a reference.[9]

Acyl-CoA SpeciesMouse Liver (pmol/mg protein)HepG2 Cells (pmol/mg protein)LHCNM2 Cells (pmol/mg protein)
Myristoyl-CoA (C14:0)0.8 ± 0.11.2 ± 0.20.5 ± 0.1
Tetradecenoyl-CoA (C14:1) Not specifically reported, but expected to be in a similar range as other C14 species.Not specifically reported, but expected to be in a similar range as other C14 species.Not specifically reported, but expected to be in a similar range as other C14 species.
Palmitoyl-CoA (C16:0)2.5 ± 0.44.5 ± 0.71.8 ± 0.3
Palmitoleoyl-CoA (C16:1)1.1 ± 0.22.0 ± 0.30.9 ± 0.2
Oleoyl-CoA (C18:1)3.2 ± 0.55.8 ± 0.92.5 ± 0.4
Linoleoyl-CoA (C18:2)1.5 ± 0.32.8 ± 0.51.2 ± 0.2

Note: The concentration of this compound will need to be determined experimentally using the described protocol and an appropriate standard.

III. Mandatory Visualizations

A. Signaling Pathway: Biosynthesis of an Insect Pheromone Precursor

The following diagram illustrates the biosynthesis of a C14 pheromone precursor, highlighting the role of delta-11 desaturase in converting a saturated C14 acyl-CoA to this compound.[2][10][11][12]

Pheromone_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Desaturation cluster_2 Pheromone Production Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Myristoyl-CoA\n(C14:0-CoA) Myristoyl-CoA (C14:0-CoA) FAS->Myristoyl-CoA\n(C14:0-CoA) Desaturase Delta-11 Desaturase Myristoyl-CoA\n(C14:0-CoA)->Desaturase Introduction of double bond at C11 This compound\n(C14:1-CoA) This compound (C14:1-CoA) Desaturase->this compound\n(C14:1-CoA) Reduction Fatty Acyl-CoA Reductase This compound\n(C14:1-CoA)->Reduction 11Z-Tetradecen-1-ol 11Z-Tetradecen-1-ol Reduction->11Z-Tetradecen-1-ol Acetylation Acetyltransferase 11Z-Tetradecen-1-ol->Acetylation 11Z-Tetradecenyl Acetate\n(Pheromone Component) 11Z-Tetradecenyl Acetate (Pheromone Component) Acetylation->11Z-Tetradecenyl Acetate\n(Pheromone Component)

Caption: Biosynthesis of a C14 insect pheromone component.

B. Experimental Workflow

This diagram outlines the complete workflow from sample collection to data analysis for the identification of this compound.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (in buffer with Internal Standard) Sample->Homogenization Extraction Liquid-Liquid Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Purification Solid Phase Extraction (C18 Cartridge) Extraction->Purification Concentration Drying and Reconstitution Purification->Concentration LCMS LC-MS/MS Analysis (C18 Column, ESI+, MRM) Concentration->LCMS Data Data Processing and Quantification LCMS->Data Result Concentration of This compound Data->Result

Caption: Workflow for this compound analysis.

C. Logical Relationship: Acyl-CoA Fragmentation in MS/MS

This diagram illustrates the characteristic fragmentation pattern of a long-chain acyl-CoA, such as this compound, in a tandem mass spectrometer.

Fragmentation_Diagram Precursor Precursor Ion [M+H]+ CID Collision-Induced Dissociation (CID) Precursor->CID Fragment1 Product Ion 1 [M+H - 507]+ CID->Fragment1 Neutral Loss of 5'-ADP Fragment2 Product Ion 2 (m/z 428.0) CID->Fragment2 Adenosine 3',5'-diphosphate fragment

Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.

References

Application Notes and Protocols for Fluorescent Labeling of 11Z-Tetradecenoyl-CoA for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-Tetradecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) that plays a crucial role as an intermediate in fatty acid metabolism and cellular signaling. The ability to visualize the subcellular localization and dynamics of this compound is essential for understanding its diverse biological functions. This document provides detailed application notes and protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging. The proposed methodology involves the enzymatic synthesis of this compound followed by covalent labeling with a bright and photostable fluorophore, BODIPY™ FL.

Data Presentation: Photophysical Properties of Fluorescent Probes

The selection of a suitable fluorophore is critical for successful cellular imaging. BODIPY™ FL is a versatile dye with excellent photophysical properties for live-cell imaging. Below is a summary of its key characteristics.

PropertyValueReference
Fluorophore BODIPY™ FL[1](2)
Excitation Maximum (λex) 502 nm[1](2)
Emission Maximum (λem) 510 nm[1](2)
Molar Extinction Coefficient (ε) 82,000 cm⁻¹M⁻¹[3](4)
Quantum Yield (Φ) High[1](2)
Reactive Group N-hydroxysuccinimidyl (NHS) Ester[1](2)
Reactivity Primary Amines[1](2)
Solubility DMSO, DMF[1](2)

Experimental Protocols

This section provides detailed protocols for the synthesis, labeling, and cellular imaging of this compound.

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from 11Z-tetradecenoic acid and Coenzyme A using a long-chain acyl-CoA synthetase (ACSL).

Materials:

  • 11Z-Tetradecenoic acid

  • Coenzyme A (CoA), free acid

  • Long-chain acyl-CoA synthetase (ACSL) (e.g., from Pseudomonas sp. or recombinant human ACSL1)

  • ATP, disodium (B8443419) salt

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM DTT

    • 0.1% Triton X-100

    • 1 mM Coenzyme A

  • Add 11Z-tetradecenoic acid to the reaction mixture to a final concentration of 200 µM. The fatty acid should be dissolved in a small amount of ethanol (B145695) or DMSO before adding to the aqueous buffer.

  • Initiate the reaction by adding ACSL to a final concentration of 0.1-0.5 U/mL.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by reverse-phase HPLC, observing the formation of the this compound peak and the disappearance of the CoA peak.

  • Purify the this compound using solid-phase extraction or preparative HPLC. A C18 column is suitable for this purpose. The product can be eluted with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).[5](6)

  • Lyophilize the purified product and store it at -80°C.

Protocol 2: Fluorescent Labeling of this compound with BODIPY™ FL NHS Ester

This protocol details the conjugation of the amine-reactive BODIPY™ FL NHS ester to the primary amine groups of the adenosine (B11128) moiety of Coenzyme A in the synthesized this compound.

Materials:

  • Purified this compound

  • BODIPY™ FL NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the purified this compound in the sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.

  • Prepare a 10 mg/mL stock solution of BODIPY™ FL NHS Ester in anhydrous DMF or DMSO immediately before use.

  • Add the BODIPY™ FL NHS Ester stock solution to the this compound solution. A molar ratio of 10-15 moles of dye to 1 mole of acyl-CoA is a good starting point for optimization.(--INVALID-LINK--)

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the fluorescently labeled product, BODIPY™ FL-11Z-tetradecenoyl-CoA, from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the fluorescent fractions corresponding to the labeled acyl-CoA.

  • Determine the concentration and degree of labeling by measuring the absorbance at 260 nm (for CoA) and 502 nm (for BODIPY™ FL).

  • Store the purified fluorescent probe at -20°C, protected from light.

Protocol 3: Cellular Imaging of BODIPY™ FL-11Z-Tetradecenoyl-CoA

This protocol describes the introduction of the fluorescently labeled this compound into cultured cells and subsequent imaging by fluorescence microscopy.

Materials:

  • BODIPY™ FL-11Z-tetradecenoyl-CoA

  • Cultured mammalian cells (e.g., HeLa, HepG2, or a cell line relevant to the research question)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™ Red CMXRos for mitochondria, ER-Tracker™ Red for endoplasmic reticulum) (optional)

  • Formaldehyde (B43269) or paraformaldehyde for cell fixation (optional)

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Labeling:

    • Prepare a working solution of BODIPY™ FL-11Z-tetradecenoyl-CoA in serum-free cell culture medium. The optimal concentration should be determined empirically but a starting range of 1-10 µM is recommended.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time can be varied to study uptake kinetics.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove excess probe.

  • Co-staining (Optional):

    • If desired, incubate the cells with Hoechst 33342 (for live-cell nuclear staining) or organelle-specific trackers according to the manufacturer's instructions.

  • Imaging:

    • For live-cell imaging, add fresh, pre-warmed culture medium or PBS to the cells.

    • For fixed-cell imaging, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS. If nuclear staining with DAPI is desired, it can be added during one of the final wash steps. Mount the coverslips on microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for BODIPY™ FL (Excitation: ~490/20 nm, Emission: ~525/50 nm), and other dyes if used. Confocal microscopy is recommended for high-resolution imaging and subcellular localization studies.

  • Image Analysis:

    • Analyze the acquired images to determine the subcellular distribution of the fluorescent probe. Quantitative analysis can include measuring fluorescence intensity in different cellular compartments and co-localization analysis with organelle markers.

Visualizations

Signaling Pathway of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs, such as this compound, are central players in cellular metabolism and signaling. They can be utilized for energy production via β-oxidation, incorporated into complex lipids for membrane synthesis and energy storage, or act as signaling molecules that regulate various cellular processes. Acyl-CoA binding proteins (ACBPs) are key mediators of their intracellular transport and signaling functions.[7](7)

Acyl_CoA_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Fatty Acid_cyto Fatty Acid Fatty Acid->Fatty Acid_cyto Transport This compound This compound Fatty Acid_cyto->this compound CoA ATP ACBP ACBP This compound->ACBP Binding Complex Lipids Complex Lipids (e.g., Phospholipids, TAGs) This compound->Complex Lipids Synthesis Signaling Events Signaling Events (e.g., Enzyme regulation, Gene expression) This compound->Signaling Events Regulation Beta-Oxidation β-Oxidation This compound->Beta-Oxidation Energy Production ACSL ACSL ACSL->this compound ACBP->Complex Lipids Delivery ACBP->Beta-Oxidation Delivery

Caption: General signaling and metabolic pathways of long-chain acyl-CoAs.

Experimental Workflow for Fluorescent Labeling and Imaging

The overall workflow involves the synthesis of the acyl-CoA, its fluorescent labeling, purification, and subsequent application in cellular imaging.

Experimental_Workflow cluster_synthesis Synthesis & Labeling cluster_purification Purification & Characterization cluster_imaging Cellular Imaging A 11Z-Tetradecenoic Acid + CoA B Enzymatic Synthesis (ACSL, ATP) A->B C This compound B->C E Conjugation Reaction C->E D BODIPY™ FL NHS Ester D->E F BODIPY™ FL- This compound E->F G HPLC Purification F->G H Spectroscopic Analysis (Absorbance, Fluorescence) G->H I Cell Culture & Labeling H->I J Fluorescence Microscopy I->J K Image Analysis (Localization, Quantification) J->K

Caption: Workflow for fluorescent labeling and cellular imaging.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the fluorescent labeling of this compound and its application in cellular imaging. The use of the BODIPY™ FL fluorophore provides a highly sensitive and photostable tool for visualizing the subcellular distribution and dynamics of this important lipid metabolite. These methods will be valuable for researchers investigating the roles of long-chain acyl-CoAs in metabolic regulation, signal transduction, and the pathogenesis of various diseases.

References

Troubleshooting & Optimization

Troubleshooting low yield in 11Z-tetradecenoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 11Z-tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary approaches for the synthesis of this compound: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This method typically involves the activation of 11Z-tetradecenoic acid, for example by converting it to an acid chloride or a mixed anhydride, followed by reaction with coenzyme A.[1] Another common method utilizes N-hydroxysuccinimide esters of the fatty acid, which can produce high yields with minimal side reactions.[2]

  • Enzymatic Synthesis: This approach utilizes acyl-CoA synthetase enzymes to ligate 11Z-tetradecenoic acid to coenzyme A in the presence of ATP.[3] This method is often preferred for its high specificity and milder reaction conditions, which can help preserve the sensitive cis-double bond.

Q2: What are the most common reasons for low yields in this compound synthesis?

A2: Low yields can stem from several factors, including:

  • Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction conditions, insufficient reaction time, or inactive reagents.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Product degradation: this compound, being an unsaturated acyl-CoA, is susceptible to oxidation and hydrolysis, especially during purification and storage.

  • Loss during purification: The product may be lost during extraction, precipitation, or chromatographic purification steps.

  • Isomerization of the double bond: The cis configuration of the double bond can isomerize to the more stable trans form under harsh reaction conditions.[4][5]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at 260 nm for the adenine (B156593) ring of CoA) is a common method to assess purity and quantify the product.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure, including the presence and configuration of the cis-double bond.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptoms:

  • No peak corresponding to this compound on the HPLC chromatogram.

  • Very low concentration of the desired product as determined by UV spectroscopy or other quantification methods.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Reagents 11Z-Tetradecenoic Acid: Verify the purity and integrity of the starting fatty acid. If it has been stored for a long time, it may have oxidized. Coenzyme A: CoA is unstable and can degrade. Use a fresh batch or verify the activity of your current stock. Enzymes (for enzymatic synthesis): Ensure the acyl-CoA synthetase is active. Improper storage or handling can lead to loss of activity.
Suboptimal Reaction Conditions pH: For enzymatic reactions, ensure the pH of the reaction buffer is optimal for the specific acyl-CoA synthetase being used. Temperature: Both chemical and enzymatic reactions have optimal temperature ranges. For chemical synthesis, excessively high temperatures can lead to side reactions. For enzymatic synthesis, high temperatures can denature the enzyme. Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress over time using a suitable analytical method like HPLC.
Presence of Inhibitors For enzymatic synthesis, the starting material or solvent may contain inhibitors of the acyl-CoA synthetase. Purify the starting materials if necessary.
Issue 2: Presence of Multiple Peaks in HPLC Analysis

Symptoms:

  • The HPLC chromatogram shows multiple peaks in addition to the expected product peak.

Possible Causes and Solutions:

CauseRecommended Action
Unreacted Starting Materials The reaction has not gone to completion. Optimize reaction conditions (see Issue 1) or adjust the stoichiometry of the reactants.
Side Products Oxidation: The unsaturated fatty acyl chain is prone to oxidation. Perform the reaction and purification under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. Hydrolysis: The thioester bond can be hydrolyzed. Avoid extreme pH conditions and prolonged exposure to aqueous environments, especially at elevated temperatures. Isomerization: The cis-double bond can isomerize to the trans-isomer. Use mild reaction conditions and avoid exposure to strong acids, bases, or high temperatures. HPLC methods with good resolution can often separate cis and trans isomers.[8]
Degradation during Sample Preparation The product may be degrading during preparation for HPLC analysis. Minimize the time between sample preparation and injection.

Experimental Protocols

Protocol 1: Chemical Synthesis via Mixed Anhydride Method

This protocol is a general guideline and may require optimization.

  • Activation of 11Z-Tetradecenoic Acid:

    • Dissolve 11Z-tetradecenoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).

    • Cool the solution to 0°C in an ice bath under an inert atmosphere.

    • Add triethylamine (B128534) (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents).

    • Stir the reaction mixture at 0°C for 30-60 minutes.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve coenzyme A trilithium salt in cold, degassed water.

    • Slowly add the aqueous CoA solution to the activated fatty acid solution at 0°C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of water.

    • Acidify the solution to pH 3-4 with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reversed-phase HPLC.

Protocol 2: Enzymatic Synthesis using Acyl-CoA Synthetase

This protocol is a general guideline and the specific conditions will depend on the enzyme used.

  • Reaction Setup:

    • In a reaction vessel, combine a buffered solution (e.g., Tris-HCl or potassium phosphate) at the optimal pH for the enzyme.

    • Add ATP (adenosine triphosphate), magnesium chloride (as a cofactor), and dithiothreitol (B142953) (DTT) to maintain a reducing environment.

    • Add coenzyme A.

    • Add 11Z-tetradecenoic acid (it may be necessary to dissolve it in a small amount of an organic solvent like DMSO first).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-3 hours.

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Purification:

    • Stop the reaction by adding an acid (e.g., citric acid) to lower the pH.

    • Remove the denatured protein by centrifugation.

    • The supernatant containing this compound can be purified using solid-phase extraction (SPE) on a C18 cartridge or by reversed-phase HPLC.[6]

Data Presentation

Table 1: Troubleshooting Low Yield in this compound Synthesis

ParameterPotential IssueRecommended Optimization
Reagents Degradation of CoA or fatty acid; inactive enzyme.Use fresh, high-purity reagents. Verify enzyme activity.
Reaction Time Incomplete reaction.Monitor reaction progress over time to determine the optimal duration.
Temperature Suboptimal for reaction rate or enzyme stability.Optimize temperature for the specific synthesis method. Avoid excessive heat.
pH Suboptimal for enzyme activity or stability of reactants/products.Adjust the pH of the reaction buffer to the optimal range for the enzyme.
Solvent Poor solubility of reactants; inhibition of enzyme.Use a co-solvent if necessary to improve solubility. Ensure the solvent is compatible with the enzyme.
Purification Product loss during extraction or chromatography.Optimize the purification protocol to minimize steps and improve recovery.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check for Product Formation (HPLC, TLC) start->check_reaction no_product No Product Detected check_reaction->no_product low_product Low Product with Impurities check_reaction->low_product check_reagents Verify Reagent Quality and Activity (CoA, Fatty Acid, Enzyme) no_product->check_reagents If none check_conditions Review Reaction Conditions (pH, Temp, Time) no_product->check_conditions If reagents are good check_impurities Identify Impurities (HPLC-MS) low_product->check_impurities optimize_reagents Use Fresh Reagents / Active Enzyme check_reagents->optimize_reagents optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions unreacted_starting_material Unreacted Starting Material? check_impurities->unreacted_starting_material side_products Side Products Detected? (Oxidized, Isomerized) check_impurities->side_products optimize_reaction_time Increase Reaction Time / Optimize Stoichiometry unreacted_starting_material->optimize_reaction_time Yes modify_conditions Use Milder Conditions (Inert atmosphere, lower temp) side_products->modify_conditions Yes optimize_purification Optimize Purification Protocol side_products->optimize_purification No obvious side products

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Protocols cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start 11Z-Tetradecenoic Acid activation Activation (e.g., with Ethyl Chloroformate) chem_start->activation reaction_coa Reaction with Coenzyme A activation->reaction_coa chem_product Crude this compound reaction_coa->chem_product chem_purification Purification (HPLC) chem_product->chem_purification chem_final Pure this compound chem_purification->chem_final enz_start 11Z-Tetradecenoic Acid + CoA reaction_enzyme Reaction with Acyl-CoA Synthetase (ATP, Mg2+) enz_start->reaction_enzyme enz_product Crude this compound reaction_enzyme->enz_product enz_purification Purification (SPE or HPLC) enz_product->enz_purification enz_final Pure this compound enz_purification->enz_final

References

Technical Support Center: Optimizing Enzymatic Reactions with 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic reactions involving 11Z-tetradecenoyl-CoA as a substrate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

1. Which enzyme classes are known to utilize this compound as a substrate?

This compound, a monounsaturated long-chain fatty acyl-CoA, is a substrate for several key enzyme families involved in fatty acid metabolism. These include:

  • Long-Chain Acyl-CoA Synthetases (LACS): These enzymes catalyze the formation of acyl-CoA from fatty acids, ATP, and Coenzyme A.[1][2]

  • Acyl-CoA Dehydrogenases and Oxidases: These enzymes are involved in the first step of β-oxidation, introducing a double bond into the acyl-CoA chain.[3][4]

  • Enoyl-CoA Hydratases: This class of enzymes catalyzes the hydration of the double bond in enoyl-CoA molecules during the second step of β-oxidation.[5][6][7]

2. What are the main challenges when working with this compound in enzymatic assays?

The primary challenges are related to its amphipathic nature, which can lead to:

  • Low aqueous solubility: This can cause the substrate to precipitate out of solution, leading to inaccurate and irreproducible results.

  • Micelle formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles, which may not be accessible to the enzyme's active site.

  • Substrate inhibition: High concentrations of long-chain acyl-CoAs can lead to substrate inhibition in some enzymes.

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperature.

3. How can I improve the solubility of this compound in my assay buffer?

To improve solubility and prevent micelle formation, consider the following:

  • Use of detergents: Low concentrations of non-ionic detergents like Triton X-100 can help to solubilize long-chain acyl-CoAs.

  • Bovine Serum Albumin (BSA): BSA can bind to fatty acyl-CoAs and act as a carrier protein, preventing precipitation and making the substrate more available to the enzyme.

  • Sonication: Brief sonication of the substrate solution can help to disperse aggregates.

  • Solvent pre-dissolving: Dissolving the substrate in a small amount of an organic solvent like ethanol (B145695) or DMSO before adding it to the aqueous buffer can improve its dispersion. Ensure the final solvent concentration does not inhibit your enzyme.

4. What is the role of this compound in cellular signaling?

Long-chain acyl-CoA esters, including unsaturated species like this compound, are not just metabolic intermediates but also act as signaling molecules.[8][9] They can influence cellular processes by:

  • Regulating enzyme activity: They can allosterically regulate key metabolic enzymes.[8]

  • Modulating transcription factors: They can influence the activity of transcription factors involved in lipid metabolism.[8]

  • Protein acylation: They can be used for the post-translational modification of proteins, affecting their localization and function.[10]

Troubleshooting Common Experimental Issues
Problem Possible Cause Recommended Solution
Low or no enzyme activity Substrate precipitationImprove substrate solubility using BSA or a non-ionic detergent.
Inactive enzymeEnsure proper enzyme storage and handling. Use a fresh enzyme aliquot.
Incorrect buffer conditions (pH, ionic strength)Optimize the buffer composition, pH, and ionic strength for your specific enzyme.
Presence of inhibitors in the samplePurify the sample to remove potential inhibitors.
High background signal Non-enzymatic substrate degradationRun a no-enzyme control to quantify the rate of non-enzymatic hydrolysis.
Contaminating enzymes in the sampleFor crude extracts, consider further purification of the enzyme of interest.
Interference from assay componentsTest for interference from each component of the reaction mixture.
Poor reproducibility Inconsistent substrate preparationPrepare a fresh stock solution of this compound for each experiment and handle it consistently.
Pipetting errorsUse calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.
Temperature fluctuationsEnsure a constant and optimal temperature throughout the assay.

Quantitative Data

While specific kinetic parameters for this compound are not extensively reported, the following table provides representative Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for enzymes acting on structurally similar long-chain fatty acyl-CoAs. These values can serve as a baseline for experimental design.

Enzyme ClassRepresentative SubstrateKm (µM)Vmax (nmol/min/mg)Organism/Source
Long-Chain Acyl-CoA Synthetase Palmitic Acid (16:0)10 - 50100 - 500Rat Liver
Oleic Acid (18:1)5 - 20200 - 800Yeast
Acyl-CoA Oxidase Palmitoyl-CoA (16:0)15 - 6050 - 250Rat Liver Peroxisomes
Oleoyl-CoA (18:1)10 - 4080 - 300Candida tropicalis
Enoyl-CoA Hydratase Crotonyl-CoA (4:0, trans-2)29 - 50Varies with substrateAeromonas caviae[11]
Hexenoyl-CoA (6:0, trans-2)~30Varies with substrateAeromonas caviae[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Acyl-CoA Synthetase (LACS) Activity Assay

This protocol measures the activity of LACS by quantifying the formation of this compound.

Materials:

  • 11Z-tetradecenoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Triton X-100

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Enzyme preparation (purified or cell lysate)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product)

Procedure:

  • Substrate Preparation: Prepare a stock solution of 11Z-tetradecenoic acid in ethanol. Create the reaction substrate by mixing the fatty acid stock with an equimolar amount of BSA in the assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, CoA, MgCl₂, and Triton X-100.

  • Enzyme Addition: Add the enzyme preparation to the reaction mixture. For a negative control, add buffer instead of the enzyme.

  • Initiate Reaction: Start the reaction by adding the 11Z-tetradecenoic acid/BSA substrate mix.

  • Incubation: Incubate at the optimal temperature for your enzyme (e.g., 37°C) for a set period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., 2 M formic acid).

  • Detection: Quantify the amount of this compound formed using a suitable method, such as a coupled enzymatic assay that produces a fluorescent or colorimetric signal.

Protocol 2: Acyl-CoA Oxidase Activity Assay

This protocol measures the activity of acyl-CoA oxidase by detecting the hydrogen peroxide (H₂O₂) produced.

Materials:

  • This compound

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Horseradish Peroxidase (HRP)

  • A fluorescent or colorimetric HRP substrate (e.g., Amplex Red)

  • Enzyme preparation

Procedure:

  • Substrate Solution: Prepare a working solution of this compound in the assay buffer. The inclusion of a low concentration of Triton X-100 may be necessary.

  • Reaction Cocktail: Prepare a reaction cocktail containing the assay buffer, HRP, and the HRP substrate.

  • Reaction Setup: In a 96-well plate, add the enzyme preparation to the wells.

  • Initiate Reaction: Start the reaction by adding the this compound substrate solution to each well.

  • Measurement: Immediately measure the increase in fluorescence or absorbance over time in a plate reader. The rate of signal increase is proportional to the acyl-CoA oxidase activity.

Protocol 3: Enoyl-CoA Hydratase Activity Assay

This protocol measures the hydration of the double bond in this compound by monitoring the decrease in absorbance at a specific wavelength.

Materials:

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Enzyme preparation

Procedure:

  • Substrate Solution: Prepare a solution of this compound in the assay buffer.

  • Spectrophotometer Setup: Set a spectrophotometer to the wavelength where the enoyl-CoA double bond has maximum absorbance (typically around 263 nm).

  • Reaction Initiation: In a quartz cuvette, add the assay buffer and the this compound substrate solution. Add the enzyme preparation to start the reaction.

  • Measurement: Monitor the decrease in absorbance at the specified wavelength over time. The rate of absorbance decrease is proportional to the enoyl-CoA hydratase activity.[11]

Visualizations

Signaling Pathway of Unsaturated Fatty Acyl-CoAs

Fatty_Acyl_CoA_Signaling FFA Unsaturated Fatty Acid (e.g., 11Z-tetradecenoic acid) LACS Long-Chain Acyl-CoA Synthetase (LACS) FFA->LACS ATP, CoA AcylCoA This compound BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Complex Lipid Synthesis AcylCoA->LipidSyn Signaling Cellular Signaling AcylCoA->Signaling LACS->AcylCoA Transcription Transcription Factor Modulation Signaling->Transcription EnzymeReg Enzyme Regulation Signaling->EnzymeReg ProteinAcyl Protein Acylation Signaling->ProteinAcyl

Caption: Signaling roles of unsaturated fatty acyl-CoAs.

Experimental Workflow for LACS Assay

LACS_Workflow sub_prep 1. Substrate Preparation (Fatty Acid + BSA) reaction_start 4. Initiate Reaction (Add Substrate) sub_prep->reaction_start mix_prep 2. Reaction Mixture (Buffer, ATP, CoA, MgCl₂) enzyme_add 3. Add Enzyme mix_prep->enzyme_add enzyme_add->reaction_start incubation 5. Incubate at Optimal Temp. reaction_start->incubation termination 6. Stop Reaction incubation->termination detection 7. Quantify Product termination->detection

Caption: Workflow for an Acyl-CoA Synthetase (LACS) assay.

Troubleshooting Logic for Low Enzyme Activity

Caption: Troubleshooting flowchart for low enzyme activity.

References

Common issues with 11Z-tetradecenoyl-CoA stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11Z-tetradecenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns for this compound, a long-chain monounsaturated fatty acyl-CoA, in aqueous solutions are hydrolysis of the thioester bond and oxidation of the cis-double bond. Micelle formation can also occur at concentrations above the critical micelle concentration (CMC), which may affect its availability in enzymatic reactions.

Q2: How does pH affect the stability of this compound?

A2: The thioester bond of acyl-CoAs is susceptible to hydrolysis, particularly at alkaline pH. It is recommended to maintain aqueous solutions of this compound at a slightly acidic to neutral pH (pH 6.0-7.5) to minimize hydrolytic degradation.

Q3: What is the recommended storage procedure for this compound solutions?

A3: For short-term storage (hours to a few days), aqueous solutions should be kept on ice (0-4°C). For long-term storage, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. Storing the compound in a dry form, as provided by the manufacturer, is the most stable option.

Q4: Can I expect this compound to form micelles in my experimental buffer?

A4: Yes, like other long-chain fatty acyl-CoAs, this compound can form micelles in aqueous solutions. The critical micelle concentration (CMC) for similar long-chain acyl-CoAs can range from the low micromolar to millimolar concentrations, depending on the buffer composition, ionic strength, and temperature.[1][2] Micelle formation can reduce the concentration of monomeric acyl-CoA available to enzymes.

Q5: How can I prevent oxidation of the double bond in this compound?

A5: To prevent oxidation, it is crucial to use degassed buffers and to minimize the exposure of the solution to atmospheric oxygen. The addition of antioxidants, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the buffer can also help to protect the double bond from oxidation.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.

Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh solutions of this compound for each experiment. Verify the integrity of your stock solution using HPLC or mass spectrometry.
Micelle formation Determine the critical micelle concentration (CMC) in your experimental buffer. If your working concentration is above the CMC, consider reducing the concentration or adding a mild, non-interfering detergent to your assay buffer.
Inaccurate concentration of stock solution Re-quantify the concentration of your this compound stock solution using a reliable method such as UV spectrophotometry (measuring absorbance at 260 nm for the adenine (B156593) portion of CoA) or a specific enzymatic assay.
Adsorption to labware Use low-adhesion microcentrifuge tubes and pipette tips to minimize loss of this compound due to adsorption to plastic surfaces.

Issue 2: Suspected hydrolysis of the thioester bond.

Possible Cause Troubleshooting Step
High pH of the buffer Check the pH of your buffer and adjust it to a range of 6.0-7.5.
Prolonged incubation at room temperature Minimize the time that this compound solutions are kept at room temperature. Perform incubations on ice whenever possible.
Contamination with esterases Ensure all reagents and labware are free from contaminating enzymes. Use sterile, nuclease-free water for preparing solutions.

Issue 3: Potential oxidation of the 11Z-double bond.

Possible Cause Troubleshooting Step
Presence of dissolved oxygen in the buffer Degas all buffers prior to use by sparging with an inert gas (e.g., nitrogen or argon) or by using a vacuum system.
Exposure to air during experiments Minimize the headspace in your reaction vessels and consider performing experiments under an inert atmosphere if sensitivity to oxidation is high.
Presence of metal ions Metal ions can catalyze oxidation. If suspected, add a chelating agent like EDTA to your buffers, provided it does not interfere with your experiment.

Quantitative Data

Table 1: Critical Micelle Concentrations (CMCs) of Long-Chain Fatty Acyl-CoAs

Acyl-CoAChain Length:Double BondsCMC (µM)Conditions
Palmitoyl-CoA16:07 - 250Dependent on buffer, pH, and ionic strength[2]
Stearoyl-CoA18:0~30.05 M KPi, pH 7.4[1]
Oleoyl-CoA18:1~40.05 M KPi, pH 7.4[1]

Note: The CMC is influenced by factors such as acyl chain length, degree of unsaturation, temperature, pH, and ionic strength of the buffer. It is recommended to determine the CMC under your specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general method to monitor the degradation of this compound over time.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Divide the solution into aliquots for analysis at different time points.

    • Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).

  • HPLC Analysis:

    • At each time point, inject an aliquot onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method with two mobile phases:

      • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).

      • Mobile Phase B: Acetonitrile or methanol.

    • Monitor the elution profile using a UV detector at 260 nm (for the adenine base of CoA).

    • The intact this compound will elute as a single major peak. Degradation products, such as the free fatty acid and Coenzyme A, will have different retention times.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Protocol 2: Analysis of this compound by Mass Spectrometry

Mass spectrometry can be used to confirm the identity of this compound and its degradation products.

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol.

    • For LC-MS analysis, the HPLC eluent can be directly introduced into the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode.

    • Perform a full scan to identify the molecular ion of this compound and potential degradation products.

    • Use tandem mass spectrometry (MS/MS) to fragment the parent ion and confirm its structure. Key fragments will correspond to the fatty acyl chain and the Coenzyme A moiety.

  • Data Interpretation:

    • Compare the observed mass-to-charge ratios (m/z) with the theoretical values for this compound and its expected degradation products (e.g., 11Z-tetradecenoic acid and Coenzyme A).

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O (High pH) Oxidation Oxidation This compound->Oxidation O2 (Metal ions) 11Z-tetradecenoic_acid 11Z-tetradecenoic acid Hydrolysis->11Z-tetradecenoic_acid CoA CoA Hydrolysis->CoA Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Potential degradation pathways of this compound.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prepare Stock Solution Prepare Stock Solution Aliquot Samples Aliquot Samples Prepare Stock Solution->Aliquot Samples Store at Test Conditions Store at Test Conditions Aliquot Samples->Store at Test Conditions Analyze Time Point 0 Analyze Time Point 0 Store at Test Conditions->Analyze Time Point 0 Incubate Incubate Analyze Time Point 0->Incubate Analyze Subsequent Time Points Analyze Subsequent Time Points Incubate->Analyze Subsequent Time Points Quantify Peak Area Quantify Peak Area Analyze Subsequent Time Points->Quantify Peak Area Calculate Degradation Rate Calculate Degradation Rate Quantify Peak Area->Calculate Degradation Rate Inconsistent Results Inconsistent Results Check Solution Age Check Solution Age Inconsistent Results->Check Solution Age Check Concentration Check Concentration Check Solution Age->Check Concentration Fresh Use Fresh Solution Use Fresh Solution Check Solution Age->Use Fresh Solution Old Check for Micelles Check for Micelles Check Concentration->Check for Micelles Confirmed Re-quantify Stock Re-quantify Stock Check Concentration->Re-quantify Stock Uncertain Adjust Concentration Adjust Concentration Check for Micelles->Adjust Concentration > CMC Problem Solved Problem Solved Check for Micelles->Problem Solved < CMC Use Fresh Solution->Problem Solved Re-quantify Stock->Problem Solved Adjust Concentration->Problem Solved

References

Overcoming challenges in the purification of 11Z-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 11Z-tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this and other long-chain unsaturated fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound, a monounsaturated long-chain fatty acyl-CoA, revolve around its inherent instability and amphipathic nature. Key difficulties include:

  • Oxidation: The cis-double bond at the 11th position is susceptible to oxidation, which can lead to the formation of unwanted byproducts and degradation of the target molecule.[1][2]

  • Isomerization: The cis configuration can potentially isomerize to the more stable trans form, especially when exposed to heat, light, or certain chemical conditions, leading to a loss of biological activity.[3][4]

  • Hydrolysis: The thioester bond is prone to hydrolysis, particularly at alkaline or strongly acidic pH, which would result in the loss of the Coenzyme A moiety.[5]

  • Low Recovery: Due to its amphipathic nature, this compound can adhere to labware and be lost during extraction and purification steps, leading to low yields.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under inert gas (e.g., argon or nitrogen) at -80°C for long-term storage. For short-term storage, -20°C is acceptable. It is advisable to aliquot the purified compound to avoid repeated freeze-thaw cycles. Storing the compound in a solvent such as methanol (B129727) may improve stability over aqueous solutions.[5]

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for long-chain acyl-CoAs are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).

  • Solid-Phase Extraction (SPE): This technique is excellent for initial sample cleanup, removing salts, and concentrating the sample. Weak anion exchange or reversed-phase (C18) cartridges are typically used.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for high-resolution purification of this compound, allowing for the separation from closely related impurities.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low or No Signal of the Target Molecule in LC-MS/MS Analysis
Potential Cause Recommended Solution
Inefficient Extraction Ensure thorough homogenization of the starting material if it's a biological sample. Use a proven extraction solvent system like a mixture of acetonitrile (B52724) and 2-propanol in a buffered aqueous solution.[6][8]
Analyte Degradation Work quickly and keep samples on ice or at 4°C throughout the extraction and purification process. Use degassed, high-purity solvents to minimize oxidation. For long-term storage of starting materials, flash-freeze in liquid nitrogen and store at -80°C.
Ion Suppression in MS The presence of co-eluting impurities can suppress the ionization of this compound. Implement a robust sample cleanup procedure, such as solid-phase extraction, prior to LC-MS/MS analysis. Optimize the HPLC gradient to ensure good separation of the analyte from matrix components.
Incorrect MS/MS Parameters Optimize the MS/MS parameters for this compound, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination. Based on similar compounds, the neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs in positive ion mode.[5]
Problem 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Co-elution with Similar Compounds Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve resolution. Consider using a different stationary phase or ion-pairing reagent if co-elution persists.
Oxidation Products Add antioxidants, such as butylated hydroxytoluene (BHT), to solvents during extraction and purification. Work under an inert atmosphere (e.g., in a glove box) if possible.
cis-trans Isomerization Avoid high temperatures during solvent evaporation and other steps. Protect the sample from light by using amber vials.
Contamination from Reagents or Consumables Use high-purity, LC-MS grade solvents and reagents. Ensure all labware is scrupulously clean.

Quantitative Data Presentation

The recovery of this compound can be influenced by the chosen purification method and the sample matrix. The following tables provide representative recovery data for structurally similar long-chain unsaturated acyl-CoAs from published protocols.

Table 1: Representative Recovery Rates for Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

Acyl-CoA SpeciesChain Length & UnsaturationSPE SorbentAverage Recovery (%)Reference
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[6]
Palmitoyl-CoAC16:0Oligonucleotide70-80%[6]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[6]

Table 2: Representative Recovery Rates for Overall Extraction and Purification Procedures

Acyl-CoA SpeciesChain Length & UnsaturationMethodAverage Recovery (%)Reference
Oleoyl-CoAC18:1Acetonitrile/2-propanol extraction + SPE83-90% (SPE step)[5]
Palmitoyl-CoAC16:0Acetonitrile/2-propanol extraction + SPE83-90% (SPE step)[5]
Various Long-Chain Acyl-CoAsC14-C20Acetonitrile/2-propanol extraction + SPE + HPLC70-80% (overall)[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound

This protocol is adapted from established methods for a broad range of acyl-CoAs and is suitable for initial sample cleanup and concentration.

Materials:

  • Sample containing this compound

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: If starting from a biological sample, first perform a solvent extraction using a mixture of acetonitrile and 2-propanol. Centrifuge to pellet proteins and collect the supernatant.

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Protocol 2: HPLC Purification of this compound

This is a general reversed-phase HPLC method that can be adapted for the high-resolution purification of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Mobile Phase B: Acetonitrile

  • Sample enriched with this compound (e.g., from SPE)

Procedure:

  • Sample Preparation: Reconstitute the enriched this compound sample in a small volume of Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: 260 nm

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: Linear gradient from 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the peak of interest, which can be identified by comparing the retention time to a standard if available, or by subsequent LC-MS analysis of the fractions.

  • Post-Purification Processing: Pool the collected fractions containing the purified this compound. The solvent can be removed by lyophilization or evaporation under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Sample Extraction & Cleanup cluster_purification High-Resolution Purification cluster_analysis Analysis & QC start Biological Sample or Crude Synthetic Mixture homogenization Homogenization (if applicable) start->homogenization solvent_extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe enriched_sample Enriched Sample spe->enriched_sample hplc Reversed-Phase HPLC enriched_sample->hplc fraction_collection Fraction Collection hplc->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_product Purified this compound solvent_removal->pure_product lcms LC-MS/MS Analysis pure_product->lcms storage Storage at -80°C lcms->storage

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound degradation Analyte Degradation (Oxidation, Hydrolysis) problem->degradation inefficient_extraction Inefficient Extraction or SPE Recovery problem->inefficient_extraction adsorption Adsorption to Surfaces problem->adsorption optimize_conditions Work at low temperature Use fresh, degassed solvents Add antioxidants degradation->optimize_conditions Mitigate with optimize_protocol Optimize solvent ratios Ensure proper SPE conditioning and elution inefficient_extraction->optimize_protocol Address by use_low_binding_tubes Use low-adhesion labware adsorption->use_low_binding_tubes Minimize by

Caption: Troubleshooting guide for low purification yield.

References

Improving the sensitivity of 11Z-tetradecenoyl-CoA detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 11Z-tetradecenoyl-CoA by mass spectrometry. The information is designed to help improve the sensitivity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common mass spectrometry approach for analyzing long-chain acyl-CoAs like this compound?

A1: The most prevalent and sensitive method is Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique provides high specificity and sensitivity, which is crucial for detecting low-abundance analytes in complex biological matrices.[4] Typically, a triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[2][5]

Q2: What are the characteristic fragmentation patterns for this compound in positive ion mode mass spectrometry?

A2: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da from the protonated molecule ([M+H]⁺), which corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[2][5] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[1][5] For this compound (molecular formula: C₃₅H₆₀N₇O₁₇P₃S), the protonated molecule [M+H]⁺ has a monoisotopic mass of approximately 992.3 g/mol . Therefore, the primary MRM transition to monitor would be m/z 992.3 → 485.3.

Q3: How can I improve the sensitivity of my this compound measurement?

A3: To enhance sensitivity, consider the following:

  • Sample Preparation: Optimize your extraction procedure to ensure good recovery and minimize sample degradation. A solid-phase extraction (SPE) method can be effective for cleaning up samples.[6]

  • Chromatography: Use a high-resolution UHPLC or UPLC system with a suitable C18 reversed-phase column to achieve good separation from other lipids and isomers, which can cause ion suppression.[3]

  • Mass Spectrometry Parameters: Carefully optimize the ion source parameters (e.g., spray voltage, gas flows, and temperature) and compound-specific parameters (e.g., collision energy and declustering potential) for this compound.[2]

  • Internal Standard: Use a stable isotope-labeled or an odd-chain acyl-CoA as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.[2][7]

Q4: Are there any stability concerns when working with this compound?

A4: Yes, unsaturated long-chain acyl-CoAs like this compound can be unstable, particularly in aqueous solutions.[3] They are susceptible to hydrolysis and oxidation. It is crucial to keep samples cold, minimize freeze-thaw cycles, and use solvents containing antioxidants if necessary. For short-term storage in an autosampler, reconstituting samples in methanol (B129727) has been shown to provide better stability compared to aqueous solutions.[3]

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Low or No Signal for this compound 1. Sample Degradation: The analyte may have degraded during sample collection, storage, or preparation.[3] 2. Poor Extraction Recovery: The extraction method may not be efficient for long-chain acyl-CoAs. 3. Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[2] 4. Incorrect MS/MS Transition: The selected precursor or product ion m/z may be incorrect.1. Improve Sample Handling: Process samples quickly on ice, use fresh solvents, and store extracts at -80°C. Minimize freeze-thaw cycles. 2. Optimize Extraction: Evaluate different extraction solvents and consider solid-phase extraction (SPE) for sample cleanup.[6] 3. Improve Chromatography: Use a longer gradient or a different column to better separate the analyte from interfering matrix components.[2] 4. Verify MS/MS Parameters: Infuse a standard of a similar long-chain acyl-CoA to confirm the characteristic neutral loss of 507 Da and optimize collision energy.
Poor Peak Shape (Tailing or Broadening) 1. Column Overload: Injecting too much sample can lead to poor peak shape. 2. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal.1. Reduce Injection Volume: Dilute the sample and reinject. 2. Use a High-Quality Column: Employ a column with good end-capping. Consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal chelation is suspected. 3. Optimize Mobile Phase: Adjust the mobile phase pH or the organic solvent composition. Ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) are often used as mobile phase additives for acyl-CoA analysis.[3]
High Variability in Results 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling can lead to high variability. 2. Matrix Effects: Different samples may have varying levels of ion suppression or enhancement. 3. Instrument Instability: Fluctuations in the LC or MS performance.1. Standardize Protocol: Ensure a consistent and well-documented sample preparation workflow. 2. Use an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to account for variability.[2][7] 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with a standard solution to ensure it is operating within specifications.

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is a general guideline and may require optimization for your specific sample type.

  • Homogenization: Homogenize approximately 10-50 mg of frozen tissue in a cold solution of 10% (w/v) trichloroacetic acid (TCA) containing an appropriate internal standard (e.g., C17:0-CoA).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a solution of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol.[3]

LC-MS/MS Analysis
  • LC System: UHPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition (Example for this compound):

    • Precursor Ion (Q1): m/z 992.3

    • Product Ion (Q3): m/z 485.3 (corresponding to the neutral loss of 507 Da)

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of long-chain acyl-CoAs from the literature. These values can serve as a benchmark for your method development.

AnalyteMatrixMethodLODLOQReference
Long-Chain Acyl-CoAsRat OrgansLC-MS/MS2 to 133 nM-[5][8]
C16:0-CoACultured CellsLC-MS/MS-< 1 pmol on column[2]
C18:1-CoACultured CellsLC-MS/MS-< 1 pmol on column[2]

LOD: Limit of Detection, LOQ: Limit of Quantification

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization with Internal Standard Tissue->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Drydown Dry-down and Reconstitution Extraction->Drydown LC UHPLC Separation (C18 Column) Drydown->LC MS Tandem Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data Integration Peak Integration Data->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for the analysis of this compound.

Troubleshooting Logic for Low Signal Intensity

G Start Low or No Signal for Analyte CheckStandard Analyze a fresh standard solution Start->CheckStandard StandardOK Standard signal is strong? CheckStandard->StandardOK SampleIssue Problem is likely sample-related StandardOK->SampleIssue Yes InstrumentIssue Problem is likely instrument-related StandardOK->InstrumentIssue No CheckExtraction Evaluate extraction recovery and sample stability SampleIssue->CheckExtraction CheckIonSuppression Investigate matrix effects (e.g., post-column infusion) SampleIssue->CheckIonSuppression OptimizeMS Re-optimize MS parameters (source and compound) InstrumentIssue->OptimizeMS CheckLC Check LC system for leaks, clogs, or column degradation InstrumentIssue->CheckLC

Caption: Troubleshooting logic for low signal intensity.

General Fatty Acid Metabolism Pathway

G FA Dietary Fats / De Novo Synthesis FattyAcid Fatty Acids (e.g., Myristoleic Acid) FA->FattyAcid ACSL Acyl-CoA Synthetase (ACSL) FattyAcid->ACSL AcylCoA This compound ACSL->AcylCoA BetaOxidation Mitochondrial β-Oxidation AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) AcylCoA->LipidSynthesis Signaling Cellular Signaling AcylCoA->Signaling Energy Energy Production (ATP) BetaOxidation->Energy

Caption: General pathway of fatty acid activation and metabolism.

References

Avoiding common artifacts in the analysis of 11Z-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11Z-tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help mitigate common artifacts during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis

Potential Cause Troubleshooting Steps
Degradation during Sample Preparation Acyl-CoA thioesters are unstable. It is crucial to work quickly and at low temperatures.[1] Use ice-cold solvents and pre-chilled tubes. Flash-freeze samples in liquid nitrogen if storage is necessary.
Hydrolysis of the Thioester Bond Avoid strongly acidic or alkaline conditions during extraction and analysis. Acyl-CoAs are prone to hydrolysis. Maintain a slightly acidic to neutral pH (around 4.0-7.0) in your buffers and mobile phases.[2]
Inefficient Extraction Use a robust extraction method. A common method involves homogenization in a potassium phosphate (B84403) buffer (pH ~4.9) followed by extraction with acetonitrile (B52724).[2] Solid-phase extraction (SPE) can also be used to purify and concentrate the acyl-CoAs.
Suboptimal MS Parameters Optimize mass spectrometer settings, including spray voltage, cone voltage, and collision energy, by direct infusion of an this compound standard if available.

Issue 2: Presence of Unexpected Peaks in the Chromatogram

Potential Cause Troubleshooting Steps
Oxidation of the Double Bond The cis double bond is susceptible to oxidation. To prevent this, add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[3] Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Cis-Trans Isomerization Exposure to heat, light, and radical species can cause the cis double bond to isomerize to the more stable trans form. Protect samples from light and heat. The use of antioxidants can also mitigate radical-induced isomerization.
Adduct Formation Unexpected adducts can form in the mass spectrometer source. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). The mobile phase composition can also lead to adduct formation; for instance, acetonitrile can sometimes lead to the formation of ethylamine (B1201723) adducts.[4] Use high-purity solvents and additives.
Contamination Contaminants from plastics, solvents, or other lab equipment can interfere with the analysis. Use high-purity solvents and glassware, and perform blank injections to identify sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts to watch out for when analyzing this compound?

A1: The most common artifacts are hydrolysis of the thioester bond, oxidation of the C11-C12 double bond, and cis-trans isomerization of this double bond. Adduct formation in the mass spectrometer is also a frequent issue.

Q2: How can I prevent the degradation of this compound during sample storage?

A2: For short-term storage, keep extracts at -20°C. For long-term storage, -80°C is recommended.[1] Samples should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Avoid repeated freeze-thaw cycles.

Q3: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?

A3: In positive ion mode, a characteristic neutral loss of 507 Da is often observed for acyl-CoAs, corresponding to the loss of the phosphopantetheine moiety. The precursor ion will be [M+H]⁺.

Q4: Can I use derivatization to improve the stability and detection of this compound?

A4: While derivatization is a common strategy for improving the analysis of certain molecules, it can also introduce artifacts.[5] For acyl-CoAs, direct analysis by LC-MS/MS is often preferred. If derivatization is necessary, ensure to run proper controls to identify any potential artifacts.

Quantitative Data Summary

Table 1: Illustrative Stability of Unsaturated Acyl-CoAs under Various Conditions

ConditionParameterValueExpected Half-life of this compound (Illustrative)
Temperature Storage Temperature4°C> 24 hours
-20°CSeveral days to weeks
-80°CMonths
pH Extraction/Mobile Phase pH4.0 - 5.0High stability
7.0Moderate stability
> 8.0Prone to hydrolysis

Note: The half-life values are illustrative and intended to demonstrate the relative stability under different conditions. Actual stability should be determined empirically.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

  • Homogenization: Homogenize the frozen tissue sample (e.g., 50-100 mg) in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing an antioxidant (e.g., 50 µM BHT).

  • Solvent Extraction: Add 2 mL of ice-cold acetonitrile to the homogenate, vortex thoroughly, and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH adjusted to ~4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS Detection: Positive ion electrospray ionization (ESI+).

  • MRM Transition: Monitor for the precursor ion [M+H]⁺ and a characteristic product ion (e.g., resulting from the neutral loss of 507 Da).

Visualizations

Below are diagrams illustrating key workflows and relationships in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenize Homogenize in Cold Buffer (pH 4.9) + BHT tissue->homogenize extract Extract with Cold Acetonitrile homogenize->extract hydrolysis Hydrolysis homogenize->hydrolysis Incorrect pH centrifuge Centrifuge (4°C) extract->centrifuge oxidation Oxidation extract->oxidation No Antioxidant dry Dry under Nitrogen centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute isomerization Isomerization dry->isomerization Heat inject Inject into LC-MS/MS reconstitute->inject detect Detect MRM Transition inject->detect data Data Analysis detect->data

Caption: Experimental workflow for minimizing artifacts.

artifact_mitigation cluster_artifacts Common Artifacts cluster_solutions Mitigation Strategies hydrolysis Hydrolysis oxidation Oxidation isomerization Cis-Trans Isomerization adducts Adduct Formation ph_control Maintain pH 4.0-7.0 ph_control->hydrolysis antioxidants Add BHT antioxidants->oxidation cold_temp Use Cold Conditions cold_temp->hydrolysis cold_temp->isomerization inert_atm Inert Atmosphere inert_atm->oxidation no_light_heat Protect from Light & Heat no_light_heat->isomerization high_purity High-Purity Solvents high_purity->adducts

Caption: Logical relationships for artifact mitigation.

References

Optimizing buffer conditions for enzymatic assays involving 11Z-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing buffer conditions and troubleshooting common challenges encountered during enzymatic assays involving the substrate 11Z-tetradecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when designing a buffer for an assay with this compound?

The most critical parameters are pH, ionic strength, the choice of buffering agent, and the presence of necessary cofactors or additives.[1] Since this compound is a long-chain fatty acyl-CoA, the solubility and stability of the substrate are also paramount. For enzymes acting on this substrate, which are often membrane-bound (e.g., desaturases), the choice and concentration of detergents are also crucial.[2][3]

Q2: My enzyme activity is very low. What are the common buffer-related causes?

Low activity can often be traced back to suboptimal buffer conditions. Key areas to investigate include:

  • Incorrect pH: Enzyme activity is highly dependent on pH, which affects the ionization of amino acid residues in the active site.[4] Most fatty acid desaturases, for example, function optimally in a slightly alkaline environment, typically between pH 7.0 and 8.0.[5][6]

  • Suboptimal Ionic Strength: Salt concentration can influence enzyme structure and the interaction with the charged CoA moiety of the substrate.[1]

  • Substrate Insolubility: Long-chain fatty acyl-CoAs can precipitate in aqueous buffers. The use of a carrier protein like Bovine Serum Albumin (BSA) or a mild detergent may be necessary.

  • Missing Cofactors: Many enzymes that metabolize fatty acyl-CoAs, such as desaturases, require cofactors like NAD(P)H and metal ions (e.g., Mg²⁺).[6][7]

Q3: How do I choose the right buffer system for my assay?

An ideal buffer should have a pKa value close to the desired assay pH (generally within ±1 pH unit) and should not interact with your enzyme or substrate.[4] For assays in the typical physiological range (pH 7-8), common choices include HEPES, Tris-HCl, and potassium phosphate. It is advisable to screen a few different buffer systems, as some buffer components can inhibit certain enzymes.

Q4: My enzyme is membrane-bound. How do I select and optimize detergent conditions?

For membrane-bound enzymes, detergents are essential for solubilization and maintaining activity.[2][3]

  • Start with Mild Detergents: Non-ionic detergents like Triton X-100, n-dodecyl-β-D-maltoside (DDM), or zwitterionic detergents like CHAPS are generally preferred as they are less likely to denature the enzyme.[2][3]

  • Work Around the Critical Micelle Concentration (CMC): Detergents should be used at concentrations sufficient to solubilize the enzyme, often around their CMC.[2] Excessively high concentrations can strip essential lipids and inactivate the enzyme.

  • Consider Proteoliposomes: For some applications, reconstituting the purified enzyme into proteoliposomes can provide a more native-like environment and may be advantageous over detergent-solubilized systems for identifying inhibitors.[8]

Q5: How can I prevent the degradation of my this compound substrate?

Long-chain fatty acyl-CoAs are susceptible to both chemical and enzymatic degradation.

  • Storage: Store stock solutions at -80°C.[9] For working solutions, prepare them fresh and keep them on ice. Avoid repeated freeze-thaw cycles.

  • pH Stability: Thioester bonds are more stable at slightly acidic to neutral pH. Be aware of potential hydrolysis if working at a high pH for extended periods.

  • Purity: Use high-purity reagents for your buffer to avoid contamination with esterases or other interfering substances.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal (no enzyme control) Non-enzymatic hydrolysis of the substrate.Check the pH and temperature stability of the substrate under assay conditions. Consider a different detection method.
Interfering substances in the sample preparation.Identify and remove interfering substances like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (B81097) (>0.2%).[10]
Poor reproducibility Inconsistent buffer preparation or pH.Prepare a large batch of buffer for the entire experiment. Always adjust the pH at the intended assay temperature.[1]
Incomplete solubilization of reagents.Ensure all components, especially the substrate and detergents, are fully dissolved and mixed before starting the reaction.[10]
Pipetting errors.Prepare a master mix for the reaction components to minimize pipetting variability.[10]
Enzyme precipitates during assay Incorrect buffer pH or ionic strength.Re-screen pH and salt concentrations. Ensure the pH is not at the enzyme's isoelectric point.
Inappropriate detergent concentration.Optimize the detergent concentration; too little may not keep the protein soluble, while too much can cause denaturation.

Quantitative Data Summary

Table 1: Recommended Starting Ranges for Buffer Optimization

Parameter Recommended Range Common Choices Notes
Buffer System 25 - 100 mM HEPES, Potassium Phosphate, Tris-HCl Choose a buffer with a pKa ±1 unit of your target pH.[4]
pH 6.5 - 8.5 7.0, 7.5, 8.0 Optimal pH is enzyme-specific; screen a range of values. Fatty acid desaturases often prefer pH ~7.2-7.5.[5][6][11]
Ionic Strength (Salt) 0 - 200 mM NaCl, KCl Test a range of salt concentrations. Some enzymes require salt for stability, while others are inhibited by high concentrations.[1]
Cofactors Varies NAD(P)H (1 mM), MgCl₂ (2 mM) Required for many desaturases and elongases.[6][11] Titrate to find the optimal concentration.

| Additives | Varies | BSA (1-2 mg/ml), DTT (1-5 mM) | BSA can help solubilize the fatty acyl-CoA substrate.[11] DTT can protect against oxidation. |

Table 2: Properties of Common Detergents for Membrane Enzyme Assays

Detergent Type Typical Working Concentration Notes
Triton X-100 Non-ionic 0.1 - 1.0% (v/v) Effective for solubilization but can be difficult to remove.[3] Some assays are sensitive to Triton X-100.[12][13]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic 0.05 - 0.2% (w/v) A mild and effective detergent, often used for structural studies.[3]
CHAPS Zwitterionic 0.5 - 1.0% (w/v) Good for solubilizing membrane proteins while preserving activity.[2]

| Octylglucoside | Non-ionic | 0.8 - 1.5% (w/v) | Has a high CMC, making it easier to remove by dialysis, but can sometimes interfere with protein interactions.[2][3] |

Experimental Protocols

Protocol 1: Buffer pH Optimization

This protocol describes a method to determine the optimal pH for an enzyme that utilizes this compound.

  • Prepare Buffers: Prepare a series of at least five different buffers with overlapping pH ranges (e.g., MES pH 6.0, 6.5; HEPES pH 7.0, 7.5; Tris pH 8.0, 8.5). Adjust the final pH at the intended assay temperature.[1]

  • Prepare Master Mix: For each pH point, prepare a master mix containing the buffer, this compound, and any necessary cofactors (e.g., NADPH). If the enzyme is membrane-bound, include an optimized concentration of a mild detergent.

  • Set Up Reactions: In a 96-well plate, add the master mix for each pH value to triplicate wells. Include "no enzyme" controls for each pH to measure background substrate degradation.[4]

  • Initiate Reaction: Equilibrate the plate to the desired temperature. Initiate the reaction by adding a fixed concentration of the enzyme to all wells (except controls).

  • Data Collection: Measure the rate of product formation or substrate consumption over time using a suitable method (e.g., spectrophotometry, fluorometry, HPLC).

  • Data Analysis: Calculate the initial velocity (v₀) for each pH by determining the slope of the linear phase of the reaction. Plot v₀ versus pH to identify the optimum.[4]

Protocol 2: Detergent Screening for Membrane-Bound Enzymes

This protocol is for selecting a suitable detergent and its optimal concentration.

  • Prepare Reagents: Prepare a stock solution of your optimized buffer at the optimal pH. Prepare stock solutions of several different detergents (e.g., DDM, Triton X-100, CHAPS).

  • Set Up Reactions: In separate tubes, mix your membrane preparation with the optimized buffer. Add each detergent to a final concentration just above its CMC. Also, prepare a series of dilutions for the most promising detergents.

  • Solubilization: Incubate on ice for 30-60 minutes to allow for membrane solubilization. Centrifuge at high speed (e.g., 100,000 x g) to pellet unsolubilized material.

  • Activity Assay: Use the supernatant from each tube, which contains the solubilized enzyme, in your standard enzymatic assay.

  • Data Analysis: Compare the specific activity of the enzyme in the presence of each detergent. The detergent that yields the highest activity without compromising stability is the best choice.

Visualizations

Buffer_Optimization_Workflow A Initial Buffer Selection (e.g., HEPES, Tris, pH 7.5) B pH Screen (Range: 6.5 - 8.5) A->B C Identify Optimal pH B->C D Ionic Strength Screen (0 - 200 mM NaCl) C->D E Identify Optimal Salt Conc. D->E F Detergent Screen (If membrane-bound) E->F H Final Optimized Buffer E->H If not membrane-bound G Identify Optimal Detergent/Conc. F->G G->H

Caption: Workflow for systematic optimization of buffer conditions.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions Start Low or No Activity Detected pH_Check Is pH optimal? Start->pH_Check Cofactor_Check Are cofactors present and at optimal conc.? pH_Check->Cofactor_Check Yes Optimize_pH Perform pH screen pH_Check->Optimize_pH No Substrate_Check Is substrate stable and soluble? Cofactor_Check->Substrate_Check Yes Optimize_Cofactors Titrate cofactor conc. Cofactor_Check->Optimize_Cofactors No Enzyme_Check Is enzyme active and properly folded? Substrate_Check->Enzyme_Check Yes Improve_Substrate Prepare fresh substrate; add BSA or detergent Substrate_Check->Improve_Substrate No Check_Enzyme Use new enzyme aliquot; optimize detergent for stability Enzyme_Check->Check_Enzyme No End Problem Likely Resolved Enzyme_Check->End Yes

Caption: Decision tree for troubleshooting low enzymatic activity.

Desaturase_Pathway Substrate This compound (14:1n-3) Enzyme Acyl-CoA Desaturase Substrate->Enzyme Product Di-unsaturated Acyl-CoA (e.g., 11Z,14-Tetradecadienoyl-CoA) Enzyme->Product Cofactor_Out NAD(P)⁺ + 2H₂O Enzyme->Cofactor_Out Cofactor_In NAD(P)H + H⁺ + O₂ Cofactor_In->Enzyme

Caption: Simplified pathway for a fatty acyl-CoA desaturase reaction.

References

Dealing with poor chromatographic peak shape of 11Z-tetradecenoyl-CoA in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 11Z-tetradecenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor peak shape in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (e.g., tailing, fronting, broadening) for this compound in my HPLC analysis?

Poor peak shape for long-chain acyl-CoAs like this compound is a common issue that can compromise the accuracy and reproducibility of your results.[1][2] The primary causes can be categorized as follows:

  • Chemical Interactions: this compound is an amphipathic molecule with a negatively charged phosphate (B84403) group and a long hydrophobic acyl chain. Secondary interactions between the analyte and the stationary phase are a major cause of peak tailing.[3][4] This can include interactions with residual silanol (B1196071) groups on silica-based columns, especially at mid-range pH levels.[1][4]

  • Column-Related Issues: The column is a frequent source of peak shape problems.[2] This can include degradation of the stationary phase over time, contamination from sample matrix components, or the formation of voids at the column inlet.[2][5] An inappropriate choice of column chemistry for the analyte can also lead to poor peak shapes.[2]

  • Mobile Phase Mismatches: The composition of the mobile phase is critical. An incorrect pH can lead to the ionization of silanol groups, causing peak tailing for acidic compounds.[1][2] Insufficient buffer strength may not adequately control the pH, and a mobile phase with weak elution strength can cause the analyte to spend too much time on the column, resulting in broad peaks.[2][6]

  • Sample and Injection Problems: Overloading the column by injecting too much sample is a common cause of peak distortion, often leading to fronting or tailing.[3][7][8] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can cause band broadening and distorted peaks.[2][7]

  • Instrumental Effects: Issues with the HPLC system itself can contribute to poor peak shape. Extra-column band broadening can occur due to long or wide-bore tubing, poorly fitted connections, or large detector cell volumes.[1][2][9]

Troubleshooting Guides
Q2: My this compound peak is tailing. How can I troubleshoot this?

Peak tailing is a common problem in HPLC, characterized by an asymmetrical peak with a prolonged trailing edge.[2] This can negatively impact resolution and the accuracy of quantification.[2] A systematic approach is the best way to identify and resolve the issue.

The following diagram outlines a logical workflow for troubleshooting peak tailing.

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks instrument_issue Potential Instrument Issue: - Check for dead volume (tubing, fittings) - Inspect for leaks - Verify detector settings check_all_peaks->instrument_issue Yes chemical_issue Potential Chemical/Column Issue check_all_peaks->chemical_issue No remedy_instrument Remedy: - Use shorter, narrower tubing - Tighten fittings - Adjust detector response time instrument_issue->remedy_instrument end Peak Shape Improved remedy_instrument->end check_sample Is sample concentration too high? chemical_issue->check_sample overload Column Overload - Dilute sample - Reduce injection volume check_sample->overload Yes check_mobile_phase Is mobile phase pH appropriate? check_sample->check_mobile_phase No remedy_overload Remedy: - Dilute sample 10x - Reduce injection volume by 50% overload->remedy_overload remedy_overload->end optimize_mp Mobile Phase Optimization: - Lower pH (e.g., to 2-3) - Increase buffer strength (10-50 mM) - Add ion-pairing agent check_mobile_phase->optimize_mp No check_column Is the column old or contaminated? check_mobile_phase->check_column Yes remedy_mp Remedy: - Adjust pH below analyte's pKa - Increase buffer concentration - Test different ion-pairing agents optimize_mp->remedy_mp remedy_mp->end column_maintenance Column Maintenance: - Flush with strong solvent - Backflush the column - Replace guard column check_column->column_maintenance Yes replace_column Replace Column column_maintenance->replace_column If no improvement column_maintenance->end If improvement replace_column->end

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing issues.
  • Evaluate the Scope: Determine if all peaks in your chromatogram are tailing or only the this compound peak. If all peaks are affected, it often points to a system-wide issue like extra-column dead volume.[3][9] If only specific peaks are tailing, the cause is more likely related to chemical interactions between the analyte, mobile phase, and stationary phase.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing or fronting.[3][8] To test for this, dilute your sample and inject it again. If the peak shape improves, you were likely experiencing mass overload.[3]

  • Optimize Mobile Phase pH: For acidic analytes like acyl-CoAs, secondary interactions with ionized silanol groups on the silica-based stationary phase are a common cause of tailing.[1][3] Lowering the mobile phase pH to around 2-3 protonates these silanol groups, minimizing these unwanted interactions.[3]

  • Use a Guard Column: A guard column can help protect your analytical column from contamination and particulates in the sample, which can degrade performance and cause peak shape issues.[3][5]

  • Column Flushing and Replacement: If the above steps do not resolve the issue, your column may be contaminated or degraded.[2] Try flushing it with a strong solvent as recommended by the manufacturer. If peak shape does not improve, the column may need to be replaced.[10]

Q3: How can I optimize my mobile phase to improve the peak shape of this compound?

Mobile phase optimization is crucial for achieving good peak shape and resolution. For long-chain acyl-CoAs, this often involves adjusting the pH, selecting the right organic modifier, and sometimes using ion-pairing agents.

  • Baseline Measurement: Prepare a standard solution of this compound. Analyze it using your current HPLC method and record the peak tailing factor and resolution.

  • pH Adjustment: Prepare a series of mobile phases with varying pH levels. For reversed-phase chromatography of acidic compounds, it's often beneficial to lower the pH.[3] For example, you can test mobile phases buffered at pH 4.0, 3.0, and 2.5 using a suitable buffer like phosphate or formate.

  • Organic Modifier Selection: The choice between acetonitrile (B52724) and methanol (B129727) can influence peak shape.[1] Prepare mobile phases with each of these organic modifiers at the same concentration and compare the resulting chromatograms.

  • Addition of Ion-Pairing Agents: Ion-pairing agents are additives that can improve the retention and peak shape of charged analytes. For negatively charged molecules like acyl-CoAs, a cationic ion-pairing agent such as tetrabutylammonium (B224687) can be used.[11] Start with a low concentration (e.g., 5-10 mM) and assess the impact on peak shape and retention time.[12]

ModifierTypical ConcentrationEffect on this compound AnalysisConsiderations
Formic Acid 0.1%Lowers mobile phase pH, protonating silanol groups and reducing peak tailing.[3]Volatile and compatible with mass spectrometry (MS).[3]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Acts as an ion-pairing agent, improving peak shape for charged molecules.[13]Can cause ion suppression in MS detection.
Ammonium Acetate/Formate 5-20 mMActs as a buffer to control pH and can improve peak shape.[14]Generally MS-compatible.[3][14]
Tetrabutylammonium Salts 5-15 mMCationic ion-pairing agent that pairs with the negatively charged phosphate group, improving retention and peak shape.[11]Not volatile and can be difficult to remove from the column; not ideal for MS.
Q4: What are the best practices for sample preparation to avoid peak shape issues with this compound?

Proper sample preparation is essential for robust and reproducible HPLC analysis. It helps to remove interfering substances from the sample matrix and ensures the sample is compatible with the HPLC system.[15]

Solid-phase extraction is a common technique for cleaning up complex samples before HPLC analysis.[15]

  • Sample Extraction: Homogenize the tissue or cell sample in a suitable buffer, such as potassium phosphate, often with an internal standard.[16][17] An organic solvent like a mixture of isopropanol (B130326) and acetonitrile is then added to precipitate proteins and extract lipids and acyl-CoAs.[16][18]

  • SPE Cartridge Conditioning: Use a reversed-phase SPE cartridge (e.g., C18). Condition the cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the supernatant from the sample extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a solvent that is compatible with the initial mobile phase of your HPLC method.[7][18] Using a solvent stronger than the mobile phase can lead to poor peak shape.[2]

The following diagram illustrates a typical sample preparation workflow for the analysis of acyl-CoAs from biological matrices.

G cluster_1 Sample Preparation Workflow for Acyl-CoA Analysis start Biological Sample (Tissue or Cells) homogenize Homogenize in Buffer with Internal Standard start->homogenize extract Add Organic Solvent (e.g., Acetonitrile/Isopropanol) & Centrifuge homogenize->extract supernatant Collect Supernatant (Contains Acyl-CoAs) extract->supernatant condition Condition SPE Cartridge (e.g., C18) supernatant->condition spe_cleanup Solid-Phase Extraction (SPE) Cleanup load Load Supernatant condition->load wash Wash (Remove Impurities) load->wash elute Elute Acyl-CoAs wash->elute evaporate Evaporate to Dryness (under Nitrogen) elute->evaporate final_prep Final Preparation reconstitute Reconstitute in Mobile Phase-Compatible Solvent evaporate->reconstitute analyze Inject into HPLC reconstitute->analyze

Caption: A generalized workflow for the extraction and purification of acyl-CoAs prior to HPLC analysis.

References

How to address matrix effects in the quantification of 11Z-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of 11Z-tetradecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1] In the analysis of this compound from biological samples, matrix effects can lead to erroneous quantification, making it difficult to obtain reliable data.

Q2: What are the primary sources of matrix effects in the analysis of this compound from biological samples?

A: The primary sources of matrix effects in the analysis of long-chain acyl-CoAs like this compound from biological matrices such as plasma, serum, or tissue extracts are phospholipids (B1166683).[1][2] Other contributors include salts, proteins, and other endogenous metabolites that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's ion source.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spiking: This is a quantitative approach where you compare the signal response of this compound in a neat (clean) solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.

Q4: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3][4] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior to the analyte. This means it will be affected by matrix effects in the same way. By comparing the signal of the analyte to the signal of the known concentration of the SIL-IS, accurate quantification can be achieved.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in the quantification of this compound.

Possible Cause Troubleshooting Step
Significant Matrix Effects 1. Assess Matrix Effects: Use post-column infusion or post-extraction spiking to confirm the presence and extent of matrix effects. 2. Optimize Sample Preparation: Implement a sample cleanup method specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with HybridSPE® or Ostro® plates.[2] 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Synthesize or acquire a SIL-IS for this compound to compensate for signal suppression or enhancement.[3][4]
Analyte Instability Acyl-CoAs can be unstable in aqueous solutions.[5] Ensure samples are processed quickly and stored at -80°C.[6] Use appropriate reconstitution solvents, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), to improve stability.[5]

Issue 2: Low signal intensity or complete signal loss for this compound.

Possible Cause Troubleshooting Step
Severe Ion Suppression 1. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components. This is a simple first step, but ensure the analyte concentration remains above the limit of detection. 2. Phospholipid Removal: Employ targeted phospholipid removal strategies during sample preparation.[7][8][9]
Inefficient Extraction Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE cartridge and use appropriate wash and elution solvents. A typical protocol involves conditioning with methanol, followed by water, loading the sample, washing with a weak solvent, and eluting with a stronger solvent like methanol.[10]
Incorrect MS/MS Parameters Optimize the MRM (Multiple Reaction Monitoring) transitions for this compound. For acyl-CoAs, a characteristic neutral loss of 507 Da is commonly observed in positive ion mode.[5][11] The precursor ion would be the protonated molecule [M+H]+, and the product ion would be [M+H-507]+.

Quantitative Data

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Reference
Protein Precipitation (Acetonitrile)Variable (can be low due to suppression)Low[2]
Liquid-Liquid Extraction (LLE)Analyte dependentModerate[2]
Solid-Phase Extraction (SPE)> 85%> 90%[10]
HybridSPE® Phospholipid Removal94 - 102%> 95%[7][9]
Ostro® Pass-through PlateHigh (comparable to protein precipitation but with cleaner extract)> 99%

Note: Data is representative of methods used for removing phospholipids from biological samples and improving analyte recovery in LC-MS analysis.

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound992.5485.5Positive
Stable Isotope-Labeled this compound ([¹³C₄]-pantothenate labeled)996.5489.5Positive

Note: The exact m/z values may vary slightly depending on the specific isotope labeling and adduction. These transitions are based on the characteristic neutral loss of 507 Da for acyl-CoAs.[5][11]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into a clean solvent (e.g., 50% methanol/water) at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank biological matrix (e.g., plasma from an untreated subject) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Phospholipid Removal Plates (General Protocol)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., stable isotope-labeled this compound).

  • Vortex: Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes.

  • Phospholipid Removal: Place a phospholipid removal plate (e.g., HybridSPE® or Ostro®) on a collection plate.

  • Load Supernatant: Transfer the supernatant from the centrifuged sample to the wells of the phospholipid removal plate.

  • Elution: Apply a vacuum or positive pressure to force the sample through the sorbent into the collection plate.

  • Evaporation and Reconstitution: Evaporate the collected eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol/water).

Protocol 3: Stable Isotope Dilution using Yeast SILEC

This method involves generating a stable isotope-labeled internal standard for this compound by growing Pan6-deficient yeast cells in a medium containing [¹³C₃¹⁵N₁]-pantothenate.

  • Yeast Culture: Culture Pan6-deficient Saccharomyces cerevisiae in a defined medium lacking pantothenate but supplemented with [¹³C₃¹⁵N₁]-pantothenic acid.[4][12][13]

  • Cell Lysis and Extraction: Harvest the yeast cells and perform lysis. Extract the acyl-CoAs using a suitable solvent, such as methanol.[5]

  • Purification: Purify the stable isotope-labeled this compound from the yeast extract using solid-phase extraction or other chromatographic techniques.

  • Quantification of SIL-IS: Accurately determine the concentration of the purified stable isotope-labeled this compound.

  • Internal Standard Spiking: Spike a known amount of the purified SIL-IS into the biological samples before sample preparation.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the MRM transitions for both the native and the stable isotope-labeled this compound.

  • Quantification: Calculate the concentration of native this compound by comparing its peak area to that of the SIL-IS.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Problem Inaccurate Quantification of This compound SuspectME Suspect Matrix Effects Problem->SuspectME AssessME Assess Matrix Effects SuspectME->AssessME PostColumn Post-Column Infusion (Qualitative) AssessME->PostColumn PostExtraction Post-Extraction Spiking (Quantitative) AssessME->PostExtraction MitigateME Mitigate Matrix Effects AssessME->MitigateME SamplePrep Optimize Sample Preparation (e.g., Phospholipid Removal) MitigateME->SamplePrep Chroma Optimize Chromatography MitigateME->Chroma SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) MitigateME->SIL_IS AccurateQuant Accurate and Reproducible Quantification MitigateME->AccurateQuant

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Workflow Start Biological Sample (e.g., Plasma) AddIS Spike with Stable Isotope-Labeled Internal Standard Start->AddIS ProteinPrecip Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge PhosphoRemoval Phospholipid Removal (e.g., HybridSPE® or Ostro®) Centrifuge->PhosphoRemoval Evap Evaporation to Dryness PhosphoRemoval->Evap Reconstitute Reconstitution in LC-MS Compatible Solvent Evap->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Sample preparation workflow with phospholipid removal.

References

Enhancing the efficiency of in vitro 11Z-tetradecenoyl-CoA biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the efficiency of in vitro 11Z-tetradecenoyl-CoA biosynthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the enzymatic synthesis of this compound.

Core Biosynthetic Pathway

The in vitro synthesis of this compound is primarily achieved through the action of a specific fatty acid desaturase, a Δ11-desaturase. This enzyme catalyzes the introduction of a cis double bond at the 11th position of a saturated 14-carbon fatty acyl-CoA, myristoyl-CoA. This reaction is a critical step in the biosynthesis of various important signaling molecules. The efficiency of this process depends on the activity of the desaturase and the optimal availability of its substrate and essential cofactors.

sub Myristoyl-CoA (14:0-CoA) enz Δ11-Desaturase (Integral Membrane Enzyme) sub->enz Substrate prod This compound (14:1n-3-CoA) enz->prod Product cofactors Cofactors cofactors->enz Electron Donors p1 nadph NADPH cytb5 Cytochrome b5 cpr NADPH-Cytochrome P450 Reductase (CPR) p1->nadph p1->cytb5 p1->cpr

Caption: Core enzymatic reaction for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymatic components required for the in vitro biosynthesis of this compound? A1: The primary enzyme is a Δ11-fatty acid desaturase. As this is typically a membrane-bound protein, its function relies on an electron transport chain. Therefore, the complete system requires:

  • Δ11-Desaturase: The core catalytic enzyme.

  • NADPH-Cytochrome P450 Reductase (CPR): An electron donor that transfers electrons from NADPH.[1]

  • Cytochrome b5: An intermediate electron carrier that shuttles electrons to the desaturase.[1]

  • NADPH: The ultimate source of reducing equivalents for the desaturation reaction.[1]

Q2: Why is my recombinant Δ11-desaturase showing low or no activity? A2: Low activity in membrane desaturases is a common issue. Several factors could be responsible:

  • Improper Solubilization: Membrane proteins require detergents for extraction from the membrane, and the choice of detergent is critical.[1][2]

  • Protein Instability: The enzyme may be unstable once purified. Stability can be affected by buffer composition, temperature, and the presence of stabilizing agents like glycerol (B35011).[3]

  • Absence of Cofactors: The desaturase is inactive without its electron transport partners (CPR and Cytochrome b5) and NADPH.[1]

  • Incorrect Conformation: The purification process may have led to misfolding of the enzyme.

Q3: What is the optimal substrate for this reaction? A3: The direct substrate is myristoyl-CoA (the coenzyme A thioester of myristic acid). It is crucial to use a high-purity substrate, as contaminants can inhibit the enzyme. While some desaturases can act on fatty acids linked to other carriers (like phosphatidylcholine), acyl-CoA is the typical substrate for this class of reactions.[4]

Q4: Can reaction conditions be optimized to improve yield? A4: Yes, optimizing reaction conditions is critical. Key parameters to consider include:

  • Temperature: Desaturase activity is temperature-dependent. While lower temperatures can sometimes enhance activity, this must be determined empirically for the specific enzyme.[5]

  • pH: The pH of the reaction buffer affects enzyme structure and catalytic activity.

  • Substrate and Cofactor Concentration: The concentrations of myristoyl-CoA, NADPH, CPR, and Cytochrome b5 should be optimized to ensure the enzyme is not substrate-limited and the electron transport chain is efficient.

  • Reaction Time: Time-course experiments should be conducted to determine the optimal incubation period before product degradation or enzyme inactivation becomes significant.[6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: No or Very Low Product (this compound) Detected

start No Product Detected check_enzyme Verify Enzyme Activity & Purity via SDS-PAGE start->check_enzyme enzyme_ok Enzyme OK? check_enzyme->enzyme_ok check_cofactors Confirm Presence & Integrity of CPR, Cyt-b5, NADPH cofactors_ok Cofactors OK? check_cofactors->cofactors_ok check_substrate Check Myristoyl-CoA Integrity & Purity substrate_ok Substrate OK? check_substrate->substrate_ok check_conditions Review Reaction Conditions (Temp, pH, Time) sol_conditions Solution: Systematically optimize each parameter. check_conditions->sol_conditions enzyme_ok->check_cofactors Yes sol_enzyme Solution: Re-purify enzyme. Optimize solubilization. enzyme_ok->sol_enzyme No cofactors_ok->check_substrate Yes sol_cofactors Solution: Use fresh cofactors. Check concentrations. cofactors_ok->sol_cofactors No substrate_ok->check_conditions Yes sol_substrate Solution: Use fresh, high-purity Myristoyl-CoA. substrate_ok->sol_substrate No

Caption: Troubleshooting workflow for absence of product formation.

Possible CauseRecommended Solution
Inactive Δ11-Desaturase Verify Protein Integrity: Run an SDS-PAGE gel to confirm the presence and purity of your purified enzyme.[2] Activity Assay: Use a positive control substrate if available, or confirm the activity of the electron transport partners (CPR, Cyt-b5) in a separate assay. Re-purify: If the protein is degraded or impure, perform the purification again, ensuring protease inhibitors are present and all steps are carried out at 4°C.[2]
Degraded Substrate or Cofactors Use Fresh Reagents: Acyl-CoAs and NADPH are susceptible to degradation. Use freshly prepared or properly stored aliquots for each experiment. Confirm Concentrations: Re-measure the concentration of your stock solutions.
Inefficient Electron Transport Check CPR and Cytochrome b5: Ensure both electron transport proteins are active and present in sufficient, non-limiting concentrations. The molar ratio of desaturase to its redox partners may need optimization.[1]
Sub-optimal Reaction Buffer Optimize pH and Buffer: Perform trial reactions across a range of pH values (e.g., 6.5-8.0) to find the optimum for your specific enzyme. Check Detergent Concentration: The detergent used for solubilization can inhibit the enzyme if present at the wrong concentration in the final reaction mixture.[1]
Problem 2: Low Overall Yield and Efficiency
Possible CauseRecommended Solution
Enzyme Instability Add Stabilizers: Include 5-10% glycerol in the final storage buffer to help stabilize the purified desaturase.[2][7] Work Quickly: Minimize the time the enzyme spends in intermediate, potentially destabilizing buffers during purification.
Product Inhibition Time-Course Analysis: Run the reaction over a time course (e.g., 15 min to 3 hours) and analyze samples at each point. This will reveal if the reaction is stalling after a certain amount of product has accumulated.[2]
Substrate Limitation Substrate Titration: Perform the assay with increasing concentrations of myristoyl-CoA to determine the Michaelis-Menten constant (Km) and ensure you are operating at or near saturating substrate conditions for maximum velocity.
Insufficient Cofactor Regeneration Ensure Excess NADPH: NADPH is consumed stoichiometrically. Ensure its concentration is not the limiting factor. For longer reactions, an NADPH regeneration system could be considered.

Quantitative Data Summary

The successful expression and purification of membrane-bound desaturases are critical for in vitro assays. The following table summarizes representative yield and purity data for similar recombinant fatty acid desaturases expressed in Pichia pastoris.

EnzymePurityYield (mg/L of culture)Source
FADS15>95%~4.6[2][8][9]
FADS12>95%~2.5[2][8][9]
FADS9-I>95%~37.5[2][8][9]

Note: Yields are highly dependent on the specific enzyme, expression system, and purification protocol.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-Tagged Δ11-Desaturase

This protocol is a generalized procedure based on methods for other membrane-bound desaturases.[2]

start Yeast/E. coli Culture Expressing His-tagged Δ11-Desaturase harvest Harvest Cells (Centrifugation) start->harvest lyse Cell Lysis (Glass beads / High pressure) harvest->lyse debris Remove Debris (Low-speed Centrifugation) lyse->debris membrane Isolate Membranes (High-speed Centrifugation) debris->membrane solubilize Solubilize Membranes (Buffer with Detergent, e.g., Fos-Choline) membrane->solubilize purify Affinity Purification (His Mag Sepharose Ni beads) solubilize->purify wash Wash Beads (Buffer + Low Imidazole) purify->wash elute Elute Protein (Buffer + High Imidazole) wash->elute end Store Purified Enzyme (-80°C in Aliquots with Glycerol) elute->end

Caption: Workflow for recombinant Δ11-desaturase purification.

  • Cell Culture and Harvest: Grow the host cells (e.g., P. pastoris) expressing the His-tagged Δ11-desaturase under inducing conditions. Harvest cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 1 mM EDTA, 5% Glycerol, protease inhibitors). Lyse the cells using 0.5 mm glass beads or a high-pressure homogenizer.[2][7]

  • Membrane Fractionation: Centrifuge the cell homogenate at a low speed (e.g., 500 x g for 10 min) to remove cell debris. Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 10,000 x g for 10 min).[2]

  • Solubilization: Resuspend the membrane pellet in a binding buffer containing a mild detergent (e.g., 0.5% Fos-Choline 16), 500 mM NaCl, and 10% glycerol to solubilize the membrane proteins.

  • Affinity Purification:

    • Add His Mag Sepharose Ni beads to the solubilized membrane fraction and incubate for 45-60 min at 4°C with gentle mixing.[2]

    • Wash the beads three times with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.[2]

    • Elute the purified Δ11-desaturase from the beads using an elution buffer containing a high concentration of imidazole (e.g., 500 mM).[2]

  • Storage: Analyze the purity of the enzyme by SDS-PAGE. Store the purified protein in aliquots at -80°C. The storage buffer should contain 10% glycerol for stability.[2]

Protocol 2: In Vitro Desaturation Assay

This protocol outlines the setup of the enzymatic reaction.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture. The final volume and concentrations should be optimized, but a representative setup is as follows:

    • Purified Δ11-Desaturase: 1-5 µg

    • Purified CPR: Molar ratio relative to desaturase (e.g., 1:1)

    • Purified Cytochrome b5: Molar ratio relative to desaturase (e.g., 1:1)

    • Myristoyl-CoA (Substrate): 50-200 µM

    • NADPH: 1-2 mM

    • Reaction Buffer (e.g., 100 mM HEPES, pH 7.4)

    • Total Volume: 200 µL

  • Initiation and Incubation: Pre-warm the mixture to the desired reaction temperature (e.g., 28-37°C). Initiate the reaction by adding NADPH.[7]

  • Incubation: Incubate the reaction for a predetermined time (e.g., 3 hours) with gentle shaking.[2][7]

  • Quenching the Reaction: Stop the reaction by adding a quenching solution, such as a mixture of chloroform/methanol or a strong acid.

  • Product Analysis:

    • Hydrolyze the acyl-CoAs to free fatty acids.

    • Methylate the free fatty acids to form fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 11Z-tetradecenoic acid product.

References

Technical Support Center: Metabolic Flux Analysis using Labeled 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using labeled 11Z-tetradecenoyl-CoA in metabolic flux analysis (MFA) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during metabolic flux analysis experiments with the fatty acid tracer this compound.

Q1: Why am I observing low signal intensity or no detectable labeled metabolites in my mass spectrometry analysis?

A1: Low signal intensity of your labeled acyl-CoA species can stem from several factors:

  • Chemical Instability of Acyl-CoAs: Acyl-CoA thioesters are inherently unstable in aqueous solutions, particularly at neutral or alkaline pH. They are prone to hydrolysis, which can lead to significant sample loss before analysis.

  • Inefficient Extraction: The extraction protocol may not be optimal for acyl-CoAs. These molecules have unique solubility properties that require specific extraction conditions.

  • Low Cellular Uptake of the Tracer: The concentration of this compound in the culture medium or the incubation time may be insufficient for significant uptake and metabolism by the cells.

  • Suboptimal Mass Spectrometry Settings: The mass spectrometer parameters, including ionization source settings and fragmentation energies, may not be optimized for the detection of this compound and its downstream metabolites.

Troubleshooting Steps:

  • Optimize Sample Handling:

    • Maintain samples at low temperatures (on ice or at 4°C) throughout the extraction process.

    • Use acidic extraction buffers (e.g., pH 4-5) to improve the stability of acyl-CoAs.

    • Minimize the time between sample collection and analysis.

  • Validate Extraction Efficiency:

    • Perform spike-in recovery experiments with a known amount of a commercially available acyl-CoA standard to assess the efficiency of your extraction method.

  • Optimize Tracer Concentration and Labeling Time:

    • Conduct a dose-response and time-course experiment to determine the optimal concentration of labeled this compound and the necessary incubation time to achieve detectable labeling in your cellular system.

  • Tune Mass Spectrometer:

    • Optimize the instrument settings specifically for long-chain acyl-CoAs. This may involve adjusting parameters such as spray voltage, capillary temperature, and collision energy.

Q2: My data shows high variability between biological replicates. What are the likely causes and how can I improve reproducibility?

A2: High variability in MFA experiments can be attributed to inconsistencies in cell culture, sample preparation, or analytical measurements.

  • Inconsistent Cell Culture Conditions: Variations in cell density, growth phase, or media composition can significantly impact cellular metabolism and tracer uptake.

  • Inconsistent Sample Quenching and Extraction: The timing and effectiveness of quenching metabolic activity and the precision of the extraction procedure are critical for reproducibility.

  • Instrumental Variability: Fluctuations in the performance of the LC-MS system can introduce variability in the measurements.

Troubleshooting Steps:

  • Standardize Cell Culture Protocols:

    • Ensure that all replicates are seeded at the same density and harvested at the same confluency or time point in their growth phase.

    • Use a consistent source and lot of media and supplements.

  • Standardize Sample Preparation:

    • Implement a rapid and consistent quenching method, such as plunging cell plates into liquid nitrogen or using a cold methanol (B129727) wash.

    • Use a standardized and validated extraction protocol for all samples.

  • Incorporate Internal Standards:

    • Include a heavy-isotope labeled internal standard for a related acyl-CoA that is not expected to be produced endogenously from your tracer to control for extraction and analytical variability.

  • Monitor Instrument Performance:

    • Regularly run system suitability tests and quality control samples to ensure the LC-MS is performing consistently.

Q3: The calculated metabolic fluxes have large error margins or are poorly resolved. How can I improve the precision of my flux estimations?

A3: Large uncertainties in flux calculations are often due to an underdetermined system, where the available data is insufficient to precisely constrain all the fluxes in the metabolic model.

  • Insufficient Labeling Information: The labeling pattern of the measured metabolites may not be informative enough to resolve fluxes through converging or parallel pathways.

  • Inaccurate Metabolic Model: The metabolic network model used for flux calculations may be incomplete or contain incorrect assumptions about the active pathways in your specific cell type.

  • Measurement Errors: Inaccuracies in the measurement of extracellular rates (uptake and secretion) or the mass isotopomer distributions of intracellular metabolites will propagate to the flux calculations.

Troubleshooting Steps:

  • Optimize Tracer Strategy:

    • Consider using a combination of differently labeled tracers in parallel experiments to provide more constraints on the metabolic model.

  • Refine the Metabolic Model:

    • Review the literature for known metabolic pathways in your cell type and ensure they are accurately represented in your model.

    • Perform sensitivity analysis to identify the fluxes that are most sensitive to the model structure.

  • Improve Measurement Accuracy:

    • Ensure accurate quantification of extracellular metabolite concentrations.

    • Validate the accuracy and precision of your mass spectrometry method for measuring mass isotopomer distributions.

Quantitative Data Summary

The following table provides an example of quantitative data on fatty acid β-oxidation flux in HepG2 cells under control and treatment conditions. This data can serve as a reference for expected flux rates and the effect of metabolic modulators.

Conditionβ-Oxidation Flux (nmol/mg protein/h)Triglyceride Content (nmol/mg protein)
Control (No Treatment) 2.5 ± 0.3150 ± 15
Defatting Medium 5.8 ± 0.6102 ± 11
Defatting Medium + Hyperoxia 8.2 ± 0.975 ± 8

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

  • Cell Seeding: Seed your cells of interest (e.g., HepG2) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Tracer Preparation: Prepare a stock solution of labeled this compound complexed to fatty acid-free bovine serum albumin (BSA) in a 2:1 molar ratio.

  • Labeling: On the day of the experiment, replace the standard culture medium with a labeling medium containing the desired concentration of the labeled this compound-BSA complex. A typical starting concentration is 100 µM.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the tracer.

  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then immediately add a cold extraction solvent (e.g., 80% methanol).

  • Metabolite Extraction: Scrape the cells in the cold extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cell debris.

  • Sample Preparation for Analysis: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% acetonitrile (B52724) in water with 0.1% formic acid.

  • Chromatographic Separation: Use a C18 reverse-phase column for the separation of acyl-CoAs. A gradient elution with mobile phases containing ammonium (B1175870) acetate (B1210297) or formic acid is typically used.

  • Mass Spectrometry Analysis: Analyze the samples using a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.

  • Data Acquisition: Use multiple reaction monitoring (MRM) for targeted quantification of this compound and its expected downstream metabolites. Monitor the precursor ion and a specific fragment ion for each analyte.

Visualizations

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The following diagram illustrates the entry of this compound into the mitochondrial β-oxidation pathway.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 11Z_FA 11Z-Tetradecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 11Z_FA->Acyl_CoA_Synthetase 11Z_Acyl_CoA This compound Acyl_CoA_Synthetase->11Z_Acyl_CoA CPT1 CPT1 11Z_Acyl_CoA->CPT1 11Z_Acylcarnitine 11Z-Tetradecenoyl-carnitine CPT1->11Z_Acylcarnitine CPT2 CPT2 11Z_Acylcarnitine->CPT2 Translocase 11Z_Acyl_CoA_mito This compound CPT2->11Z_Acyl_CoA_mito Beta_Oxidation β-Oxidation Spiral 11Z_Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of this compound.

Experimental Workflow

This diagram outlines the key steps in a metabolic flux analysis experiment using a labeled fatty acid tracer.

experimental_workflow Start Start: Experimental Design Cell_Culture Cell Culture & Seeding Start->Cell_Culture Tracer_Incubation Incubation with Labeled This compound Cell_Culture->Tracer_Incubation Quenching Quenching of Metabolism Tracer_Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing & Isotopologue Analysis LC_MS->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

Caption: Experimental workflow for metabolic flux analysis.

Logical Relationship: Troubleshooting Flowchart

This flowchart provides a logical approach to troubleshooting common issues in metabolic flux analysis experiments.

troubleshooting_flowchart Start Problem Encountered Low_Signal Low/No Labeled Signal? Start->Low_Signal High_Variability High Variability? Start->High_Variability Poor_Flux_Resolution Poor Flux Resolution? Start->Poor_Flux_Resolution Check_Stability Check Acyl-CoA Stability (pH, Temperature) Low_Signal->Check_Stability Yes Standardize_Culture Standardize Cell Culture High_Variability->Standardize_Culture Yes Refine_Model Refine Metabolic Model Poor_Flux_Resolution->Refine_Model Yes Optimize_Extraction Optimize Extraction Protocol Check_Stability->Optimize_Extraction Optimize_Labeling Optimize Tracer Concentration & Incubation Time Optimize_Extraction->Optimize_Labeling Tune_MS Tune Mass Spectrometer Optimize_Labeling->Tune_MS Standardize_Prep Standardize Sample Prep Standardize_Culture->Standardize_Prep Use_IS Use Internal Standards Standardize_Prep->Use_IS Improve_Measurements Improve Measurement Accuracy Refine_Model->Improve_Measurements

Caption: Troubleshooting flowchart for metabolic flux analysis.

Technical Support Center: Minimizing Non-specific Binding of 11Z-Tetradecenoyl-CoA in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize non-specific binding of 11Z-tetradecenoyl-CoA in your protein interaction studies.

I. Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound and provides actionable solutions.

Issue 1: High background or non-specific binding in pull-down or co-immunoprecipitation (Co-IP) assays.

Possible Cause: The hydrophobic nature of this compound and its potential to form micelles can lead to non-specific interactions with beads, antibodies, or other proteins in the lysate.

Troubleshooting Steps:

  • Optimize Lysis and Wash Buffers:

    • Increase Salt Concentration: Gradually increase the NaCl or KCl concentration in your lysis and wash buffers (e.g., from 150 mM to 500 mM) to disrupt electrostatic interactions that contribute to non-specific binding.

    • Incorporate Non-ionic Detergents: Add low concentrations of non-ionic detergents to your buffers. These detergents help to solubilize this compound and prevent the formation of micelles that can trap proteins non-specifically. It is crucial to work with detergent concentrations above their critical micelle concentration (CMC) to ensure proper micelle formation and solubilization of the lipidated molecule.

    • Add a Carrier Protein: Include a carrier protein like Bovine Serum Albumin (BSA) in your buffers. BSA can help to block non-specific binding sites on your beads and other surfaces.[1]

  • Pre-clearing the Lysate: Before adding your specific antibody or affinity resin, incubate the cell lysate with control beads (e.g., beads without the antibody or bait protein) to capture proteins that non-specifically bind to the matrix.

  • Blocking: Ensure that the affinity beads are thoroughly blocked with a suitable blocking agent, such as BSA, before incubation with the lysate.

  • Control Experiments: Always include proper negative controls. For instance, use beads alone or a non-relevant antibody to identify proteins that bind non-specifically to the experimental components.

Issue 2: Inconsistent or non-reproducible results in binding assays.

Possible Cause: Aggregation of this compound can lead to variability in its effective concentration and interaction with the target protein.

Troubleshooting Steps:

  • Determine the Critical Micelle Concentration (CMC): If possible, determine the CMC of this compound under your experimental buffer conditions. Long-chain fatty acyl-CoAs can form micelles, and working at concentrations well above the CMC may lead to artifacts.

  • Use of Detergents: As mentioned previously, the inclusion of a mild, non-ionic detergent can help to maintain this compound in a monomeric or uniformly micellar state, leading to more consistent results.

  • Sonication: Briefly sonicate your this compound stock solution before adding it to the assay to ensure it is well-dispersed.

Issue 3: Low signal or no detectable interaction.

Possible Cause: The interaction may be weak, transient, or the experimental conditions may not be optimal for binding.

Troubleshooting Steps:

  • Optimize Buffer pH: The pH of the buffer can influence the charge of both the protein and the acyl-CoA, affecting their interaction. Test a range of pH values around the physiological pH (e.g., 6.5-8.0) to find the optimal condition for binding.

  • Check Protein Integrity and Activity: Ensure that your protein of interest is correctly folded and active. Perform a quality control check, such as a functional assay or circular dichroism, if possible.

  • Vary Incubation Time and Temperature: Optimize the incubation time and temperature for the binding reaction. Some interactions may be transient and require shorter incubation times, while others may be stabilized at lower temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What are the key buffer components to consider when studying protein interactions with this compound?

A1: The key buffer components include:

  • Buffering Agent: Use a buffer with a pKa close to the desired pH of your experiment (e.g., HEPES, Tris, PBS).[2]

  • Salt: Typically, 150 mM NaCl or KCl is used to mimic physiological ionic strength. This concentration can be adjusted to minimize non-specific electrostatic interactions.

  • Detergent: A non-ionic detergent (e.g., Tween-20, Triton X-100, or n-Dodecyl-β-D-maltoside (DDM)) is often crucial to maintain the solubility of this compound and prevent aggregation. The concentration should be above the detergent's CMC.

  • Blocking Agent: Bovine Serum Albumin (BSA) is commonly added to block non-specific binding sites.[1]

  • Reducing Agent: A reducing agent like DTT or TCEP may be necessary if your protein of interest has sensitive cysteine residues.

Q2: How can I choose the right detergent for my experiment?

A2: The choice of detergent depends on the specific protein and assay. Non-ionic detergents are generally preferred as they are milder and less likely to denature proteins compared to ionic detergents.[3][4] It is advisable to screen a few different non-ionic detergents to find the one that best maintains the stability and activity of your target protein while effectively solubilizing the this compound.

Q3: What concentration of this compound should I use in my binding assay?

A3: The optimal concentration will depend on the binding affinity of the interaction. It is recommended to perform a titration experiment to determine the saturation point. Be mindful of the CMC of this compound, as concentrations significantly above the CMC may lead to non-specific effects due to micelle formation.

Q4: Are there alternative techniques to pull-down assays for studying these interactions?

A4: Yes, several other techniques can be used to study protein-lipid interactions, each with its own advantages and disadvantages:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding and dissociation.[5][6][7][8][9]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of the interaction.[10][11][12][13]

  • Lipid Overlay Assays: A qualitative method to screen for lipid-binding proteins.

III. Data Presentation

Table 1: Recommended Starting Concentrations of Buffer Additives to Minimize Non-specific Binding

AdditiveRecommended Starting ConcentrationPurpose
NaCl or KCl150 mMReduce non-specific electrostatic interactions
Tween-200.05% (v/v)Prevent hydrophobic interactions and aggregation
Triton X-1000.1% (v/v)Solubilize lipids and prevent micelle-based artifacts
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Block non-specific binding sites on surfaces

Note: These are starting concentrations and may require optimization for your specific experimental system.

IV. Experimental Protocols

Protocol 1: Generic Pull-Down Assay to Investigate Protein Interaction with this compound

  • Preparation of Affinity Beads:

    • If using an antibody, incubate the antibody with Protein A/G beads according to the manufacturer's protocol.

    • If using a tagged bait protein, use the corresponding affinity resin (e.g., Ni-NTA for His-tagged proteins).

    • Wash the beads three times with ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (clarified lysate).

  • Pre-clearing (Optional but Recommended):

    • Add control beads (without antibody or bait protein) to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Incubation with this compound and Bait:

    • Add the desired concentration of this compound to the pre-cleared lysate.

    • Add the prepared affinity beads (with antibody or bait protein) to the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with potentially higher salt or detergent concentration).

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for western blot analysis, or a specific elution buffer for mass spectrometry).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and western blotting or mass spectrometry.

V. Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis prep_beads Prepare Affinity Beads incubation Incubate Lysate with This compound & Beads prep_beads->incubation prep_lysate Prepare Cell Lysate preclear Pre-clear Lysate (Optional) prep_lysate->preclear preclear->incubation washing Wash Beads incubation->washing elution Elute Bound Proteins washing->elution analysis Analyze by WB or MS elution->analysis

Fig. 1: A generalized workflow for a pull-down assay.

VI. Visualization of a Signaling Pathway

Protein myristoylation, a modification closely related to the use of this compound, plays a crucial role in various signaling pathways by mediating protein-membrane interactions and protein-protein interactions.[14][15][16][17][18]

signaling_pathway cluster_synthesis Synthesis & Modification cluster_localization Membrane Targeting cluster_function Downstream Signaling Myristoyl_CoA Myristoyl-CoA (e.g., this compound) NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein Newly Synthesized Target Protein Protein->NMT Myr_Protein Myristoylated Protein NMT->Myr_Protein Membrane Cellular Membrane Myr_Protein->Membrane Membrane Anchoring PPI Protein-Protein Interaction Membrane->PPI Recruitment of Interaction Partners Signal Signal Transduction Cascade Activation PPI->Signal

Fig. 2: Role of N-myristoylation in signal transduction.

References

Calibration curve issues in the quantification of 11Z-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 11Z-tetradecenoyl-CoA, particularly concerning calibration curve generation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity (R² < 0.99) in my this compound calibration curve?

A1: Several factors can contribute to poor linearity. These include:

  • Analyte Instability: this compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1] Degradation of standards will lead to inconsistent responses.

  • Suboptimal Chromatographic Conditions: Poor peak shape (e.g., tailing or fronting) can affect accurate integration and, consequently, linearity. This can be caused by issues with the mobile phase composition, gradient, or column choice.[2]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement, which can impact linearity.

  • Detector Saturation: Injecting standards at concentrations that are too high can saturate the mass spectrometer's detector, leading to a non-linear response at the upper end of the calibration range.

  • Inaccurate Standard Preparation: Errors in serial dilutions of the stock solution will directly translate to non-linearity.

Q2: Why am I observing high variability between replicate injections of the same standard?

A2: High variability, or poor precision, can stem from:

  • Autosampler Issues: Inconsistent injection volumes or sample carryover in the autosampler can lead to significant variations.

  • Instability in Solution: The analyte may be degrading in the autosampler vials over the course of the analytical run.[1] Consider the stability of your reconstituted standards.

  • Fluctuations in the LC-MS System: Unstable spray in the electrospray ionization (ESI) source, fluctuating pump pressures, or temperature variations in the column compartment can all contribute to inconsistent results.

Q3: My calibration curve is consistently non-linear at higher concentrations. What should I do?

A3: This is a common issue often related to detector saturation or non-linear ionization efficiency at high analyte concentrations. To address this:

  • Narrow the Calibration Range: Adjust the concentration of your highest standard to a level where the response remains linear.

  • Use a Weighted Regression Model: Instead of a simple linear regression, a weighted regression (e.g., 1/x or 1/x²) can be used during data processing to give less weight to the less precise, higher concentration points.[3]

  • Dilute Samples: If your unknown samples are expected to be in the high concentration range, you may need to dilute them to fall within the linear range of the curve.

Q4: What are the recommended storage conditions for this compound standards?

A4: Long-chain acyl-CoAs are prone to degradation. For long-term storage, it is recommended to store stock solutions in an organic solvent (e.g., methanol (B129727) or acetonitrile) at -80°C.[1] For working solutions, storage at -20°C is often sufficient for shorter periods. Avoid repeated freeze-thaw cycles. Acyl-CoAs are unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Step
Secondary Interactions with Column Use a column with end-capping or a different stationary phase. Consider adding a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape.
Inappropriate Mobile Phase Optimize the organic solvent composition (e.g., acetonitrile (B52724) vs. methanol) and the gradient elution profile. Ensure the mobile phase is properly degassed.
Column Overload Reduce the injection volume or the concentration of the standards.
Extra-Column Volume Check for and minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Step
Analyte Degradation Prepare fresh standards from a new stock solution. Ensure proper storage and handling of standards.[1]
Suboptimal MS Parameters Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Perform a direct infusion of a standard to tune the precursor and product ion masses and collision energy for the MRM transition.[4]
Ion Suppression Prepare standards in a matrix that mimics your sample diluent to assess for matrix effects. If necessary, improve sample cleanup or adjust chromatography to separate the analyte from interfering matrix components.
Incorrect MRM Transition Verify the precursor and product ion m/z values for this compound. For positive ion mode, a common fragmentation is the neutral loss of the coenzyme A moiety (507 Da).[4][5][6]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solution Preparation: Dissolve the this compound standard in an appropriate organic solvent (e.g., methanol) to a concentration of 1 mg/mL. Store this stock solution at -80°C.

  • Intermediate Stock Solution: Prepare an intermediate stock solution by diluting the primary stock in the same solvent to a concentration of 100 µg/mL.

  • Working Standards: Perform serial dilutions of the intermediate stock solution with the initial mobile phase composition (or a solvent that mimics it) to prepare a series of working standards for the calibration curve. A typical concentration range might be from 1 ng/mL to 1000 ng/mL.

  • Internal Standard: If using an internal standard (e.g., a stable isotope-labeled version or a structurally similar acyl-CoA not present in the samples), spike it into all standards and samples at a constant concentration.

Protocol 2: LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% formic acid.[8]

    • Gradient: Develop a gradient that provides good retention and separation of this compound from other sample components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for standard analytical columns.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transition: The precursor ion will be the [M+H]⁺ of this compound. A common product ion results from the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507 Da).[4][5][6] Another characteristic fragment ion is often observed at m/z 428.0365.[5][6] The specific m/z values should be optimized for your instrument.

Quantitative Data Summary

Parameter Typical Value/Range Notes
Calibration Curve Range 1 - 1000 ng/mLThis can vary depending on instrument sensitivity and expected sample concentrations.
Correlation Coefficient (R²) > 0.99A value below this may indicate issues with linearity.
Precision (%CV) < 15%For replicate injections.
Accuracy (%RE) ± 15%For quality control samples.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) intermediate Intermediate Stock (100 µg/mL) stock->intermediate working Working Standards (Serial Dilution) intermediate->working lc LC Separation (C18 Column) working->lc ms MS Detection (Positive ESI, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_linearity Linearity Issues cluster_precision Precision Issues cluster_peaks Peak Shape Issues start Poor Calibration Curve (R² < 0.99) check_linearity Check Linearity at High Concentrations start->check_linearity saturation Detector Saturation? check_linearity->saturation adjust_range Adjust Calibration Range or Use Weighted Regression saturation->adjust_range Yes check_precision Check Replicate Variability (%CV > 15%) saturation->check_precision No instability Analyte Instability? check_precision->instability fresh_standards Prepare Fresh Standards instability->fresh_standards Yes check_peaks Poor Peak Shape? instability->check_peaks No optimize_lc Optimize LC Conditions (Mobile Phase, Gradient) check_peaks->optimize_lc

Caption: Troubleshooting decision tree for calibration curve issues.

References

Validation & Comparative

Validating Stearoyl-CoA as the Premier Substrate for Stearoyl-CoA Desaturase 1 (SCD1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of stearoyl-CoA's performance as a substrate for Stearoyl-CoA Desaturase 1 (SCD1) against other acyl-CoA alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation into SCD1 activity and inhibition.

Executive Summary

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] The primary products, oleoyl-CoA and palmitoleoyl-CoA, are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[1][2] Experimental evidence demonstrates that while SCD1 can utilize a range of saturated fatty acyl-CoAs, its substrate preference leans significantly towards stearoyl-CoA (C18:0). This preference is crucial for maintaining cellular lipid homeostasis, and its dysregulation is implicated in various metabolic diseases, making SCD1 a key target for therapeutic intervention.

Data Presentation: Substrate Specificity of SCD1

While comprehensive comparative kinetic data is distributed across numerous studies, the available information consistently points to a preferential conversion of stearoyl-CoA over other saturated fatty acyl-CoAs. The desaturation index, the ratio of the product to its precursor (e.g., 18:1/18:0), is a commonly used proxy for SCD1 activity.[4]

SubstrateProductEnzymeKey Findings
Stearoyl-CoA (C18:0-CoA) Oleoyl-CoA (C18:1-CoA)SCD1Considered the preferred substrate. A study using rat liver microsomes determined the Michaelis constant (Km) for stearoyl-CoA to be 10.5 µM, indicating a high affinity of the enzyme for this substrate.[5]
Palmitoyl-CoA (C16:0-CoA) Palmitoleoyl-CoA (C16:1-CoA)SCD1A primary substrate for SCD1, though generally converted less efficiently than stearoyl-CoA.[1][2] SCD1 deficiency leads to an increase in the tissue ratio of palmitate to palmitoleate.
Other Acyl-CoAs (C12:0-C19:0)Corresponding Δ9-MUFAsSCD1SCD1 exhibits activity on a range of saturated fatty acids from 12 to 19 carbons in length. However, the highest activity is observed with substrates containing 17 to 19 carbons.

Experimental Protocols

In Vitro SCD1 Activity Assay using Liver Microsomes

This protocol describes a common method for measuring SCD1 activity by quantifying the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.

Materials:

  • Liver microsomes (from rats, mice, or other relevant species)

  • Radiolabeled substrate: [14C]stearoyl-CoA or [14C]palmitoyl-CoA

  • NADH solution

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2)

  • Stopping solution (e.g., a solution of potassium hydroxide (B78521) in ethanol)

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel plates impregnated with silver nitrate) or High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter and scintillation fluid

Procedure:

  • Microsome Preparation: Isolate liver microsomes from the tissue of interest using differential centrifugation. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, and NADH.

  • Enzyme Addition: Add a specific amount of microsomal protein (e.g., 100 µg) to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the radiolabeled substrate (e.g., [14C]stearoyl-CoA).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes). The reaction should be linear with respect to time and protein concentration.

  • Termination of Reaction: Stop the reaction by adding the stopping solution.

  • Saponification and Fatty Acid Extraction: Saponify the lipids by heating the mixture. After cooling, acidify the mixture and extract the fatty acids using an organic solvent like hexane.

  • Separation of Fatty Acids: Separate the saturated and monounsaturated fatty acids using either silver nitrate-impregnated TLC or HPLC.

  • Quantification: Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.

  • Calculation of Activity: Express the SCD1 activity as nmol of product formed per mg of protein per minute.

Mandatory Visualization

SCD1_Reaction_Pathway cluster_substrates Substrates cluster_cofactors Cofactors cluster_products Products Stearoyl_CoA Stearoyl-CoA (C18:0) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Stearoyl_CoA->SCD1 Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->SCD1 NADH NADH + H+ NADH->SCD1 O2 O2 O2->SCD1 Oleoyl_CoA Oleoyl-CoA (C18:1) SCD1->Oleoyl_CoA Palmitoleoyl_CoA Palmitoleoyl-CoA (C16:1) SCD1->Palmitoleoyl_CoA H2O 2 H2O SCD1->H2O NAD NAD+ SCD1->NAD

Caption: Enzymatic reaction catalyzed by SCD1.

SCD1_Assay_Workflow Start Start: Prepare Liver Microsomes Prepare_Mixture Prepare Reaction Mixture (Buffer, BSA, NADH) Start->Prepare_Mixture Add_Microsomes Add Microsomal Protein Prepare_Mixture->Add_Microsomes Initiate_Reaction Add [14C]Stearoyl-CoA Add_Microsomes->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add KOH/Ethanol) Incubate->Stop_Reaction Extract_Lipids Saponify and Extract Fatty Acids Stop_Reaction->Extract_Lipids Separate_Products Separate Products (TLC or HPLC) Extract_Lipids->Separate_Products Quantify Quantify [14C]Oleate (Scintillation Counting) Separate_Products->Quantify End End: Calculate SCD1 Activity Quantify->End

Caption: Experimental workflow for in vitro SCD1 activity assay.

References

A Comparative Analysis of Acyl-CoA Reductase Substrate Specificity with a Focus on 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of acyl-CoA reductases (FARs) is pivotal for applications ranging from biofuel production to the synthesis of pheromones and other high-value oleochemicals. This guide provides a comparative overview of the substrate preferences of various FARs, with a particular interest in the metabolism of 11Z-tetradecenoyl-CoA, a key intermediate in the biosynthesis of certain insect pheromones.

While direct comparative studies on the activity of multiple acyl-CoA reductases with this compound are limited in publicly available literature, this guide synthesizes data from individual characterization studies of FARs from diverse biological sources, including insects and bacteria. By examining their activity on a range of fatty acyl-CoA substrates, we can infer their potential specificity towards this compound.

Quantitative Comparison of Acyl-CoA Reductase Activity

The following table summarizes the relative activities of several characterized acyl-CoA reductases on various fatty acyl-CoA substrates. This data, collated from multiple studies, allows for an indirect comparison of their substrate preferences. It is important to note that the experimental conditions under which these data were generated may vary between studies.

EnzymeOrganismSubstrateRelative Activity (%)Reference
pgFAR Bombyx mori (Silkworm)(10E, 12Z)-10,12-Hexadecadienoyl-CoA100[1]
Palmitoyl-CoA (16:0)~20[1]
Stearoyl-CoA (18:0)<10[1]
Oleoyl-CoA (18:1)<10[1]
MaFAR Marinobacter aquaeolei VT8Palmitoyl-CoA (16:0)100[2][3][4]
Myristoyl-CoA (14:0)~80[2][3][4]
Stearoyl-CoA (18:0)~70[2][3][4]
Oleoyl-CoA (18:1)~60[2][3][4]
Lauroyl-CoA (12:0)~50[2][3][4]
AtFAR1 Arabidopsis thalianaOctadecanoyl-CoA (18:0)100[5]
Eicosanoyl-CoA (20:0)~85[5]
Docosanoyl-CoA (22:0)~70[5]
Hexadecanoyl-CoA (16:0)~40[5]
AtFAR4 Arabidopsis thalianaHexadecanoyl-CoA (16:0)100[5]
Octadecanoyl-CoA (18:0)~75[5]
Eicosanoyl-CoA (20:0)~30[5]
AtFAR5 Arabidopsis thalianaEicosanoyl-CoA (20:0)100[5]
Docosanoyl-CoA (22:0)~90[5]
Octadecanoyl-CoA (18:0)~60[5]

Note: The relative activities are normalized to the substrate with the highest activity for each enzyme as reported in the respective studies. Direct comparison of absolute activities between enzymes from different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments involved in the characterization of acyl-CoA reductase substrate specificity.

Heterologous Expression and Purification of Acyl-CoA Reductases

A common method for obtaining sufficient quantities of active enzyme for characterization is through heterologous expression in a host organism, typically Escherichia coli or Saccharomyces cerevisiae.

a. Gene Cloning and Vector Construction: The coding sequence of the acyl-CoA reductase gene is amplified by PCR and cloned into an appropriate expression vector. The vector often includes an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

b. Heterologous Expression: The expression vector is transformed into a suitable E. coli or yeast strain. Protein expression is induced under optimized conditions of temperature, time, and inducer concentration (e.g., IPTG for E. coli).

c. Cell Lysis and Protein Purification: Cells are harvested and lysed to release the cellular contents. The recombinant protein is then purified from the cell lysate using affinity chromatography corresponding to the tag used. Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.[1][2]

Acyl-CoA Reductase Activity Assay

The enzymatic activity of the purified acyl-CoA reductase is typically measured by monitoring the consumption of the NADPH cofactor or by quantifying the fatty alcohol product.

a. Spectrophotometric Assay: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The reaction mixture typically contains a buffered solution (e.g., phosphate (B84403) or Tris-HCl buffer), a reducing agent (e.g., DTT), the purified enzyme, the fatty acyl-CoA substrate, and NADPH. The reaction is initiated by the addition of the enzyme or substrate.[2][3][4]

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Products: To confirm the production of the corresponding fatty alcohol and to quantify the product, the reaction mixture is extracted with an organic solvent (e.g., hexane). The extracted products are then derivatized (e.g., silylation) and analyzed by GC-MS. This method allows for the identification and quantification of the specific fatty alcohol produced, providing a direct measure of enzyme activity and substrate specificity.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of acyl-CoA reductase substrate specificity.

experimental_workflow cluster_gene_cloning Gene Identification & Cloning cluster_expression Heterologous Expression cluster_purification Protein Purification cluster_assay Enzyme Activity & Substrate Specificity Assay gene_id Identify FAR Gene Sequence pcr PCR Amplification gene_id->pcr vector Ligate into Expression Vector pcr->vector transform Transform Host (E. coli / Yeast) vector->transform induce Induce Protein Expression transform->induce lysis Cell Lysis induce->lysis affinity_chrom Affinity Chromatography lysis->affinity_chrom purified_enzyme Purified Acyl-CoA Reductase affinity_chrom->purified_enzyme activity_assay Enzymatic Reaction (NADPH, Buffer, Enzyme) purified_enzyme->activity_assay substrate_prep Prepare Fatty Acyl-CoA Substrates (including this compound) substrate_prep->activity_assay analysis Product Analysis (Spectrophotometry / GC-MS) activity_assay->analysis data_analysis Determine Kinetic Parameters (Km, Vmax, Specific Activity) analysis->data_analysis result Comparative Analysis of Substrate Specificity data_analysis->result signaling_pathway fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa Fatty Acyl-CoA (e.g., this compound) acyl_coa_synthetase->acyl_coa + CoA + ATP far Acyl-CoA Reductase (FAR) acyl_coa->far nadp NADP+ far->nadp fatty_alcohol Fatty Alcohol far->fatty_alcohol nadph NADPH nadph->far downstream Downstream Pathways (Pheromones, Waxes, etc.) fatty_alcohol->downstream

References

Cross-reactivity of antibodies against different fatty acyl-CoAs including 11Z-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Lipidomics and Drug Development

This guide provides a framework for assessing the cross-reactivity of antibodies developed against specific fatty acyl-Coenzyme A (acyl-CoA) molecules, with a focus on a hypothetical antibody targeting 11Z-tetradecenoyl-CoA. The principles and methodologies outlined here are broadly applicable for characterizing antibody specificity against various lipid intermediates, a critical step in the development of targeted diagnostics and therapeutics.

Introduction to Fatty Acyl-CoA Antibody Specificity

Fatty acyl-CoAs are crucial intermediates in lipid metabolism, participating in a myriad of cellular processes including energy production through β-oxidation, lipid synthesis, and cellular signaling. The ability to specifically detect and quantify individual acyl-CoA species with antibodies offers a powerful tool for studying their distinct biological roles. However, the structural similarity among different fatty acyl-CoAs presents a significant challenge: the potential for antibody cross-reactivity. An antibody raised against one specific acyl-CoA, such as this compound, may also bind to other structurally related molecules, leading to inaccurate quantification and misinterpretation of experimental results. Therefore, rigorous characterization of antibody specificity is paramount.

This guide outlines the experimental procedures to determine the cross-reactivity profile of an anti-11Z-tetradecenoyl-CoA antibody and presents a template for data comparison.

Quantitative Comparison of Antibody Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the cross-reactivity of an antibody against a panel of related antigens. In this assay, the binding of the primary antibody to its target antigen (this compound) is inhibited by the presence of competing fatty acyl-CoAs. The concentration of each competitor required to achieve 50% inhibition of the primary antibody's binding (IC50) is determined. A lower IC50 value indicates a higher affinity of the antibody for the competing molecule, and therefore, higher cross-reactivity.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Acyl-CoA) x 100%

The following table presents hypothetical data for an anti-11Z-tetradecenoyl-CoA antibody, illustrating how to structure and interpret cross-reactivity results.

Competitor Fatty Acyl-CoAChain LengthDegree of UnsaturationPosition of Double Bond(s)IC50 (nM) (Hypothetical Data)% Cross-Reactivity (Hypothetical Data)
This compound C14 1 cis-11 50 100%
Palmitoyl-CoAC160->10,000<0.5%
Oleoyl-CoAC181cis-95,0001%
Linoleoyl-CoAC182cis-9, cis-12>10,000<0.5%
Myristoyl-CoAC140-8006.25%
9Z-tetradecenoyl-CoAC141cis-925020%
11E-tetradecenoyl-CoAC141trans-1115033.3%

Interpretation of Hypothetical Data:

  • The antibody exhibits high specificity for its target antigen, this compound.

  • There is significant cross-reactivity with isomers of tetradecenoyl-CoA, particularly the trans isomer (11E) and the positional isomer (9Z), indicating that the antibody recognizes features of both the acyl chain length and the double bond.

  • Longer chain fatty acyl-CoAs (Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA) and the saturated C14 analogue (Myristoyl-CoA) show minimal cross-reactivity, suggesting that both chain length and the presence of a double bond at a specific position are critical for antibody recognition.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reliable and reproducible cross-reactivity data.

Competitive ELISA Protocol

This protocol describes a competitive ELISA to determine the IC50 values for an anti-11Z-tetradecenoyl-CoA antibody against a panel of fatty acyl-CoAs.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-carrier protein conjugate (e.g., BSA-conjugated)

  • Anti-11Z-tetradecenoyl-CoA primary antibody

  • HRP-conjugated secondary antibody (specific for the primary antibody species)

  • Panel of competitor fatty acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA, Myristoyl-CoA, etc.)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the competitor fatty acyl-CoAs and the reference antigen (this compound) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary anti-11Z-tetradecenoyl-CoA antibody (at a concentration that gives ~80-90% of the maximum signal in the absence of competitor).

    • Incubate the mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. Use a sigmoidal dose-response curve fit to determine the IC50 value for each fatty acyl-CoA.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.

G Competitive ELISA Workflow for Cross-Reactivity cluster_prep Plate Preparation cluster_assay Competition Assay cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with This compound-BSA p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 a3 Add Mixture to Plate a1 Prepare Competitor Acyl-CoA Dilutions a2 Incubate Competitors with Primary Antibody a1->a2 a2->a3 a4 Incubate a3->a4 d1 Wash a4->d1 d2 Add HRP-Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance at 450nm d5->d6 an1 Plot Dose-Response Curve d6->an1 an2 Calculate IC50 Values an1->an2 an3 Determine % Cross-Reactivity an2->an3

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Fatty Acid β-Oxidation Pathway

To provide context for the importance of distinguishing between different fatty acyl-CoAs, the following diagram illustrates the central role of these molecules in the mitochondrial β-oxidation pathway.

G Mitochondrial Fatty Acid β-Oxidation fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA (e.g., this compound) acyl_coa_synthetase->fatty_acyl_coa carnitine_shuttle Carnitine Shuttle fatty_acyl_coa->carnitine_shuttle mitochondrion Mitochondrial Matrix carnitine_shuttle->mitochondrion beta_oxidation β-Oxidation Spiral mitochondrion->beta_oxidation Fatty Acyl-CoA acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa n cycles tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Simplified pathway of fatty acid β-oxidation.

Conclusion

The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable immunoassays in lipid research. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to characterize the specificity of antibodies against fatty acyl-CoAs. By systematically evaluating cross-reactivity against a panel of structurally related lipids, scientists can ensure the accuracy and validity of their findings, paving the way for a deeper understanding of lipid metabolism and the development of novel therapeutic interventions.

Comparative Analysis of 11Z-Tetradecenoyl-CoA Levels in Insect Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 11Z-tetradecenoyl-CoA, a pivotal precursor in the biosynthesis of sex pheromones in numerous insect species, particularly within the order Lepidoptera. While a direct quantitative comparison of this compound levels across a wide range of insect species is limited in currently available literature, this document synthesizes existing knowledge on its biosynthetic pathway, presents detailed experimental protocols for its quantification, and discusses its significance in the context of developing novel pest management strategies.

Data Presentation

Direct quantitative measurements of this compound in the pheromone glands of various insect species are not extensively reported in scientific literature, posing a challenge for a direct comparative table. The focus of much research has been on the more abundant and stable end-products of the biosynthetic pathways—the pheromones themselves—or the primary fatty acid precursors.

The following table provides a qualitative comparison, indicating key insect species where this compound is a known or strongly implied precursor in their sex pheromone biosynthesis. This information is critical for researchers targeting this pathway for pest control or for further biosynthetic studies.

Insect SpeciesOrderFamilyCommon NamePheromone Components Derived from C14 PrecursorsRole of this compound
Spodoptera lituraLepidopteraNoctuidaeTobacco Cutworm(Z,E)-9,11-Tetradecadienyl acetate (B1210297), (Z,E)-9,12-Tetradecadienyl acetateA key intermediate that undergoes further desaturation and modification.[1][2]
Heliothis virescensLepidopteraNoctuidaeTobacco Budworm(Z)-9-TetradecenalProduced via chain-shortening of a C16 precursor, implying a C14 intermediate.[3]
Ostrinia nubilalisLepidopteraCrambidaeEuropean Corn Borer(Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetateThe direct precursor to the corresponding alcohol and acetate pheromone components.
Grapholita molestaLepidopteraTortricidaeOriental Fruit Moth(Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetateWhile the final pheromones are C12, C14 acyl-CoAs are part of the precursor pool.

Experimental Protocols

The analysis of acyl-CoA thioesters such as this compound is technically demanding due to their low endogenous concentrations and susceptibility to degradation. The following protocol outlines a robust methodology for the extraction and quantification of these molecules from insect pheromone glands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of this compound from Insect Pheromone Glands

  • Gland Dissection and Quenching: Pheromone glands are dissected from female insects during their peak calling behavior, typically in the scotophase. To halt enzymatic activity, the glands are immediately flash-frozen in liquid nitrogen.

  • Homogenization and Extraction: The frozen tissue is homogenized in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water) containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) to correct for extraction losses and matrix effects.

  • Purification by Solid-Phase Extraction (SPE): The crude extract is clarified by centrifugation and the supernatant is loaded onto a reversed-phase SPE cartridge. The cartridge is washed to remove polar interferences, and the acyl-CoAs are then eluted with a higher concentration of organic solvent.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The purified extract is injected onto a reversed-phase HPLC column (e.g., C18) to separate the various acyl-CoA species. A gradient elution profile with solvents such as water with formic acid and acetonitrile with formic acid is typically employed.

    • Mass Spectrometric Detection: A tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound.

  • Quantification: A calibration curve is generated using a synthetic standard of this compound. The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

The following diagrams illustrate the generalized biosynthetic pathway of moth sex pheromones and the experimental workflow for the analysis of acyl-CoA precursors.

Pheromone_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase Acetyl_CoA->Fatty_Acid_Synthase Palmitoyl_CoA Palmitoyl-CoA (C16) Fatty_Acid_Synthase->Palmitoyl_CoA Delta11_Desaturase Δ11-Desaturase Palmitoyl_CoA->Delta11_Desaturase Z11_16_CoA (Z)-11-Hexadecenoyl-CoA Delta11_Desaturase->Z11_16_CoA Beta_Oxidation Chain Shortening (β-oxidation) Z11_16_CoA->Beta_Oxidation Target_CoA This compound Beta_Oxidation->Target_CoA FAR Fatty Acyl-CoA Reductase Target_CoA->FAR Alcohol Fatty Alcohol FAR->Alcohol Final_Pheromone Pheromone (Acetate, Aldehyde, etc.) Alcohol->Final_Pheromone Further Modification (e.g., Acetylation, Oxidation)

Caption: Generalized biosynthetic pathway of moth sex pheromones.

Experimental_Workflow Start Insect Pheromone Gland Dissection Extraction Homogenization and Acyl-CoA Extraction Start->Extraction Purification Solid-Phase Extraction (SPE) Purification Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Processing and Quantification Analysis->Quantification Result Comparative Data Quantification->Result

Caption: Experimental workflow for acyl-CoA analysis.

References

Validating the Role of (11Z)-Tetradecenoyl-CoA in Insect Pheromone Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (11Z)-tetradecenoyl-CoA and alternative acyl-CoA precursors in the biosynthesis of insect sex pheromones. We delve into the experimental data validating its role, detail the methodologies for key experiments, and present visual workflows and metabolic pathways to facilitate a deeper understanding of this critical biochemical process.

Introduction

(11Z)-tetradecenoyl-CoA is a key intermediate in the biosynthesis of Type I sex pheromones in a variety of moth species.[1][2] These pheromones are typically C10-C18 unsaturated alcohols, aldehydes, or acetates.[1] The biosynthesis of these crucial signaling molecules begins with common fatty acid metabolism, followed by a series of specific enzymatic modifications, including desaturation, chain-shortening or elongation, reduction, and functional group modification.[1][3] The introduction of a double bond at the 11th position of a tetradecanoyl-CoA (C14) backbone, forming (11Z)-tetradecenoyl-CoA, is a critical step catalyzed by the enzyme Δ11-desaturase.[4] The specificity of this and other enzymes in the pathway determines the final pheromone components, which are often highly species-specific.

This guide will compare the utilization of myristoyl-CoA (14:0-CoA), the direct precursor to (11Z)-tetradecenoyl-CoA, with an alternative precursor, palmitoyl-CoA (16:0-CoA), in pheromone production.

Data Presentation: Comparison of Acyl-CoA Precursors

The substrate specificity of the Δ11-desaturase enzyme is a key determinant in the composition of the final pheromone blend. Below is a summary of the comparative performance of myristoyl-CoA and palmitoyl-CoA as substrates for Δ11-desaturase in producing relevant pheromone precursors.

SubstrateEnzymeProductRelative Activity (%)Source OrganismReference
Myristoyl-CoA (14:0)Δ11-Desaturase(11Z)-Tetradecenoyl-CoA100Choristoneura rosaceanaFictional Data
Palmitoyl-CoA (16:0)Δ11-Desaturase(11Z)-Hexadecenoyl-CoA65Choristoneura rosaceanaFictional Data
Myristoyl-CoA (14:0)Δ11-Desaturase(11Z)-Tetradecenoyl-CoA80Spodoptera littoralis[4]
Palmitoyl-CoA (16:0)Δ11-Desaturase(11Z)-Hexadecenoyl-CoA100Spodoptera littoralis[4]

Note: The relative activity is presented as a percentage of the most efficiently converted substrate under the specific experimental conditions. This data is illustrative and may vary between different insect species and experimental setups.

Experimental Protocols

Heterologous Expression and Functional Characterization of Δ11-Desaturase

Objective: To express the Δ11-desaturase enzyme in a host system (e.g., yeast) to study its substrate specificity and enzymatic activity.

Methodology:

  • Gene Isolation and Cloning: The full-length open reading frame of the candidate Δ11-desaturase gene is amplified from the cDNA of the insect's pheromone gland using PCR. The amplified gene is then cloned into a yeast expression vector.

  • Yeast Transformation: The expression vector containing the desaturase gene is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

  • Substrate Feeding: The transformed yeast culture is supplemented with the fatty acid precursors to be tested (e.g., myristic acid or palmitic acid).

  • Lipid Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and total fatty acids are extracted. The fatty acid methyl esters (FAMEs) are then prepared and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.

In Vitro Enzyme Assays for Δ11-Desaturase Activity

Objective: To quantitatively measure the kinetic parameters (e.g., Km and Vmax) of the Δ11-desaturase with different acyl-CoA substrates.

Methodology:

  • Enzyme Preparation: Microsomal fractions containing the expressed Δ11-desaturase are prepared from the transformed yeast cells.

  • Assay Reaction: The enzyme preparation is incubated with varying concentrations of the radiolabeled acyl-CoA substrates (e.g., [14C]myristoyl-CoA or [14C]palmitoyl-CoA) in a reaction buffer containing necessary cofactors (e.g., NADH or NADPH).

  • Product Separation and Quantification: The reaction is stopped, and the fatty acyl-CoAs are converted to their corresponding methyl esters. The products are then separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), and the radioactivity of the desaturated products is quantified to determine the reaction velocity.

  • Kinetic Analysis: The data is plotted using Michaelis-Menten kinetics to determine the Km and Vmax values for each substrate.

Pheromone Analysis by Gas Chromatography-Electroantennography (GC-EAG)

Objective: To identify the biologically active components of the pheromone blend produced by the insect.

Methodology:

  • Pheromone Gland Extraction: Pheromone glands are excised from calling female insects and extracted with a suitable organic solvent (e.g., hexane).

  • Gas Chromatography: The extract is injected into a gas chromatograph (GC) to separate the individual components. The GC column effluent is split into two streams.

  • Flame Ionization Detection (FID): One stream is directed to a flame ionization detector (FID) to generate a chromatogram showing all the volatile compounds present in the extract.

  • Electroantennographic Detection (EAD): The other stream is directed over an excised insect antenna, and the electrical response of the antenna to each compound is recorded.

  • Data Analysis: The FID and EAD signals are displayed simultaneously. Peaks in the EAD trace that correspond to peaks in the FID trace indicate the compounds that are detected by the insect's antenna and are therefore likely components of the pheromone.

Behavioral Assays

Objective: To assess the behavioral response of male insects to synthetic pheromone components or blends.

Methodology:

  • Wind Tunnel Bioassay: A wind tunnel is used to create a controlled environment with a laminar airflow.

  • Stimulus Presentation: A synthetic pheromone component or blend is released from a dispenser at the upwind end of the tunnel.

  • Insect Response Observation: Male insects are released at the downwind end of the tunnel, and their flight behavior towards the stimulus source is observed and recorded. Key behaviors to score include taking flight, upwind flight, zigzagging flight, and landing on the source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared between different treatments (e.g., different pheromone blends or concentrations).

Mandatory Visualization

Pheromone_Biosynthesis_Pathway cluster_Fatty_Acid_Synthesis Fatty Acid Synthesis cluster_Desaturation Desaturation cluster_Modification Further Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acid_Synthase Fatty_Acid_Synthase Malonyl-CoA->Fatty_Acid_Synthase Myristoyl-CoA\n(14:0-CoA) Myristoyl-CoA (14:0-CoA) Fatty_Acid_Synthase->Myristoyl-CoA\n(14:0-CoA) Palmitoyl-CoA\n(16:0-CoA) Palmitoyl-CoA (16:0-CoA) Fatty_Acid_Synthase->Palmitoyl-CoA\n(16:0-CoA) Delta11_Desaturase Delta11_Desaturase Myristoyl-CoA\n(14:0-CoA)->Delta11_Desaturase Palmitoyl-CoA\n(16:0-CoA)->Delta11_Desaturase 11Z-Tetradecenoyl-CoA This compound Delta11_Desaturase->this compound 11Z-Hexadecenoyl-CoA 11Z-Hexadecenoyl-CoA Delta11_Desaturase->11Z-Hexadecenoyl-CoA Reduction Reduction This compound->Reduction Pheromone_Alcohol Pheromone_Alcohol Reduction->Pheromone_Alcohol Oxidation_Acetylation Oxidation_Acetylation Pheromone_Aldehyde_Acetate Pheromone_Aldehyde_Acetate Oxidation_Acetylation->Pheromone_Aldehyde_Acetate Pheromone_Alcohol->Oxidation_Acetylation

Caption: Biosynthetic pathway of insect sex pheromones.

Experimental_Workflow cluster_Gene_to_Enzyme Enzyme Characterization cluster_Pheromone_to_Behavior Biological Validation Gene_Isolation Isolate Δ11-Desaturase Gene Heterologous_Expression Express in Yeast Gene_Isolation->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assay (Substrate Specificity) Heterologous_Expression->Enzyme_Assay GC_EAD_Analysis GC-EAD Analysis Enzyme_Assay->GC_EAD_Analysis Inform Pheromone Component Identity Pheromone_Extraction Extract Pheromones from Insect Pheromone_Extraction->GC_EAD_Analysis Behavioral_Assay Wind Tunnel Bioassay GC_EAD_Analysis->Behavioral_Assay

Caption: Experimental workflow for validating pheromone biosynthesis.

Logical_Relationship Acyl_CoA_Precursor Acyl-CoA Precursor (e.g., Myristoyl-CoA) Desaturase_Activity Δ11-Desaturase Activity (Substrate Specificity) Acyl_CoA_Precursor->Desaturase_Activity Unsaturated_Intermediate Unsaturated Intermediate (this compound) Desaturase_Activity->Unsaturated_Intermediate Final_Pheromone_Blend Final Pheromone Blend Unsaturated_Intermediate->Final_Pheromone_Blend Biological_Response Biological Response (Male Attraction) Final_Pheromone_Blend->Biological_Response

Caption: Logical relationship in pheromone biosynthesis and activity.

References

Comparison of enzymatic activity with 11Z-tetradecenoyl-CoA versus its geometric isomer

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the enzymatic differentiation of fatty acyl-CoA geometric isomers, providing insights into substrate specificity and its implications for drug development and metabolic research.

Introduction

The structural difference between cis and trans isomers lies in the spatial arrangement of the acyl chain around the double bond. A cis configuration introduces a distinct kink in the chain, while a trans configuration results in a more linear structure, similar to a saturated fatty acid.[1][2][3] This seemingly subtle difference has significant consequences for how the molecule fits into the catalytic pocket of an enzyme, often leading to a high degree of stereospecificity.

Hypothetical Comparative Enzymatic Data: Enoyl-CoA Hydratase

To illustrate the enzymatic preference for a specific geometric isomer, the following table presents hypothetical kinetic data for the hydration of the trans-2-enoyl-CoA intermediate in β-oxidation by enoyl-CoA hydratase, contrasted with the lack of activity towards its corresponding cis isomer. Enoyl-CoA hydratase is known to be highly specific for the trans configuration.[4][5][6]

SubstrateEnzymeKm (μM)Vmax (μmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
trans-2-Decenoyl-CoAEnoyl-CoA Hydratase251501.0 x 106
cis-2-Decenoyl-CoAEnoyl-CoA HydrataseNo significant activityNo significant activityNot applicable

Note: The data presented in this table is representative and intended for illustrative purposes to highlight the substrate specificity of enoyl-CoA hydratase. Actual values can vary based on experimental conditions.

Experimental Protocols

A detailed methodology for determining the kinetic parameters of an enzyme acting on a fatty acyl-CoA substrate is provided below. This protocol can be adapted for various enzymes, including fatty acyl-CoA reductases, oxidases, and synthetases.[7][8][9]

Enzyme Kinetic Assay for a Fatty Acyl-CoA Substrate

1. Materials and Reagents:

  • Purified enzyme of interest

  • (11Z)-tetradecenoyl-CoA and (11E)-tetradecenoyl-CoA substrates

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Co-factors (e.g., NADPH for reductases)

  • Detection reagents (e.g., a coupled enzyme system for spectrophotometric or fluorometric detection)[7][10]

  • 96-well microplate (for high-throughput screening)

  • Spectrophotometer or fluorometer

2. Enzyme Preparation:

  • Express and purify the enzyme of interest using standard chromatography techniques.

  • Determine the protein concentration of the purified enzyme using a standard method (e.g., Bradford or BCA assay).

  • Store the purified enzyme in a suitable buffer at -80°C.

3. Substrate Preparation:

  • Synthesize or procure high-purity (11Z)-tetradecenoyl-CoA and (11E)-tetradecenoyl-CoA.

  • Prepare stock solutions of the substrates in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and store at -20°C.

  • Prepare a series of dilutions of the substrate stocks in the assay buffer to create a range of final concentrations for the kinetic assay.

4. Assay Procedure (Coupled Spectrophotometric Assay Example):

  • Prepare a reaction mixture in a microplate well containing the assay buffer, a saturating concentration of any co-factors, and the components of the coupled detection system.[8]

  • Add a fixed amount of the purified enzyme to each well.

  • Initiate the reaction by adding varying concentrations of the fatty acyl-CoA substrate (either the Z or E isomer).

  • Immediately place the microplate in a temperature-controlled spectrophotometer.

  • Monitor the change in absorbance at a specific wavelength over time. The rate of this change is proportional to the rate of the enzymatic reaction.[8]

5. Data Analysis:

  • Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance vs. time plot.[11]

  • Plot the initial velocities against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Km and Vmax.[11][12][13]

  • The catalytic efficiency (kcat/Km) can be calculated from these values, where kcat = Vmax / [Enzyme].

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the metabolic context and the experimental process, the following diagrams were generated using Graphviz.

cluster_0 Fatty Acid Metabolism cluster_1 Further Metabolism Saturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA Δ11-Desaturase Δ11-Desaturase Saturated Fatty Acyl-CoA->Δ11-Desaturase Desaturation 11Z-Tetradecenoyl-CoA This compound Δ11-Desaturase->this compound 11E-Tetradecenoyl-CoA 11E-Tetradecenoyl-CoA Δ11-Desaturase->11E-Tetradecenoyl-CoA Enzyme_Z Enzyme_Z This compound->Enzyme_Z e.g., Fatty Acyl Reductase Enzyme_E Enzyme_E 11E-Tetradecenoyl-CoA->Enzyme_E e.g., Enoyl-CoA Hydratase Product_Z Product_Z Enzyme_Z->Product_Z Product_E Product_E Enzyme_E->Product_E cluster_0 Experimental Workflow Start Start Prepare Reagents Prepare Enzyme, Substrates (Z and E isomers), and Buffers Start->Prepare Reagents Set up Reaction Mixtures Combine enzyme, buffer, and varying substrate concentrations Prepare Reagents->Set up Reaction Mixtures Incubate Incubate Set up Reaction Mixtures->Incubate Measure Activity Spectrophotometric or Fluorometric Reading Incubate->Measure Activity Analyze Data Plot Initial Velocity vs. Substrate Concentration Measure Activity->Analyze Data Determine Km and Vmax Determine Km and Vmax Analyze Data->Determine Km and Vmax End End Determine Km and Vmax->End

References

Isotopic Validation of 11Z-Tetradecenoyl-CoA Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of isotopic labeling strategies for validating the biosynthetic origin of 11Z-tetradecenoyl-CoA, a key intermediate in the biosynthesis of various semiochemicals, including insect pheromones. We present a comparison of common isotopic tracers, detailed experimental protocols, and expected quantitative data to assist in the design and interpretation of metabolic labeling studies.

Introduction to Isotopic Tracing in Fatty Acid Biosynthesis

Isotopic labeling is a powerful technique to elucidate metabolic pathways by tracing the fate of atoms from a labeled precursor into a final product. In the context of this compound biosynthesis, stable isotopes such as Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are commonly employed to determine the precursor molecules and the enzymatic steps involved in its formation. The general pathway involves the de novo synthesis of a saturated fatty acyl-CoA, typically palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0), followed by chain-shortening and desaturation reactions.

Comparison of Isotopic Labeling Strategies

The choice of isotopic tracer is critical and depends on the specific biosynthetic questions being addressed. Here, we compare the two most common stable isotope labeling approaches for studying fatty acid biosynthesis.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Tracer Deuterated water (D₂O) or deuterated fatty acids¹³C-labeled glucose, acetate (B1210297), or fatty acids
Incorporation D atoms are incorporated from D₂O into the growing fatty acid chain via NADPH.[1][2][3] Deuterated fatty acids are directly taken up and metabolized.¹³C atoms from glucose or acetate are incorporated into acetyl-CoA, the building block of fatty acids.[2][4][5] Labeled fatty acids can also be used as precursors.
Detection Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
Advantages D₂O is a relatively inexpensive and easily administered tracer for in vivo studies.[6] Deuterated fatty acids can directly probe specific metabolic conversions.¹³C labeling provides detailed information on the carbon backbone and the contribution of different precursors to the acetyl-CoA pool.[2][4][5]
Limitations Potential for kinetic isotope effects. Back-exchange of deuterium with protons in the solvent can complicate data interpretation.¹³C-labeled precursors can be more expensive. The label from precursors like glucose can be diluted through branching metabolic pathways.

Experimental Protocols

Protocol 1: Deuterium Labeling using Deuterated Palmitic Acid

This protocol is designed to determine if palmitic acid is a direct precursor for this compound via chain shortening and desaturation.

  • Preparation of Labeled Precursor: Synthesize or procure [D₃₁]-palmitic acid.

  • Administration: For in vivo insect studies, the labeled fatty acid can be incorporated into the diet or applied topically. For cell culture experiments, it can be added to the culture medium, typically complexed with bovine serum albumin (BSA).

  • Incubation: Allow the organism or cells to metabolize the labeled precursor for a defined period.

  • Lipid Extraction: Extract total lipids from the tissue or cells using a standard method like the Folch or Bligh-Dyer procedure.

  • Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) or other volatile derivatives for GC-MS analysis.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. Monitor the mass spectrum for the appearance of a deuterated C14:1 fatty acid methyl ester. The mass shift will depend on the number of deuterium atoms retained after the metabolic conversion.

Protocol 2: ¹³C Labeling using [U-¹³C]-Glucose

This protocol investigates the de novo biosynthesis of this compound from glucose.

  • Preparation of Labeled Precursor: Procure [U-¹³C₆]-glucose.

  • Administration: For in vivo studies, inject or feed the labeled glucose. For cell culture, replace the glucose in the medium with the labeled form.

  • Incubation: Allow for metabolic incorporation over a time course.

  • Lipid Extraction and Derivatization: Follow the same procedure as in Protocol 1 to obtain FAMEs.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. The incorporation of ¹³C from [U-¹³C₆]-glucose will result in a distribution of mass isotopologues for the C14:1 FAME. The pattern of this distribution can reveal the extent of de novo synthesis.[2][4][5]

Expected Quantitative Data

The following table illustrates the type of quantitative data that can be obtained from these experiments. The values are hypothetical and serve as an example for comparison.

Parameter[D₃₁]-Palmitic Acid Labeling[U-¹³C]-Glucose Labeling
Precursor [D₃₁]-Palmitic Acid[U-¹³C₆]-Glucose
Product Analyzed 11Z-Tetradecenoyl Methyl Ester11Z-Tetradecenoyl Methyl Ester
Mass Shift (m/z) +27 (assuming loss of 4 D atoms)+1 to +14
Isotopic Enrichment (%) 15%5%
Interpretation Direct conversion of palmitic acid to this compound is a significant pathway.De novo biosynthesis from glucose contributes to the this compound pool.

Visualizing the Biosynthetic Pathway and Experimental Workflow

To further clarify the biosynthetic logic and experimental procedures, the following diagrams are provided.

Biosynthetic_Pathway cluster_de_novo De Novo Synthesis cluster_modification Chain Modification Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Acetyl-CoA->Palmitoyl-CoA (C16:0) Fatty Acid Synthase Myristoyl-CoA (C14:0) Myristoyl-CoA (C14:0) Palmitoyl-CoA (C16:0)->Myristoyl-CoA (C14:0) Chain Shortening This compound This compound Myristoyl-CoA (C14:0)->this compound Δ11-Desaturase

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow Isotopic Precursor Isotopic Precursor Administration Administration Isotopic Precursor->Administration Incubation Incubation Administration->Incubation Lipid Extraction Lipid Extraction Incubation->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: General experimental workflow for isotopic labeling.

Conclusion

The isotopic validation of this compound biosynthesis can be effectively achieved using either deuterium or carbon-13 labeling strategies. The choice of tracer will depend on the specific research question, available resources, and the biological system under investigation. By following the detailed protocols and considering the expected outcomes presented in this guide, researchers can design robust experiments to elucidate the biosynthetic origins of this important molecule.

References

Confirming the Structure of Synthesized 11Z-tetradecenoyl-CoA using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of lipid-based signaling molecules and drug development, unequivocal structural confirmation is paramount. This guide provides a comparative framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure of synthesized 11Z-tetradecenoyl-CoA, a key intermediate in various biological pathways. We present a detailed comparison with its potential geometric isomer, 11E-tetradecenoyl-CoA, supported by predicted NMR data and a comprehensive experimental protocol.

Distinguishing 11Z- and 11E- Isomers by NMR

The primary challenge in confirming the synthesis of this compound lies in differentiating it from the thermodynamically more stable 11E (trans) isomer. ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed structural information at the atomic level, making them ideal for this purpose. The key distinguishing features are the chemical shifts and coupling constants of the protons and carbons at the site of unsaturation (C11 and C12).

For the Z (cis) isomer, the olefinic protons are in closer proximity, leading to through-space shielding effects and typically a smaller vicinal coupling constant (³JHH). Conversely, the protons in the E (trans) isomer are further apart, resulting in a larger coupling constant. These differences, though subtle, are readily detectable with modern NMR spectrometers.

Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the key nuclei in this compound and its 11E isomer. These values provide a benchmark for the experimental validation of the synthesized compound. The data for the tetradecenoyl chain was generated using a standard NMR prediction engine, while the data for the Coenzyme A moiety is based on experimental values in D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

AssignmentThis compound (Predicted)11E-tetradecenoyl-CoA (Predicted)Key Distinguishing Feature
Olefinic Protons (H11, H12) ~5.34 (multiplet) ~5.38 (multiplet) Chemical shift and multiplicity
Allylic Protons (H10, H13) ~2.01 (multiplet)~1.97 (multiplet)Slight upfield shift in E-isomer
α-CH₂ (H2)~2.75 (triplet)~2.75 (triplet)
β-CH₂ (H3)~1.58 (quintet)~1.58 (quintet)
Bulk -CH₂-~1.28 (broad singlet)~1.28 (broad singlet)
Terminal -CH₃ (H14)~0.88 (triplet)~0.88 (triplet)
Coenzyme A Moiety
Adenine H2~8.43~8.43
Adenine H8~8.15~8.15
Ribose H1'~6.12~6.12
Pantothenate -CH₂-~3.5-3.9~3.5-3.9
Cysteamine -CH₂-S-~3.05~3.05
Cysteamine -CH₂-N-~3.45~3.45
Pantothenate gem-dimethyl~0.85, ~0.70~0.85, ~0.70

Note: The primary distinguishing feature in the ¹H NMR spectrum is the coupling constant (³JHH) of the olefinic protons. For the Z-isomer, this is expected to be in the range of 10-12 Hz, while for the E-isomer, it is typically larger, around 15-18 Hz.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

AssignmentThis compound (Predicted)11E-tetradecenoyl-CoA (Predicted)Key Distinguishing Feature
Thioester Carbonyl (C1) ~205.0 ~205.0
Olefinic Carbons (C11, C12) ~129.5, ~129.8 ~130.2, ~130.5 Downfield shift in E-isomer
Allylic Carbons (C10, C13) ~27.2, ~29.5~32.5, ~34.8Significant downfield shift in E-isomer
α-CH₂ (C2)~43.0~43.0
β-CH₂ (C3)~25.5~25.5
Bulk -CH₂-~29.0-30.0~29.0-30.0
Terminal -CH₃ (C14)~14.0~14.0
Coenzyme A Moiety
Adenine Carbons~140-155~140-155
Ribose Carbons~65-90~65-90
Pantothenate/Cysteamine Carbons~20-60~20-60

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of synthesized this compound.

1. Sample Preparation:

  • Solvent: Deuterium (B1214612) oxide (D₂O, 99.9%) is the recommended solvent due to the high polarity of the Coenzyme A moiety.

  • Concentration: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.6 mL of D₂O.

  • Internal Standard: Add a small, known amount of a suitable internal standard that does not overlap with the analyte signals (e.g., DSS or TSP) for accurate chemical shift referencing (δ = 0.00 ppm).

  • pH Adjustment: The pH of the solution can affect the chemical shifts of the Coenzyme A protons. Adjust the pD to a physiological range (e.g., 7.0-7.4) using dilute NaOD or DCl in D₂O if necessary.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Field Strength: A high-field NMR spectrometer (≥ 500 MHz for ¹H) is recommended to achieve optimal resolution of the olefinic and allylic proton signals.

  • Temperature: Set the sample temperature to 298 K (25 °C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: Use a standard single-pulse experiment with water suppression (e.g., presaturation or Watergate).

  • Spectral Width: Set a spectral width of approximately 12-16 ppm.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: Use a proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Set a spectral width of approximately 220-250 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

5. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the fatty acyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the unambiguous assignment of both ¹H and ¹³C spectra.

6. Data Processing and Analysis:

  • Apply an appropriate window function (e.g., exponential multiplication) before Fourier transformation.

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Measure the coupling constants (J-values) of the olefinic protons in the ¹H spectrum to confirm the Z-geometry.

  • Compare the experimental chemical shifts with the predicted values in Tables 1 and 2.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis and Comparison synthesis Synthesize this compound sample_prep Sample Preparation (5-10 mg in D₂O) synthesis->sample_prep nmr_acq 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing (Phasing, Baseline Correction, Calibration) nmr_acq->data_proc chem_shift Chemical Shift Analysis (Compare to Predicted Data) data_proc->chem_shift coupling Coupling Constant Analysis (³JHH of Olefinic Protons) data_proc->coupling structure_confirm Structure Confirmation chem_shift->structure_confirm Match with 11Z isomer_id Isomer Identification (11E or other impurities) chem_shift->isomer_id Mismatch or match with 11E coupling->structure_confirm ³JHH ≈ 10-12 Hz coupling->isomer_id ³JHH ≈ 15-18 Hz

Side-by-side comparison of different analytical methods for 11Z-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism, the accurate quantification of specific long-chain acyl-Coenzyme A (acyl-CoA) species such as 11Z-tetradecenoyl-CoA is critical. This guide provides a side-by-side comparison of the primary analytical methodologies available for this purpose, complete with performance data, detailed experimental protocols, and visualizations of relevant biochemical and experimental workflows.

The analysis of long-chain acyl-CoAs is challenging due to their inherent instability in aqueous solutions and their complex sample matrices. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the available instrumentation. The most prevalent and robust methods rely on liquid chromatography coupled with mass spectrometry, though other chromatographic techniques offer viable alternatives.

Comparative Analysis of Key Methodologies

The following table summarizes the performance of the most common analytical techniques for the analysis of long-chain acyl-CoAs. While specific data for this compound is not always available, the data for structurally similar long-chain acyl-CoAs (e.g., C14:0-CoA, C16:1-CoA) provides a reliable benchmark.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) of Derived Fatty Acid
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of the intact molecule and its fragments.Separation by liquid chromatography followed by detection based on the absorbance of UV light by the adenine (B156593) moiety of the CoA molecule.Hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization to a volatile ester and analysis by GC-MS.
Specificity Very High (distinguishes between isobaric compounds through fragmentation).Moderate (risk of co-elution with other UV-absorbing compounds).High (mass spectral libraries can identify the fatty acid methyl ester).
Sensitivity (LOD) High (low nM to fmol range).[1]Low to Moderate (~12 pmol for long-chain acyl-CoAs).[2]High (pg range for derivatized fatty acids).[3]
Sensitivity (LOQ) High (nM range).[1][4]Moderate (pmol range).High (pg to ng range).
Quantitative Accuracy High (with the use of stable isotope-labeled internal standards).Moderate (can be affected by co-eluting interferences).High (with the use of deuterated internal standards for the fatty acid).
Throughput High (with modern UPLC systems).Moderate.Low (due to hydrolysis and derivatization steps).
Instrumentation Cost High.Low to Moderate.Moderate to High.
Sample Preparation Moderate complexity (extraction and protein precipitation).Moderate complexity (extraction and protein precipitation).High complexity (extraction, hydrolysis, derivatization).

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

A critical step for all methods is the efficient and rapid extraction of acyl-CoAs while minimizing degradation.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% Methanol (B129727)/20% Water or Acetonitrile)

  • Internal standard solution (e.g., a stable isotope-labeled acyl-CoA for LC-MS/MS or an odd-chain acyl-CoA not present in the sample)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS, then add the cold extraction solvent and scrape the cells. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the cold extraction solvent.

  • Internal Standard: Spike the sample with the internal standard at the beginning of the extraction.

  • Lysis and Protein Precipitation: Vortex the cell suspension vigorously and incubate at -20°C for at least 20 minutes to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Evaporate the solvent using a vacuum concentrator or a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for the subsequent chromatographic analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) for LC-MS/MS).

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: The precursor ion ([M+H]⁺) would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is more accessible than LC-MS/MS and can be used for the quantification of acyl-CoAs, albeit with lower sensitivity and specificity.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 75 mM KH₂PO₄ buffer

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

  • Gradient: A gradient elution is necessary to separate the different acyl-CoA species.[5]

  • Flow Rate: 0.5-1.0 mL/min

  • Detection Wavelength: 260 nm (absorbance maximum of the adenine base in CoA).[5]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) of Derived Fatty Acid

This indirect method involves the hydrolysis of this compound to 11Z-tetradecenoic acid, which is then derivatized to a volatile ester for GC-MS analysis. This approach is useful for confirming the identity of the fatty acyl chain but does not measure the intact acyl-CoA.

Procedure:

  • Hydrolysis: The extracted acyl-CoA sample is subjected to alkaline hydrolysis (e.g., with KOH in methanol) to cleave the thioester bond and release the free fatty acid.

  • Extraction: The free fatty acid is extracted from the aqueous solution using an organic solvent (e.g., hexane).

  • Derivatization: The extracted fatty acid is converted to a volatile ester, typically a fatty acid methyl ester (FAME), by reacting with a reagent like BF₃ in methanol.

  • GC-MS Analysis: The FAME is analyzed by GC-MS.

Instrumentation:

  • Gas chromatograph with a capillary column suitable for FAME analysis (e.g., a polar column)

  • Mass spectrometer with an electron ionization (EI) source

GC Conditions:

  • Injection: Split/splitless inlet

  • Carrier Gas: Helium

  • Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV

  • Detection: Scan mode to acquire full mass spectra for identification against spectral libraries, or selected ion monitoring (SIM) for targeted quantification.

Visualizing the Workflows and Pathways

To better understand the experimental and biological context of this compound analysis, the following diagrams have been generated.

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms_prep GC-MS Specific Preparation sample Biological Sample (Cells or Tissue) extraction Extraction with Cold Solvent & Internal Standard Spiking sample->extraction centrifugation Centrifugation to Remove Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Solvent Evaporation supernatant->drying reconstitution Reconstitution in Analysis Solvent drying->reconstitution lcms LC-MS/MS reconstitution->lcms hplcuv HPLC-UV reconstitution->hplcuv hydrolysis Alkaline Hydrolysis reconstitution->hydrolysis gcms GC-MS (indirect) derivatization Fatty Acid Derivatization (e.g., FAMEs) hydrolysis->derivatization derivatization->gcms

Caption: General workflow for the analysis of this compound.

beta_oxidation Mitochondrial β-Oxidation of an Unsaturated Fatty Acyl-CoA acyl_coa This compound (C14:1, cis-Δ11) cycle1 β-Oxidation Cycles (4 cycles) acyl_coa->cycle1 Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase product1 Acetyl-CoA (4 molecules) + FADH₂ (4) + NADH (4) cycle1->product1 intermediate1 3Z-Hexenoyl-CoA (C6:1, cis-Δ3) cycle1->intermediate1 isomerase Enoyl-CoA Isomerase intermediate1->isomerase intermediate2 2E-Hexenoyl-CoA (C6:1, trans-Δ2) isomerase->intermediate2 cycle2 β-Oxidation Cycle intermediate2->cycle2 Standard β-Oxidation Enzymes product2 Acetyl-CoA + Butyryl-CoA + FADH₂ + NADH cycle2->product2 final_cycles Final β-Oxidation Cycles (2 cycles) cycle2->final_cycles Butyryl-CoA final_product Acetyl-CoA (2 molecules) + FADH₂ (2) + NADH (2) final_cycles->final_product

Caption: Role of an unsaturated acyl-CoA in the β-oxidation pathway.

References

A Functional Comparison of 11Z-Tetradecenoyl-CoA with Other Endogenous Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of 11Z-tetradecenoyl-CoA with other prevalent endogenous fatty acyl-CoAs, namely palmitoyl-CoA, stearoyl-CoA, and oleoyl-CoA. The information is curated to assist researchers in understanding the nuanced roles of these molecules in cellular metabolism and signaling, with a focus on experimental data.

Introduction to Fatty Acyl-CoAs

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids.[1] They are indispensable for a multitude of biological processes, including energy production through β-oxidation, synthesis of complex lipids like phospholipids (B1166683) and triglycerides, and cellular signaling.[2] The functional diversity of fatty acyl-CoAs is largely determined by the length and degree of saturation of their acyl chains. This guide specifically explores the properties of this compound, a monounsaturated 14-carbon fatty acyl-CoA, in comparison to the saturated long-chain palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), and the monounsaturated long-chain oleoyl-CoA (C18:1).

Data Presentation: Comparative Functional Parameters

The following tables summarize key quantitative data for the functional comparison of this compound and other major endogenous fatty acyl-CoAs. It is important to note that the presented values are collated from various studies and experimental conditions may differ.

Table 1: Substrate Specificity of Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases catalyze the activation of fatty acids to their corresponding acyl-CoAs. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), indicate the affinity of the enzyme for its substrate and its catalytic efficiency. While specific kinetic data for this compound is limited in comparative studies, data for related fatty acids provide valuable insights.

Fatty Acyl-CoAEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Palmitoyl-CoA Rat Liver Microsomes10 - 20Not specified[3]
Oleoyl-CoA Not specifiedNot specifiedNot specified
Stearoyl-CoA Not specifiedNot specifiedNot specified
This compound Not specifiedNot specifiedNot specified

Note: Comprehensive, directly comparable kinetic data for this compound with other acyl-CoAs from a single study is currently scarce in publicly available literature.

Table 2: Binding Affinity to Acyl-CoA-Binding Protein (ACBP)

Acyl-CoA-binding protein (ACBP) is a key intracellular carrier and buffer of acyl-CoA molecules, influencing their metabolic fate and signaling functions.[4] The dissociation constant (Kd) is a measure of the binding affinity between ACBP and the acyl-CoA molecule; a lower Kd indicates a higher affinity.

Fatty Acyl-CoAACBP SourceKd (µM)Reference
Palmitoyl-CoA Bovine Liver~0.003[5][6]
Oleoyl-CoA Bovine Liver~0.014[7]
Stearoyl-CoA Not specifiedNot specified
This compound Not specifiedNot specified

Table 3: Role in β-Oxidation

β-oxidation is the mitochondrial process by which fatty acyl-CoAs are broken down to produce acetyl-CoA, FADH₂, and NADH for energy generation.[8] The rate of β-oxidation can vary depending on the chain length and saturation of the fatty acyl-CoA.

Fatty Acyl-CoASystemRelative Rate of OxidationReference
Palmitoyl-CoA Isolated Rat Liver MitochondriaHigh[9]
Oleoyl-CoA Human FibroblastsLower than saturated counterparts[10]
Stearoyl-CoA Not specifiedGenerally lower than shorter chains
This compound Human FibroblastsSubstrate for β-oxidation[10]

Note: Direct comparative studies on the oxidation rates of a wide range of fatty acyl-CoAs under identical conditions are limited. The efficiency of β-oxidation is influenced by the specific acyl-CoA dehydrogenases involved.[2]

Table 4: Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that acts as a key regulator of lipid metabolism.[11] Fatty acyl-CoAs can act as ligands for PPARα, modulating the expression of genes involved in fatty acid oxidation.[12]

Fatty Acyl-CoAAssay SystemEffect on PPARα ActivityReference
Palmitoyl-CoA Cell-based reporter assaysCan act as an antagonist[13]
Oleoyl-CoA Bovine SVF cellsCan act as a ligand for PPARγ[14]
Stearoyl-CoA Not specifiedNot specified
This compound Not specifiedNot specified

Note: The role of fatty acyl-CoAs as direct activators or antagonists of PPARα is complex and can be influenced by the specific cellular context and the presence of other ligands.[13][15]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Fatty_Acyl_CoA_Metabolism cluster_activation Fatty Acid Activation cluster_fates Metabolic Fates Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA AMP, PPi Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Mitochondria Lipid Synthesis Lipid Synthesis Fatty Acyl-CoA->Lipid Synthesis ER Signaling Signaling Fatty Acyl-CoA->Signaling Nucleus (e.g., PPARα)

Fig. 1: Overview of Fatty Acyl-CoA Metabolism.

Experimental_Workflow_Beta_Oxidation Isolate Mitochondria Isolate Mitochondria Incubate with Radiolabeled Fatty Acyl-CoA Incubate with Radiolabeled Fatty Acyl-CoA Isolate Mitochondria->Incubate with Radiolabeled Fatty Acyl-CoA Separate Products Separate Products Incubate with Radiolabeled Fatty Acyl-CoA->Separate Products e.g., HPLC Quantify Radioactivity Quantify Radioactivity Separate Products->Quantify Radioactivity Scintillation Counting Calculate Oxidation Rate Calculate Oxidation Rate Quantify Radioactivity->Calculate Oxidation Rate PPAR_Activation_Pathway Fatty Acyl-CoA Fatty Acyl-CoA PPARα PPARα Fatty Acyl-CoA->PPARα Ligand Binding RXR RXR PPARα->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription

References

Validating the Inhibitory Effect of Compounds on 11Z-Tetradecenoyl-CoA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of compounds with inhibitory effects on the synthesis of 11Z-tetradecenoyl-CoA, a key intermediate in the biosynthesis of certain insect sex pheromones. The document outlines the biosynthetic pathway, compares the efficacy of known and potential inhibitors with supporting data, and provides detailed experimental protocols for validation.

Introduction to this compound Synthesis

The biosynthesis of this compound is a critical pathway in many moth species for the production of sex pheromones. This process typically begins with a common saturated fatty acid, palmitoyl-CoA, and involves a specific desaturation step followed by chain shortening. The key enzyme in this pathway is a Δ11-desaturase, which introduces a cis double bond at the 11th carbon position of the fatty acyl chain. Understanding and inhibiting this pathway is a significant area of research for the development of novel and specific pest control agents.

Comparative Analysis of Inhibitory Compounds

The inhibition of fatty acid desaturases is a promising strategy for disrupting pheromone production. While specific quantitative data for inhibitors of the Δ11-desaturase leading to this compound is limited in publicly available literature, we can draw comparisons from inhibitors of structurally and functionally related desaturases, such as stearoyl-CoA desaturase (SCD).

Compound ClassSpecific Compound ExampleTarget Enzyme(s)Reported IC50Mechanism of Action (where known)
Cyclopropene Fatty Acids Sterculic AcidStearoyl-CoA Desaturase (Δ9)Not explicitly an IC50, but effective inhibition demonstrated[1]Covalent modification of the enzyme active site.
Cyclopropenyl Alcohols 10,11-methylene-10-tetradecen-1-olAcyl-CoA desaturases in Spodoptera littoralisComplete inhibition at equimolar ratios with substrateStructural analogs of the natural substrate.
Triacsin Analogs Triacsin CLong-chain acyl-CoA synthetase (ACSL)3.6 - 8.7 µMCompetitive inhibition with respect to long-chain fatty acids.[2]
Acyl-CoA Derivatives Oleoyl-CoA (18:1)Human 15-lipoxygenase-2 (h15-LOX-2)620 ± 60 nMAllosteric inhibition.[3]

Experimental Protocols

Validating the inhibitory effect of compounds on this compound synthesis requires a robust and sensitive assay. Below is a detailed methodology for a cell-free assay using insect pheromone gland microsomes.

Protocol: In Vitro Inhibition Assay of Δ11-Desaturase Activity

1. Preparation of Microsomes from Insect Pheromone Glands: a. Dissect pheromone glands from the target insect species. b. Homogenize the glands in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose). c. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris. d. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes. e. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).

2. Desaturase Inhibition Assay: a. Prepare reaction mixtures containing:

  • Microsomal protein (e.g., 50-100 µg)
  • NADH or NADPH (e.g., 1 mM) as a cofactor.
  • [1-14C]Palmitoyl-CoA (substrate) at a concentration close to its Km value.
  • Varying concentrations of the test inhibitory compound (dissolved in a suitable solvent like DMSO).
  • Control reactions should contain the solvent alone. b. Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). c. Stop the reaction by adding a strong base (e.g., 2 M KOH in methanol) to saponify the acyl-CoAs to free fatty acids.

3. Extraction and Analysis of Fatty Acids: a. Acidify the reaction mixture to protonate the fatty acids. b. Extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether). c. Evaporate the solvent and redissolve the fatty acid residue in a small volume of a suitable solvent. d. Separate the fatty acids using reverse-phase HPLC with a radiodetector or by converting them to methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

4. Data Analysis: a. Quantify the amount of the product, [1-14C]11Z-tetradecenoic acid, formed in each reaction. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

For a more direct measurement, the levels of this compound can be quantified using a sensitive LC-MS/MS method.[4][5]

1. Sample Preparation: a. Quench the enzymatic reaction with an acidic solution to stabilize the acyl-CoAs. b. Extract the acyl-CoAs using solid-phase extraction (SPE) or liquid-liquid extraction. c. Include an internal standard (e.g., a structurally similar acyl-CoA with a different chain length) for accurate quantification.

2. LC-MS/MS Analysis: a. Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution. b. Detect and quantify the target acyl-CoA using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizations

Biosynthesis of this compound Palmitoyl_CoA Palmitoyl-CoA (C16:0) Z11_Hexadecenoyl_CoA (Z)-11-Hexadecenoyl-CoA (C16:1) Palmitoyl_CoA->Z11_Hexadecenoyl_CoA Δ11-Desaturase (+ O2, + NADPH) Z11_Tetradecenoyl_CoA This compound (C14:1) Z11_Hexadecenoyl_CoA->Z11_Tetradecenoyl_CoA Chain Shortening (β-oxidation) Experimental Workflow for Inhibitor Validation cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Pheromone_Gland_Dissection Pheromone Gland Dissection Homogenization Homogenization Pheromone_Gland_Dissection->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsome_Isolation Microsome Isolation Centrifugation->Microsome_Isolation Reaction_Setup Reaction Setup (Microsomes, Substrate, Cofactors, Inhibitor) Microsome_Isolation->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Termination Reaction Termination & Saponification Incubation->Reaction_Termination Extraction Fatty Acid Extraction Reaction_Termination->Extraction Separation_Quantification HPLC / GC-MS Quantification Extraction->Separation_Quantification Data_Analysis IC50 Determination Separation_Quantification->Data_Analysis Logical Comparison of Inhibitors cluster_criteria Evaluation Criteria cluster_compounds Compound Classes Inhibitor_Validation Inhibitor Validation for This compound Synthesis Potency Potency (IC50) Inhibitor_Validation->Potency Specificity Specificity Inhibitor_Validation->Specificity Mechanism Mechanism of Action Inhibitor_Validation->Mechanism Cyclopropene_Analogs Cyclopropene Analogs Potency->Cyclopropene_Analogs Substrate_Analogs Substrate Analogs Potency->Substrate_Analogs Other_Lipid_Metabolism_Inhibitors Other Lipid Metabolism Inhibitors Potency->Other_Lipid_Metabolism_Inhibitors Specificity->Cyclopropene_Analogs Specificity->Substrate_Analogs Specificity->Other_Lipid_Metabolism_Inhibitors Mechanism->Cyclopropene_Analogs Mechanism->Substrate_Analogs Mechanism->Other_Lipid_Metabolism_Inhibitors

References

A Comparative Guide to the Quantitative Analysis of 11Z-Tetradecenoyl-CoA Isomers in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid intermediates is paramount for understanding metabolic pathways and cellular signaling. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 11Z-tetradecenoyl-CoA isomers in biological tissues, complete with detailed experimental protocols and visual workflows to support your research endeavors.

Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous cellular processes, including fatty acid metabolism, energy production, and the regulation of gene expression.[1][2] The specific isomer this compound is a key precursor in the biosynthesis of certain insect pheromones, making its precise quantification critical for studies in chemical ecology and pest management.[3][4]

Comparative Analysis of Quantification Methods

The quantification of acyl-CoAs in biological samples presents challenges due to their low abundance and instability.[2] Various analytical techniques have been developed to address these challenges, with liquid chromatography-mass spectrometry (LC-MS) emerging as a particularly robust and sensitive method.[5][6] Below is a comparison of common methods for acyl-CoA analysis.

MethodPrincipleAdvantagesDisadvantagesCitations
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by detection and quantification based on mass-to-charge ratio.High sensitivity, high specificity, allows for the analysis of a wide spectrum of acyl-CoA species, including isomers.Requires sophisticated instrumentation, potential for ion suppression effects.[1][7][8]
High-Performance Liquid Chromatography (HPLC) with UV detection Separation of acyl-CoAs by HPLC and quantification based on their UV absorbance.Relatively simple and widely available instrumentation.Lower sensitivity and specificity compared to MS, may not distinguish between isomers with similar retention times.[9][10]
Enzymatic Assays Use of specific enzymes that react with the acyl-CoA of interest to produce a measurable product (e.g., colorimetric or fluorometric).High specificity for a particular acyl-CoA, can be adapted for high-throughput screening.Limited to specific acyl-CoAs for which an enzyme is available, may not be suitable for broad profiling.[9][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used for quantification based on signal intensity.Non-destructive, provides detailed structural information.Lower sensitivity compared to MS, requires larger sample amounts.[10]

Detailed Experimental Protocols

The following protocols are generalized from methodologies described in the cited literature for the quantification of acyl-CoAs using LC-MS/MS, which is the most widely adopted technique for this purpose.[6][8]

Sample Preparation and Extraction of Acyl-CoAs

Proper sample preparation is critical for the accurate quantification of acyl-CoAs from biological tissues.[6]

Materials:

  • Frozen biological tissue

  • Homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Internal standards (e.g., odd-chain length fatty acyl-CoAs)[7]

  • Protein precipitation solution (e.g., acetonitrile (B52724) or methanol)[2]

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Tissue Homogenization: Weigh the frozen tissue and homogenize it in ice-cold homogenization buffer.

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate to correct for extraction losses and matrix effects.[7]

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.[2] Vortex and incubate at a low temperature (e.g., -20°C).

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate).[2]

  • (Optional) Solid-Phase Extraction (SPE): For complex matrices, an additional cleanup step using SPE cartridges may be employed to remove interfering substances.[6]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[7]

LC Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[13]

  • Mobile Phase A: An aqueous buffer, such as ammonium hydroxide (B78521) or ammonium acetate (B1210297) in water.[2][13]

  • Mobile Phase B: An organic solvent, such as acetonitrile or methanol.[2]

  • Gradient: A gradient elution is typically used to separate acyl-CoAs of varying chain lengths and polarities.[2]

  • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.[2]

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+) is often used.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.[2]

  • Precursor and Product Ions: The precursor ion is typically the [M+H]+ ion of the acyl-CoA. A common product ion results from the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 Da).[13]

Signaling Pathways and Experimental Workflows

Pheromone Biosynthesis in Moths

In many moth species, this compound is a crucial intermediate in the biosynthesis of sex pheromones.[3] The pathway generally involves the desaturation of a saturated fatty acyl-CoA precursor, followed by chain shortening, reduction, and in some cases, acetylation.[14][15]

Pheromone_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA (C16:0) Desaturase Δ11-Desaturase Palmitoyl_CoA->Desaturase Z11_Hexadecenoyl_CoA (Z)-11-Hexadecenoyl-CoA Desaturase->Z11_Hexadecenoyl_CoA Chain_Shortening Chain Shortening (β-oxidation) Z11_Hexadecenoyl_CoA->Chain_Shortening Z11_Tetradecenoyl_CoA (Z)-11-Tetradecenoyl-CoA Chain_Shortening->Z11_Tetradecenoyl_CoA Reduction Fatty Acyl-CoA Reductase Z11_Tetradecenoyl_CoA->Reduction Z11_Tetradecenol (Z)-11-Tetradecenol Reduction->Z11_Tetradecenol Acetylation Acetyltransferase Z11_Tetradecenol->Acetylation Pheromone (Z)-11-Tetradecenyl Acetate (Pheromone Component) Acetylation->Pheromone

Biosynthetic pathway of a moth sex pheromone component.
Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of this compound isomers from biological tissues.

Experimental_Workflow Tissue_Sample Biological Tissue Sample Homogenization Homogenization & Internal Standard Spiking Tissue_Sample->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis Results Quantitative Results Data_Analysis->Results

References

Confirming the Identity of 11Z-tetradecenoyl-CoA in Biological Extracts: A Comparison Guide to High-Resolution Mass Spectrometry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of lipid species within complex biological extracts is a critical challenge in metabolomics and drug development. 11Z-tetradecenoyl-CoA, a monounsaturated long-chain fatty acyl-CoA, and its isomers play roles in various metabolic pathways, including insect pheromone biosynthesis.[1][2][3][4][5][6] Distinguishing this compound from its positional and geometric isomers is essential for accurately elucidating its biological function and for the development of targeted therapeutics. This guide provides a comparison of high-resolution mass spectrometry (HRMS) techniques for the confident identification of this compound, supported by experimental protocols and data interpretation strategies.

High-Resolution Mass Spectrometry: The Cornerstone of Acyl-CoA Analysis

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is the premier analytical tool for the analysis of acyl-CoA species.[7] Instruments such as Orbitrap and Q-TOF mass spectrometers provide the high mass accuracy and resolution necessary to determine the elemental composition of analytes and distinguish them from isobaric interferences.[8][9]

A standard approach for the analysis of acyl-CoAs involves reversed-phase liquid chromatography (RPLC) to separate species based on their acyl chain length and degree of unsaturation, followed by detection using electrospray ionization (ESI) in positive ion mode.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of acyl-CoAs. A characteristic fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 507.0 Da phosphoadenosine diphosphate (B83284) moiety, which is a common feature used for precursor ion or neutral loss scanning experiments to selectively detect this class of molecules.[10]

Table 1: Comparison of High-Resolution Mass Spectrometry Methods for this compound Identification

MethodPrincipleAdvantagesDisadvantages
LC-HRMS (Full Scan) Accurate mass measurement of the intact molecule.High mass accuracy allows for confident elemental composition determination.Does not provide information on the position of the double bond; cannot distinguish isomers.
LC-HRMS/MS (Collision-Induced Dissociation - CID) Fragmentation of the precursor ion to generate characteristic product ions.Confirms the acyl-CoA backbone through the characteristic neutral loss of 507 Da.CID fragmentation is often insufficient to pinpoint the double bond location in the fatty acyl chain.
Ozone-Induced Dissociation (OzID) Ion-molecule reaction with ozone to cleave at the C=C double bond.Provides unambiguous determination of the double bond position.[11][12][13][14][15]Requires specialized instrumentation or modification of the mass spectrometer.
Paternò-Büchi (PB) Reaction coupled with MS/MS Photochemical reaction with a reagent (e.g., acetone) to form an oxetane (B1205548) ring at the double bond, which then yields position-specific fragments upon CID.Can be implemented with less extensive instrument modification than OzID.[16][17][18]Derivatization reaction may not be 100% efficient and can add complexity to the sample.

Experimental Protocols

Sample Preparation for Acyl-CoA Extraction

A robust sample preparation protocol is crucial for the accurate analysis of acyl-CoAs due to their susceptibility to degradation.

  • Quenching and Extraction: Biological samples (cells or tissues) should be rapidly quenched in cold solvent (e.g., acetonitrile/methanol (B129727)/water) to halt enzymatic activity.

  • Lysis and Sonication: Cells are lysed, and tissues are homogenized in the extraction solvent.

  • Solid-Phase Extraction (SPE): SPE is often employed to enrich for acyl-CoAs and remove interfering substances.

  • Internal Standards: The addition of stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) is critical for accurate quantification and for monitoring extraction efficiency.

Liquid Chromatography Separation
  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phases:

  • Gradient: A shallow gradient from a lower to a higher percentage of organic mobile phase is used to resolve acyl-CoAs with different chain lengths and unsaturations.

High-Resolution Mass Spectrometry and Tandem MS
  • Ionization: Positive mode electrospray ionization (ESI+).

  • Full Scan HRMS: Acquire data with a resolution of at least 70,000 (at m/z 200) to ensure high mass accuracy.

  • HRMS/MS (CID): Isolate the precursor ion of this compound (expected m/z) and apply collision energy to induce fragmentation. Look for the characteristic product ion resulting from the neutral loss of 507 Da.

  • Ozone-Induced Dissociation (OzID) Protocol:

    • Introduce ozone into the collision cell of the mass spectrometer.

    • Isolate the precursor ion of interest.

    • Allow the ion to react with ozone, leading to cleavage at the double bond.

    • Analyze the resulting product ions to determine the double bond position.

  • Paternò-Büchi (PB) Reaction Protocol:

    • Introduce the sample into the mass spectrometer via nano-electrospray.

    • Irradiate the electrospray plume with UV light in the presence of a reagent like acetone.[16][18]

    • Isolate the product of the PB reaction (the oxetane derivative).

    • Perform MS/MS on the derivatized ion to generate fragments that are diagnostic of the double bond location.

Visualizing the Identification Workflow and Biological Context

cluster_workflow Identification Workflow Sample Biological Extract Extraction Acyl-CoA Extraction Sample->Extraction LC_Separation RPLC Separation Extraction->LC_Separation HRMS HRMS Analysis (Accurate Mass) LC_Separation->HRMS MSMS HRMS/MS (CID) (Confirm Acyl-CoA) HRMS->MSMS Isomer_Analysis Isomer-Specific MS (OzID or PB-MS) MSMS->Isomer_Analysis Confirmation Confirmed Identity: This compound Isomer_Analysis->Confirmation cluster_pathway Moth Pheromone Biosynthesis Pathway Palmitoyl_CoA Palmitoyl-CoA (16:0) Desaturase Δ11-Desaturase Palmitoyl_CoA->Desaturase Unsaturated_16_CoA (11Z)-Hexadecenoyl-CoA Desaturase->Unsaturated_16_CoA Chain_Shortening Chain Shortening (β-oxidation) Unsaturated_16_CoA->Chain_Shortening Target_Molecule This compound (14:1) Chain_Shortening->Target_Molecule Further_Processing Reduction & Acetylation Target_Molecule->Further_Processing Pheromone Pheromone Component Further_Processing->Pheromone cluster_logic Logical Relationship for Identification Accurate_Mass Accurate Mass Match MSMS_Fragment Characteristic MS/MS Fragment (Neutral Loss of 507) Accurate_Mass->MSMS_Fragment Double_Bond_Position Correct Double Bond Position (from OzID/PB-MS) MSMS_Fragment->Double_Bond_Position Confirmed_ID Confirmed Identity of This compound Double_Bond_Position->Confirmed_ID

References

Comparative study of 11Z-tetradecenoyl-CoA interaction with different acyl-CoA binding proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities, experimental methodologies, and signaling implications of 11Z-tetradecenoyl-CoA's interaction with various Acyl-CoA Binding Proteins (ACBPs).

Introduction

Acyl-CoA Binding Proteins (ACBPs) are a highly conserved family of intracellular proteins responsible for binding and transporting medium- and long-chain acyl-CoA esters. These esters, including the monounsaturated this compound, are crucial intermediates in lipid metabolism and cellular signaling. Understanding the specific interactions between different ACBPs and this compound is vital for elucidating their roles in various physiological and pathological processes, thereby providing a foundation for targeted therapeutic development. This guide presents a comparative study of these interactions, focusing on quantitative binding data, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data on this compound and ACBP Interactions

The binding affinity of this compound to various ACBPs is a key determinant of its intracellular transport, metabolism, and signaling functions. While specific comparative data for this compound across a wide range of ACBPs is limited in publicly available literature, the general principles of acyl-CoA binding to ACBPs have been established. The dissociation constant (Kd) is a common metric used to quantify binding affinity, with a lower Kd value indicating a stronger binding interaction.

Based on available literature for similar long-chain acyl-CoA esters, the binding affinities for different classes of ACBPs are expected to vary. For instance, studies on yeast ACBP have shown a high affinity for acyl-CoA esters in general.[1][2][3] Plant ACBPs from species like Arabidopsis thaliana and Oryza sativa also exhibit differential binding affinities to various acyl-CoA esters, suggesting functional diversification.[4][5][6][7] Mammalian ACBPs, including different isoforms, are also known to have distinct binding preferences.[8][9]

Table 1: Hypothetical Comparative Binding Affinities (Kd) of this compound with Various ACBPs

Acyl-CoA Binding Protein (ACBP)Organism/TissuePredicted Kd (nM)Reference Method
ACBP1Human Liver1 - 10Isothermal Titration Calorimetry
ACBP2 (DBI)Human Brain5 - 20Surface Plasmon Resonance
AtACBP1Arabidopsis thaliana10 - 50Isothermal Titration Calorimetry
AtACBP2Arabidopsis thaliana20 - 100Isothermal Titration Calorimetry
OsACBP1Oryza sativa5 - 30Isothermal Titration Calorimetry
ACB1Saccharomyces cerevisiae1 - 15Isothermal Titration Calorimetry

Note: The Kd values presented in this table are hypothetical and based on the binding affinities observed for other long-chain acyl-CoA esters with similar structures. Further experimental validation is required to determine the precise binding affinities of this compound for these specific ACBPs.

Experimental Protocols

Accurate determination of binding affinities and kinetics is crucial for comparing the interaction of this compound with different ACBPs. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used techniques for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (ACBP). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction in a single experiment.[10][11][12][13][14][15]

Detailed Protocol for ITC Analysis of this compound and ACBP Interaction:

  • Protein and Ligand Preparation:

    • Express and purify the recombinant ACBP of interest to >95% purity.

    • Synthesize or procure high-purity this compound.

    • Prepare a concentrated stock solution of the ACBP and this compound in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The final buffer for the experiment should be the dialysis buffer of the protein.

    • Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C or 30°C).

    • Fill the sample cell (typically ~200 µL) with the ACBP solution at a concentration of 10-50 µM.

    • Fill the injection syringe (typically ~40 µL) with the this compound solution at a concentration 10-20 times that of the ACBP.

    • Set the injection parameters: a series of small injections (e.g., 1-2 µL per injection) with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

    • The integrated data is then plotted against the molar ratio of ligand to protein.

    • This binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (ACBP). SPR provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters (ka and kd) in addition to the binding affinity (Kd).

Detailed Protocol for SPR Analysis of this compound and ACBP Interaction:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the ACBP onto the activated sensor surface by injecting the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active groups on the surface with an injection of ethanolamine.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP buffer).

    • Inject the different concentrations of this compound over the sensor surface with the immobilized ACBP.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram for each concentration.

  • Data Analysis:

    • The sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathways and Logical Relationships

The interaction between this compound and ACBPs is integral to various cellular signaling pathways, primarily related to lipid metabolism and gene regulation. The ACBP-ligand complex can act as a signaling molecule itself or influence the availability of this compound for other enzymes and receptors.

Experimental Workflow for Studying ACBP-Ligand Interactions

The following diagram illustrates a typical workflow for investigating the interaction between an ACBP and its acyl-CoA ligand.

Experimental_Workflow start Start: Hypothesis ACBP binds this compound protein_prep Protein Preparation - Gene cloning - Recombinant expression - Purification start->protein_prep ligand_prep Ligand Preparation - Synthesis or purchase of  this compound start->ligand_prep binding_assay Binding Affinity Determination protein_prep->binding_assay ligand_prep->binding_assay itc Isothermal Titration Calorimetry (ITC) binding_assay->itc Thermodynamics spr Surface Plasmon Resonance (SPR) binding_assay->spr Kinetics data_analysis Data Analysis - Determine Kd, kon, koff itc->data_analysis spr->data_analysis structural_studies Structural Analysis (Optional) - X-ray crystallography - NMR spectroscopy data_analysis->structural_studies functional_assays Functional Assays - Enzyme activity assays - Gene expression analysis data_analysis->functional_assays conclusion Conclusion: Characterize the interaction and its functional relevance structural_studies->conclusion functional_assays->conclusion ACBP_Signaling_Pathway extracellular Extracellular Fatty Acids facl Fatty Acyl-CoA Synthetase (FACL) extracellular->facl Transport cell_membrane Cell Membrane acyl_coa This compound facl->acyl_coa Activation acbp ACBP acyl_coa->acbp Binding acbp_complex ACBP:this compound Complex acyl_coa->acbp_complex gene_regulation Gene Regulation (Nucleus) acyl_coa->gene_regulation Modulation acbp->acbp_complex beta_oxidation β-Oxidation (Mitochondria) acbp_complex->beta_oxidation Transport lipid_synthesis Complex Lipid Synthesis (ER) acbp_complex->lipid_synthesis Transport energy Energy (ATP) beta_oxidation->energy phospholipids Phospholipids, Triglycerides lipid_synthesis->phospholipids transcription Altered Gene Expression gene_regulation->transcription

References

Safety Operating Guide

Prudent Disposal of 11Z-Tetradecenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Safe Disposal

Given the absence of specific hazardous classifications for 11Z-tetradecenoyl-CoA in the provided search results, it should be handled with the standard precautions applied to all laboratory chemicals of unknown toxicity. The primary disposal route will involve treating it as chemical waste, ensuring it is properly segregated, labeled, and transferred to the institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Protocol

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's specific chemical hygiene plan and waste disposal guidelines. Your EHS office is the definitive resource for compliance with local and national regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Waste Segregation:

    • Solid Waste: Dispose of any contaminated materials, such as pipette tips, tubes, and gloves, in a designated solid chemical waste container. This container should be clearly labeled with the chemical name and any known hazards.

    • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof liquid waste container. Do not mix with other incompatible waste streams. The container must be clearly labeled "Hazardous Waste" and include the full chemical name and approximate concentrations of all components.

  • Decontamination: Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a thorough rinse. Collect all decontamination materials as chemical waste.

  • Storage of Waste: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected by the EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_final Final Steps A Consult Institutional EHS Guidelines B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify Waste Type B->C D Solid Waste (Contaminated consumables) C->D Solid E Liquid Waste (Solutions containing the compound) C->E Liquid F Place in Labeled Solid Chemical Waste Container D->F G Collect in Labeled Liquid Chemical Waste Container E->G H Decontaminate Work Area & Equipment F->H G->H I Store Waste in Designated Secondary Containment Area H->I J Arrange for EHS Waste Pickup I->J

Figure 1. A logical workflow for the proper disposal of this compound.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for disposal or specific quantities for neutralization, were identified in the search results. In the absence of such data, all concentrations of this compound should be treated as chemical waste.

ParameterValueSource
Hazard Classification Not explicitly defined. Treat as a standard laboratory chemical with unknown toxicity.General Chemical Safety Principles
Recommended Waste Stream Segregated solid and liquid chemical waste.General Laboratory Waste Guidelines

Cited Experimental Protocols

The search did not yield specific experimental protocols for the disposal of this compound. The procedures outlined above are based on standard laboratory practices for chemical waste management. The degradation of long-chain fatty acids, such as this compound, is a biological process that occurs via β-oxidation.[1][2][3][4] However, relying on natural degradation pathways is not a compliant or safe method for laboratory waste disposal.

Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution or local regulatory bodies. Always prioritize safety and compliance by consulting with your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling 11Z-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 11Z-tetradecenoyl-CoA. The following procedures are designed to ensure the safe handling of this compound and to provide clear, step-by-step guidance for laboratory operations.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage Notes
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against splashes.[1]
Hand Protection Chemical-Resistant GlovesHandle with gloves. Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing. For larger quantities, consider a chemical-resistant apron.[2]
Respiratory Fume HoodHandle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.[1][2]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment: Put on all required PPE as detailed in the table above.

  • Aliquoting and Weighing: If working with a solid form, carefully weigh the required amount in a tared, sealed container to minimize the generation of dust. If in solution, use calibrated micropipettes for accurate transfer.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly. Note that long-chain acyl-CoAs may have limited solubility in aqueous solutions.[2]

  • Post-Handling: After use, securely seal the container. Clean all equipment and the work surface thoroughly. Remove gloves and wash hands.

Storage Conditions:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • For long-term storage, consult the manufacturer's certificate of analysis for specific temperature recommendations, which may include storage at -20°C.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.

  • Contain: Prevent the spill from spreading. For solid spills, avoid generating dust. For liquid spills, use an appropriate absorbent material.

  • Clean-up: Wearing appropriate PPE, collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Clean mouth with water. Do not induce vomiting. Seek immediate medical assistance.[1][3]

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless compatible.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department or a licensed waste disposal contractor.

  • Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for handling and using this compound in a typical laboratory experiment.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_aliquot Weigh or Aliquot This compound don_ppe->weigh_aliquot prepare_solution Prepare Solution weigh_aliquot->prepare_solution perform_experiment Perform Experiment prepare_solution->perform_experiment clean_equipment Clean Equipment & Workspace perform_experiment->clean_equipment dispose_waste Dispose of Waste clean_equipment->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: General laboratory workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.